2-Chloro-5-(trifluoromethyl)benzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMDPQNERMQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380776 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64372-62-9 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7QR87GA2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol from Benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a multi-step synthesis pathway for 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis commences from the readily available starting material, benzoic acid, and proceeds through several key transformations, including nitration, chlorination, trifluoromethylation, and reduction. This document provides detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid in the successful replication and optimization of this process.
Overall Synthesis Strategy
The synthesis of this compound from benzoic acid is a multi-step process that can be logically divided into two main stages:
-
Formation of the key intermediate, 2-Chloro-5-(trifluoromethyl)benzoic acid: This stage involves the functionalization of the benzene ring of a benzoic acid precursor to introduce the required chloro and trifluoromethyl substituents at the desired positions.
-
Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid: The final step involves the selective reduction of the carboxylic acid group to a primary alcohol.
A proposed synthetic route is detailed below, followed by experimental procedures for the well-established steps.
Proposed Synthetic Pathway from Benzoic Acid
While a direct conversion of benzoic acid to 2-Chloro-5-(trifluoromethyl)benzoic acid is not prominently described, a plausible synthetic route can be devised based on established organic chemistry principles. This proposed pathway involves the initial transformation of benzoic acid to a suitable intermediate that allows for the sequential introduction of the chloro and trifluoromethyl groups.
Caption: Proposed multi-step synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid from Benzoic Acid.
Stage 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid
A more direct and documented approach begins with a commercially available starting material, p-chlorobenzotrifluoride.
Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid from p-Chlorobenzotrifluoride
This procedure involves the ortho-lithiation of p-chlorobenzotrifluoride, followed by carboxylation with solid carbon dioxide.[1]
Materials:
-
p-Chlorobenzotrifluoride
-
Tertiary amine (e.g., N,N-Diisopropylethylamine - DIPEA)
-
tert-Butyl lithium (in hexane)
-
Anhydrous tetrahydrofuran (THF)
-
Solid carbon dioxide (dry ice)
-
Hexane
-
Hydrochloric acid (aqueous solution)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve p-chlorobenzotrifluoride (0.1 mol) and DIPEA (0.1 mol) in anhydrous THF (150 mL).
-
Cool the reaction mixture to -75°C using a dry ice/acetone bath.
-
Slowly add tert-butyl lithium (1.3 M in hexane, 0.1 mol) dropwise to the reaction mixture, ensuring the temperature does not exceed -70°C.
-
After the addition is complete, pour the resulting solution of 2-chloro-5-(trifluoromethyl)phenyl lithium salt slowly onto an excess of crushed solid carbon dioxide with vigorous stirring.
-
Allow the mixture to warm to room temperature as the carbon dioxide sublimes.
-
Adjust the pH of the reaction mixture to 3-4 with an aqueous solution of hydrochloric acid.
-
Remove the organic solvent under reduced pressure.
-
Add water to the residue and stir at 5-10°C for 5-8 hours to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from hexane to yield pure 2-Chloro-5-(trifluoromethyl)benzoic acid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 90.4 - 91.4% | [1] |
| Melting Point | 91.3 - 92.8°C | [1] |
| Purity (HPLC) | >98.1% | [1] |
digraph "Experimental_Workflow_Acid_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="Dissolve p-chlorobenzotrifluoride\nand DIPEA in THF"]; cool [label="Cool to -75°C"]; add_tBuLi [label="Add tert-Butyl lithium\n(maintain < -70°C)"]; carboxylation [label="Pour onto dry ice"]; warm [label="Warm to RT"]; acidify [label="Acidify with HCl"]; evaporate [label="Remove solvent"]; precipitate [label="Precipitate with water"]; filter_dry [label="Filter and dry"]; recrystallize [label="Recrystallize from hexane"]; product [label="2-Chloro-5-(trifluoromethyl)benzoic acid", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> cool -> add_tBuLi -> carboxylation -> warm -> acidify -> evaporate -> precipitate -> filter_dry -> recrystallize -> product; }
Caption: Experimental workflow for the synthesis of 2-Chloro-5-(trifluoromethyl)benzoic acid.
Stage 2: Synthesis of this compound
This stage involves the reduction of the carboxylic acid functional group of 2-Chloro-5-(trifluoromethyl)benzoic acid to a primary alcohol.
Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid
This procedure utilizes a borane-tetrahydrofuran complex as the reducing agent.[2]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH3·THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (anhydrous)
Procedure:
-
In a 5L three-neck flask equipped with a thermometer and a mechanical stirrer, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add the borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the flask.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Cool the reaction mixture and slowly add 6N HCl until no more gas is evolved.
-
Add 1L of water and extract the aqueous layer with ethyl acetate (2 x 1L).
-
Combine the organic phases, dry over anhydrous magnesium sulfate, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
The resulting white solid is this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [2] |
| Molar Ratio (Acid:BH3·THF) | 1:2 | [2] |
digraph "Experimental_Workflow_Alcohol_Synthesis" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", fontcolor="#5F6368"];start [label="Dissolve 2-Chloro-5-(trifluoromethyl)benzoic acid\nin THF"]; cool [label="Cool to 0°C under N2"]; add_borane [label="Add Borane-THF complex"]; reflux [label="Reflux for 1.5 hours"]; quench [label="Quench with 6N HCl"]; extract [label="Extract with Ethyl Acetate"]; dry [label="Dry organic phase (MgSO4)"]; evaporate [label="Evaporate solvent"]; product [label="this compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> cool -> add_borane -> reflux -> quench -> extract -> dry -> evaporate -> product; }
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide provides a comprehensive overview of a viable synthetic route to this compound, starting from precursors that can be derived from benzoic acid. The detailed experimental protocols and quantitative data for the key steps, along with the visual workflow diagrams, are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this important chemical intermediate. The proposed initial steps from benzoic acid offer a starting point for further process development and optimization.
References
A Comprehensive Technical Guide to 2-Chloro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical properties, synthesis, and significant applications, with a focus on its role in drug development.
Core Chemical Data
This compound is a halogenated aromatic compound. Its fundamental properties are summarized below for quick reference.
| Property | Value | Citations |
| CAS Number | 64372-62-9 | [1] |
| Molecular Formula | C₈H₆ClF₃O | [1] |
| Molecular Weight | 210.58 g/mol | [1] |
| Appearance | White to almost white powder or crystal | [2] |
| Melting Point | 57-60 °C | [2][3] |
| Flash Point | 110 °C | [2] |
| Solubility | Sparingly soluble in water | [1] |
Synthesis and Experimental Protocol
The synthesis of this compound is most commonly achieved through the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid.[4]
Experimental Protocol: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid[4]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Nitrogen gas (N₂)
-
Ice bath
-
Standard glassware for organic synthesis (three-neck flask, condenser, dropping funnel)
-
Magnetic stirrer or mechanical stirrer
Procedure:
-
In a 5-liter, three-necked flask equipped with a thermometer and a mechanical stirrer, add 100g (0.45 mol) of 2-Chloro-5-(trifluoromethyl)benzoic acid and 1 liter of anhydrous tetrahydrofuran.
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add 900 mL (0.9 mol) of borane-tetrahydrofuran complex dropwise to the stirred solution. The feed ratio of 2-Chloro-5-(trifluoromethyl)benzoic acid to BH₃·THF is 1:2.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Upon completion of the reaction, cool the mixture and slowly add 6N HCl until no more gas is evolved.
-
Add 1 liter of water and extract the aqueous phase with ethyl acetate (2 x 1 liter).
-
Combine the organic phases and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain this compound as a white solid.
-
The expected yield is approximately 85%.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of bioactive molecules.[1] Its primary application is as an intermediate in the production of pharmaceuticals and pesticides.[2]
A notable application is in the synthesis of Anacetrapib, a cholesterol ester transfer protein (CETP) inhibitor.[2] The presence of both chlorine and trifluoromethyl groups in this compound is significant as these moieties can influence the biological activity of the final compound.[1]
Visualizing the Synthesis and Application
To better illustrate the chemical transformations, the following diagrams depict the synthesis of this compound and its subsequent use in a Suzuki coupling reaction, a common step in the synthesis of more complex pharmaceutical intermediates.
Caption: Synthesis of this compound.
Caption: Application in Suzuki coupling reactions.
Safety and Handling
This compound is classified as an irritant.[3] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-(trifluoromethyl)benzyl alcohol. Due to the limited availability of public experimental spectra for this specific compound, the data presented herein is based on established principles of NMR spectroscopy and analysis of structurally analogous compounds. This guide includes structured data tables, a comprehensive experimental protocol for acquiring such data, and a visual representation of the molecular structure with atom assignments.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-3 | 7.55 - 7.65 | d | ~8.2 |
| H-4 | 7.45 - 7.55 | dd | ~8.2, ~2.0 |
| H-6 | 7.65 - 7.75 | d | ~2.0 |
| -CH₂- | 4.70 - 4.80 | s | - |
| -OH | Variable (broad s) | s | - |
Note: The chemical shift of the hydroxyl (-OH) proton is highly dependent on concentration, solvent, and temperature, and it often appears as a broad singlet.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum will reflect the electronic environment of each carbon atom in the molecule. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Data for this compound
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
| C-1 | 140 - 142 | - | - |
| C-2 | 133 - 135 | - | - |
| C-3 | 130 - 132 | - | - |
| C-4 | 125 - 127 | q | ~3-4 |
| C-5 | 129 - 131 | q | ~33 |
| C-6 | 124 - 126 | q | ~4-5 |
| -CH₂- | 62 - 64 | - | - |
| -CF₃ | 122 - 124 | q | ~272 |
Experimental Protocol for NMR Spectroscopy
This section outlines a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) can also be used, which has the advantage of slowing down the exchange of the hydroxyl proton, sometimes allowing for the observation of its coupling to the methylene protons.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following are typical parameters for a 400 MHz or 500 MHz NMR spectrometer:
For ¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8 to 16 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.
For ¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30') is standard.
-
Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A range of 0 to 200 ppm is appropriate.
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all peaks.
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for the NMR assignments in the tables above.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Navigating the Solubility Landscape of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)benzyl alcohol is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its physicochemical properties, particularly its solubility in common laboratory solvents, are critical for its effective use in synthetic chemistry, formulation development, and purification processes. This technical guide provides a comprehensive overview of the available solubility information, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.
Core Data: Solubility Profile
A thorough review of scientific literature, chemical databases, and patents did not yield specific quantitative solubility data for this compound in common laboratory solvents. The compound is generally described as being sparingly soluble in water.[1] Due to the lack of experimentally determined values, this guide provides qualitative solubility estimations based on the structural features of the molecule—a polar alcohol group and a nonpolar substituted aromatic ring—and general principles of solubility.
For precise quantitative data, it is imperative for researchers to determine the solubility experimentally under their specific laboratory conditions. The following table provides a qualitative and estimated solubility profile.
| Solvent | Chemical Class | Polarity | Estimated Solubility | Rationale |
| Water | Protic | High | Sparingly Soluble | The polar hydroxyl group can form hydrogen bonds with water, but the large, nonpolar chloro- and trifluoromethyl-substituted phenyl group limits solubility. |
| Methanol | Protic | High | Soluble | The alcohol functionality allows for hydrogen bonding, and the small alkyl chain does not significantly hinder solvation of the aromatic portion. |
| Ethanol | Protic | High | Soluble | Similar to methanol, ethanol is a good solvent for benzyl alcohols. |
| Isopropanol | Protic | Medium | Moderately Soluble | The bulkier alkyl group compared to methanol and ethanol may slightly reduce its solvating power for the aromatic ring. |
| Acetone | Aprotic | High | Soluble | The polar aprotic nature of acetone allows it to interact favorably with both the polar and nonpolar parts of the molecule. |
| Ethyl Acetate | Aprotic | Medium | Soluble | As a moderately polar solvent, it is expected to effectively solvate the compound. |
| Dichloromethane | Aprotic | Medium | Soluble | Its ability to dissolve a wide range of organic compounds suggests good solubility for this substituted benzyl alcohol. |
| Chloroform | Aprotic | Medium | Soluble | Similar to dichloromethane, it is a versatile solvent for many organic molecules. |
| Toluene | Aprotic | Low | Moderately Soluble | The aromatic nature of toluene will favor interaction with the phenyl ring of the solute. |
| Hexane | Aprotic | Low | Poorly Soluble | As a nonpolar solvent, it is unlikely to effectively solvate the polar alcohol group. |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, generalized protocol for determining the solubility of a solid compound like this compound in various solvents, based on established methods such as those outlined by the United States Pharmacopeia (USP) and the Organisation for Economic Co-operation and Development (OECD).[2][3][4]
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, acetone, etc.)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other solvent-compatible material)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume or weight of the selected solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. Preliminary studies may be needed to determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids. This step is critical to avoid overestimation of solubility.
-
-
Analysis:
-
Accurately dilute a known volume of the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.
-
A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Calculation:
-
Calculate the concentration of the compound in the original, undiluted supernatant, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or g/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
While specific, experimentally-derived quantitative solubility data for this compound remains elusive in the public domain, this guide provides researchers with a foundational understanding of its likely solubility behavior and a robust, adaptable protocol for its precise determination. The provided experimental workflow and diagram offer a clear and structured approach for obtaining reliable solubility data, which is essential for advancing research and development involving this important chemical intermediate. It is strongly recommended that researchers perform their own solubility assessments to inform their specific applications.
References
The Dawn of Aromatic Fluorine Chemistry: A Technical Guide to Discovery and First Synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into aromatic systems has become a cornerstone of modern medicinal chemistry and materials science, imparting unique and often beneficial properties to organic molecules. This technical guide delves into the seminal discoveries and pioneering synthetic methods that first brought fluorinated aromatic derivatives from theoretical curiosities to tangible chemical entities. We will explore the foundational reactions, provide detailed experimental protocols for these key transformations, and present quantitative data to offer a comprehensive understanding of these early achievements.
Early Explorations and the First Fluorinated Aromatic Ring: Wallach's Synthesis
The latter half of the 19th century saw the dawn of organofluorine chemistry. While the element fluorine was only isolated by Henri Moissan in 1886, early chemists were already exploring the reactivity of fluoride salts. The first synthesis of a fluorinated aromatic ring was reported by Otto Wallach in 1886.[1] His two-step method, while not high-yielding, was a landmark achievement.
The Wallach Synthesis (1886)
Wallach's approach involved the conversion of a phenyldiazonium salt into a more stable intermediate, a triazene (specifically, a piperidinide derivative), which was then cleaved with hydrofluoric acid to yield fluorobenzene.[1]
Experimental Protocol: Synthesis of Fluorobenzene via the Wallach Method
-
Step 1: Formation of Phenyldiazonium Piperidinide. An aqueous solution of phenyldiazonium chloride is treated with two equivalents of piperidine. The resulting phenyldiazonium piperidinide precipitates and is isolated.
-
Step 2: Fluorination with Hydrofluoric Acid. The isolated phenyldiazonium piperidinide is carefully treated with hydrofluoric acid. The triazene decomposes, releasing nitrogen gas and forming fluorobenzene.
This reaction was reported to produce fluorobenzene with a yield of approximately 50%, though it was noted to be a violent reaction, limiting its scalability.
The Balz-Schiemann Reaction: A Practical Breakthrough
A significant leap forward in the synthesis of aromatic fluorides came in 1927 with the work of Günther Balz and Günther Schiemann. Their method, now famously known as the Balz-Schiemann reaction, provided a much more reliable and general route to these compounds and remains a cornerstone of aromatic fluorination chemistry. The reaction involves the thermal decomposition of dry diazonium tetrafluoroborate salts.
The Balz-Schiemann Reaction (1927)
The process begins with the diazotization of a primary aromatic amine in the presence of fluoroboric acid (HBF₄), which forms a stable and isolable diazonium tetrafluoroborate salt. This salt is then heated, typically without a solvent, to induce decomposition, yielding the corresponding aryl fluoride, nitrogen gas, and boron trifluoride.
Experimental Protocol: Synthesis of Fluorobenzene (Adapted from Organic Syntheses)
-
Step 1: Diazotization and Precipitation. Aniline (93 g, 1.0 mol) is dissolved in hydrochloric acid (250 mL of concentrated HCl in 750 mL of water) and cooled to 0°C. A solution of sodium nitrite (72 g, 1.04 mol) in water (150 mL) is added slowly, keeping the temperature below 5°C. The resulting diazonium salt solution is then added to a cold solution of fluoroboric acid (from 162 g of boric acid and 320 g of 60% hydrofluoric acid). The benzenediazonium tetrafluoroborate precipitates as a crystalline solid.
-
Step 2: Isolation and Drying. The precipitate is collected by filtration, washed with cold water, then methanol, and finally ether to facilitate drying. The salt is dried thoroughly in air.
-
Step 3: Thermal Decomposition. The dry benzenediazonium tetrafluoroborate (192 g) is heated gently in a flask. A smooth decomposition occurs, evolving nitrogen and boron trifluoride gas, and the fluorobenzene product is distilled. The crude product is then washed with sodium hydroxide solution and water, dried, and redistilled.
| Starting Material | Product | Yield (%) | Reference |
| Aniline | Fluorobenzene | 51-57 | Organic Syntheses |
| p-Toluidine | 4-Fluorotoluene | ~89 | Wikipedia |
Logical Workflow for the Balz-Schiemann Reaction
References
An In-depth Technical Guide to the Stability and Storage of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloro-5-(trifluoromethyl)benzyl alcohol (CAS No. 64372-62-9), a key intermediate in the synthesis of pharmaceuticals and pesticides.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle or utilize this compound.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H6ClF3O | [4][5] |
| Molecular Weight | 210.58 g/mol | [4][5] |
| Appearance | White to Almost white powder to crystal | [3] |
| Melting Point | 57-60 °C | [4] |
| Solubility | Sparingly soluble in water | [1] |
Stability Profile
Under standard ambient conditions, this compound is a chemically stable compound. However, its stability can be compromised by exposure to high temperatures, moisture, and incompatible materials.
Thermal Stability
Environmental Stability
The compound should be protected from moisture.[6] Some sources indicate that similar compounds can be hygroscopic. It is also recommended to prevent its release into the environment, as it has the potential to contaminate groundwater.[1]
Potential Degradation Pathways
Detailed degradation pathways for this compound are not extensively documented in the available literature. However, based on the known chemistry of benzyl alcohols, several potential degradation routes can be inferred. The primary degradation pathway is likely the oxidation of the benzylic alcohol group.
Recommended Storage and Handling
Proper storage and handling are crucial to maintain the integrity and purity of this compound.
Storage Conditions
The recommended storage conditions are summarized in Table 2.
Table 2: Recommended Storage Conditions
| Parameter | Recommendation | Reference(s) |
| Temperature | Cool place | [7][8][9] |
| Atmosphere | Store in a dry place, under inert gas is suggested. | [7] |
| Container | Keep container tightly closed. | [7][8][9][10] |
| Ventilation | Store in a well-ventilated area. | [7][9][10] |
| Light | Keep away from direct sunlight. | [7] |
| Proximity | Keep away from heat sources, sparks, and open flames. | [7][9][10] |
Incompatible Materials
To prevent degradation and hazardous reactions, this compound should not be stored with the materials listed in Table 3.
Table 3: Incompatible Materials
| Class of Material | Specific Examples | Reference(s) |
| Strong oxidizing agents | [6][10] | |
| Acid anhydrides | [6][10] | |
| Acid chlorides | [6][10] | |
| Reducing agents | [10] | |
| Acids | [6] |
Experimental Protocols for Stability Assessment
While specific experimental stability data for this compound is not publicly available, a general approach for assessing the stability of a chemical compound in a research and development setting is outlined below. These protocols are based on established principles of chemical stability testing.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and pathways. This involves subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.
Experimental Workflow for Forced Degradation:
Methodology:
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents.
-
Stress Conditions:
-
Acidic: Treat the sample with an acid (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic: Treat the sample with a base (e.g., 0.1N NaOH) at an elevated temperature (e.g., 60°C) for a defined period.
-
Oxidative: Treat the sample with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.
-
Thermal: Expose the solid compound to dry heat (e.g., 80°C).
-
Photolytic: Expose the compound to light as per ICH Q1B guidelines.
-
-
Analysis: At specified time points, analyze the stressed samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Characterization: Use techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the structure of any significant degradation products.
Long-Term Stability Studies
Long-term stability studies are conducted to evaluate the stability of the compound under recommended storage conditions over a prolonged period.
Methodology:
-
Sample Storage: Store samples of this compound in containers that mimic the proposed commercial packaging.
-
Storage Conditions: Place the samples in stability chambers maintained at the recommended long-term storage conditions (e.g., 25°C/60% RH or 5°C).
-
Testing Intervals: At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months), withdraw samples and analyze them for appearance, assay, and purity.
-
Data Analysis: Evaluate the data for any trends in degradation or changes in physical properties over time to establish a re-test period or shelf life.
Safety Precautions
When handling this compound, it is important to adhere to the safety precautions outlined in the Safety Data Sheet (SDS). This includes using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[7][10] Work should be conducted in a well-ventilated area or a fume hood.[7] In case of exposure, follow the first-aid measures detailed in the SDS.[8][10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 64372-62-9 | TCI Deutschland GmbH [tcichemicals.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. scbt.com [scbt.com]
- 6. capotchem.cn [capotchem.cn]
- 7. keyorganics.net [keyorganics.net]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
analytical methods for characterization of substituted benzyl alcohols
An In-depth Technical Guide to the Analytical Characterization of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted benzyl alcohols are a critical class of organic compounds widely utilized as precursors, intermediates, and active pharmaceutical ingredients (APIs) in the pharmaceutical, cosmetic, and flavor industries.[1][2] Their versatile chemical nature, stemming from the hydroxyl group and the potential for various substitutions on the aromatic ring, necessitates rigorous analytical characterization to ensure identity, purity, and stability. This technical guide provides a comprehensive overview of the core analytical methodologies employed for the characterization of these compounds, complete with detailed experimental protocols and comparative data.
Chromatographic Methods for Separation and Quantification
Chromatographic techniques are paramount for separating substituted benzyl alcohols from complex matrices, identifying impurities, and performing quantitative analysis. The most prevalent methods are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
Data Presentation: GC Parameters for Benzyl Alcohol Analysis
| Parameter | Method 1: General Analysis | Method 2: Injectable Formulations[1] | Method 3: Cosmetics Analysis[5] |
| Column | DB-5 (30 m x 0.53 mm, 0.25 µm film)[3] | Fused silica capillary (30 m x 0.53 mm), dimethylpolysiloxane coated[1] | DB-5MS (30 m x 0.25 mm, 0.25 µm)[5] |
| Carrier Gas | Helium | Nitrogen[6] | Helium[5] |
| Flow Rate | 1.0 - 1.5 mL/min[3] | Not specified | 1 mL/min[5] |
| Injector Temp. | 200 - 260°C[3][5] | Not specified | 260°C[5] |
| Detector | Flame Ionization Detector (FID)[1][7] | Flame Ionization Detector (FID)[1] | Mass Spectrometer (MS)[5] |
| Detector Temp. | 220 - 310°C[3][8] | Not specified | 250°C (Interface Temp)[5] |
| Oven Program | Varies based on analytes | Temperature programmed for good resolution[1] | Hold at 60°C for 5 min, ramp to 270°C at 35°C/min, hold for 1 min[5] |
| LOD/LOQ | LOD: 2.67 µg/mL, LOQ: 13.3 µg/mL[1] | LOD: 2.67 µg/mL, LOQ: 13.3 µg/mL[1] | Detection Limit: 2.1 - 5.4 mg/kg[5] |
| Linear Range | 25 - 175 µg/mL[1] | 25 - 175 µg/mL[1] | 0.0625 - 100 µg/mL[5] |
-
Sample Preparation: Ultrasonic extraction is employed to isolate benzyl alcohol from the cosmetic matrix.
-
GC-MS System Configuration:
-
Data Acquisition: The mass spectrometer is operated in Selective Ion Monitoring (SIM) mode for quantitative analysis.
-
Analysis: Inject the prepared samples and standards into the GC-MS system. A calibration curve is generated by plotting the peak area of the quantitative ion against the concentration of the standards. The concentration of benzyl alcohol in the samples is determined from this curve.
Visualization: GC-MS Analysis Workflow
Caption: Workflow for the quantitative analysis of benzyl alcohol using GC-MS.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile method suitable for both volatile and non-volatile substituted benzyl alcohols.[9] It is particularly useful for simultaneous determination of benzyl alcohol and other active ingredients or preservatives in pharmaceutical preparations.[4][10]
Data Presentation: HPLC Parameters for Benzyl Alcohol Analysis
| Parameter | Method 1: With Amcinonide[4] | Method 2: In Plasma[10] | Method 3: General RP-HPLC[11] |
| Column | Zorbax reversed-phase C18 (5µm, 250x4.6mm)[4] | C18 column[10] | Newcrom R1 (reverse-phase)[11] |
| Mobile Phase | Acetonitrile:Water (70:30 v/v)[4] | Water:Acetonitrile:Glacial Acetic Acid[10] | Acetonitrile, Water, and Phosphoric Acid[11] |
| Flow Rate | 1.5 mL/min[4] | Not specified | Not specified |
| Detection | UV at 254 nm[4] | UV at 254 nm[10] | UV or MS[11] |
| Temperature | Ambient[4] | Not specified | 25-30 °C[12] |
| Linear Range | 80-600 µg/ml[4] | 80-640 ng (injected)[10] | Not specified |
Experimental Protocol: HPLC Analysis of Benzyl Alcohol and Amcinonide [4]
-
System Preparation: Equilibrate the HPLC system with the mobile phase.
-
Mobile Phase Preparation: Prepare a degassed, filtered mixture of acetonitrile and deionized water (70:30 v/v).[4]
-
Standard Preparation: Accurately weigh and dissolve 400 mg of benzyl alcohol and 20 mg of amcinonide in the mobile phase in a 100 mL volumetric flask. Sonicate for 5 minutes. Dilute a 5 mL aliquot of this solution to 50 mL with the mobile phase.[4]
-
Sample Preparation: Prepare the pharmaceutical sample (cream, ointment) by dissolving a known amount in the mobile phase to achieve a concentration within the linear range.
-
Chromatographic Conditions:
-
Analysis: Inject equal volumes of the standard and sample solutions. Identify peaks based on retention times and quantify using the peak areas compared to the standard.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide invaluable information about the molecular structure, functional groups, and electronic properties of substituted benzyl alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. ¹H NMR provides information on the number and environment of protons, while ¹³C NMR (including DEPT) reveals the types of carbon atoms (CH, CH₂, CH₃, C).[13]
Data Presentation: Typical NMR Chemical Shifts for Benzyl Alcohol (in CDCl₃)
| Nucleus | Group | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| ¹H NMR | -OH | Variable (e.g., 2.4) | Singlet (broad) | Exchanges with D₂O.[13] |
| -CH₂- | ~4.6 | Singlet | Methylene protons adjacent to oxygen and aromatic ring.[13] | |
| Aromatic | ~7.3 | Multiplet | Protons on the benzene ring.[13] | |
| ¹³C NMR | -CH₂- | ~65 | - | Methylene carbon.[13] |
| Aromatic (C-1) | ~140 | - | Carbon attached to the CH₂OH group. | |
| Aromatic (C-2,6) | ~128 | - | Ortho carbons. | |
| Aromatic (C-3,5) | ~129 | - | Meta carbons. | |
| Aromatic (C-4) | ~127 | - | Para carbon. |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the substituted benzyl alcohol sample in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.[14][15]
-
Instrument Setup: Place the tube in the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. If an exchangeable proton (like -OH) is suspected, acquire a second spectrum after adding a drop of D₂O.[13]
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to observe all unique carbon signals.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ carbons. A CH₂ carbon will show a negative peak in a DEPT-135 spectrum.[13]
-
Data Processing and Interpretation: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals to determine proton ratios and analyze coupling patterns. Correlate ¹H and ¹³C data to assemble the final structure.
Visualization: Integrated Spectroscopic Characterization
Caption: Relationship between spectroscopic techniques and the structural information they yield.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For substituted benzyl alcohols, it is key for confirming the presence of the hydroxyl (-OH) and aromatic groups.
Data Presentation: Characteristic FTIR Absorption Bands for Benzyl Alcohol
| Wavenumber (cm⁻¹) | Vibration | Intensity | Notes |
| ~3300 | O-H stretch | Strong, Broad | The broadness is due to hydrogen bonding. |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Characteristic of sp² C-H bonds. |
| 3000-2850 | Aliphatic C-H stretch | Medium-Weak | From the -CH₂- group.[16] |
| 1600, 1500, 1450 | Aromatic C=C stretch | Medium-Weak | "Breathing" modes of the benzene ring. |
| ~1200 | C-O stretch | Strong | For the primary alcohol. |
| ~700-900 | Aromatic C-H bend | Strong | Out-of-plane bending; pattern depends on substitution.[17] |
Experimental Protocol: FTIR Analysis
-
Sample Preparation:
-
Liquid Samples: A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Solid Samples: The sample is finely ground with KBr powder and pressed into a transparent pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.
-
-
Background Spectrum: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Spectrum: The prepared sample is placed in the spectrometer and the IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.
-
Interpretation: The resulting spectrum is analyzed by identifying the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure. The molecular ion peak (M⁺) corresponds to the molecular weight of the analyte.
Data Presentation: Key Mass Fragments (m/z) for Benzyl Alcohol
| m/z | Ion | Relative Intensity | Notes |
| 108 | [C₇H₈O]⁺ | High | Molecular Ion (M⁺).[18] |
| 107 | [C₇H₇O]⁺ | Moderate | Loss of a hydrogen atom ([M-H]⁺).[5] |
| 91 | [C₇H₇]⁺ | High | Loss of -OH radical, forming the stable tropylium ion.[18][19] |
| 79 | [C₆H₇]⁺ | Very High (Base Peak) | Loss of CO from the [M-H]⁺ ion.[5][20] |
| 77 | [C₆H₅]⁺ | High | Phenyl cation, from loss of CH₂O from M⁺ or H₂ from tropylium ion.[18][21] |
Visualization: Benzyl Alcohol Fragmentation Pathway
Caption: Common electron ionization (EI) fragmentation pathway for benzyl alcohol.
UV-Vis Spectroscopy
UV-Vis spectroscopy is useful for quantitative analysis and for characterizing the aromatic system. The benzene ring in benzyl alcohols gives rise to characteristic absorptions in the UV region. Substituents on the ring can cause a shift in the wavelength of maximum absorbance (λmax), known as a bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift.[22]
Data Presentation: Typical UV Absorption for Benzyl Alcohol
| Solvent | λmax (nm) | Transition |
| Water/Methanol | ~257 | π → π* (secondary band)[22] |
| Water/Methanol | ~204 | π → π* (primary band)[22] |
Experimental Protocol: UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent (e.g., ethanol, methanol, water) in which the sample is soluble.
-
Sample Preparation: Prepare a dilute solution of the sample. The concentration should be adjusted so that the maximum absorbance is within the optimal range of the instrument (typically 0.2 - 1.0 AU).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). For quantitative analysis, a calibration curve can be constructed based on the Beer-Lambert law.
Thermal Analysis
Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the thermal stability and decomposition of substituted benzyl alcohols. TGA measures the change in mass of a sample as a function of temperature. This is crucial for understanding degradation pathways and determining safe storage and processing temperatures.
Data Presentation: Physical and Thermal Properties of Benzyl Alcohol
| Property | Value | Reference |
| Boiling Point | 203-205 °C | |
| Melting Point | -16 to -13 °C | |
| Flash Point | 101 °C (closed cup) | [2] |
| Autoignition Temp. | 436 °C (817 °F) | |
| Enthalpy of Vaporization (ΔvapH°) | 65.75 ± 0.51 kJ/mol | [23] |
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for temperature and mass using appropriate standards.
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 2-10 mg) into a TGA pan (e.g., alumina or platinum).
-
Analysis Conditions: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen for inert conditions, or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (thermogram) to determine the onset temperature of decomposition and the percentage of mass loss at different stages.
The comprehensive characterization of substituted benzyl alcohols requires an integrated analytical approach. Chromatographic methods provide essential data on purity and concentration, while a combination of spectroscopic techniques (NMR, FTIR, MS, UV-Vis) is necessary for unequivocal structural confirmation. Thermal analysis complements this by providing critical information on the stability of the compound. The protocols and data presented in this guide serve as a robust foundation for researchers and drug development professionals in ensuring the quality, safety, and efficacy of products containing these important chemical entities.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ewai-group.com [ewai-group.com]
- 6. Gas-liquid chromatographic and difference spectrophotometric techniques for the determination of benzaldehyde in benzyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. series.publisso.de [series.publisso.de]
- 8. usp.org [usp.org]
- 9. helixchrom.com [helixchrom.com]
- 10. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Separation of Benzyl alcohol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CD3OD, experimental) (HMDB0003119) [hmdb.ca]
- 15. spectrabase.com [spectrabase.com]
- 16. Solved: FTIR of benzyl alcohol functional group reveals: a) OH stretch around 3300 cm⁻¹ b) C=O s [Chemistry] [gauthmath.com]
- 17. reddit.com [reddit.com]
- 18. massbank.eu [massbank.eu]
- 19. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol in serum after derivatization with perfluorooctanoyl chloride: a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 23. pubs.acs.org [pubs.acs.org]
A Comprehensive Technical Guide to the Safe Handling of Halogenated Organic Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the health and safety precautions necessary for handling halogenated organic compounds in a laboratory setting. It is intended to equip researchers, scientists, and drug development professionals with the knowledge and tools to work safely with these potentially hazardous substances. The content covers toxicological data, occupational exposure limits, detailed experimental protocols, and visualizations of toxicological pathways and safety workflows.
Introduction to Halogenated Organic Compounds
Halogenated organic compounds are a broad class of chemicals characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) bonded to a carbon atom. Their unique chemical and physical properties make them invaluable in various applications, including as solvents, reagents, and building blocks in pharmaceutical synthesis.[1] However, these same properties can also confer significant health and safety hazards, including carcinogenicity, reproductive toxicity, and organ-specific damage.[2] Therefore, a thorough understanding and strict adherence to safety protocols are paramount when working with these compounds.
Health Hazard Information
Exposure to halogenated organic compounds can occur through inhalation, skin contact, and ingestion. The toxic effects can be acute or chronic, ranging from mild irritation to severe, life-threatening conditions.
Common Health Hazards:
-
Hepatotoxicity (Liver Damage): The liver is a primary target for many halogenated solvents like chloroform and carbon tetrachloride.[3][4] Metabolism of these compounds by cytochrome P450 enzymes can generate reactive intermediates that lead to oxidative stress, mitochondrial dysfunction, and ultimately cell death and liver injury.[4][5]
-
Nephrotoxicity (Kidney Damage): The kidneys are also susceptible to damage from certain halogenated compounds.[3]
-
Neurotoxicity: Acute exposure can depress the central nervous system, causing symptoms like dizziness, headache, and nausea, while chronic exposure may lead to more severe neurological effects.[6]
-
Carcinogenicity: Several halogenated organic compounds are classified as known or suspected carcinogens.[2][7] For example, methylene chloride has been linked to cancer in laboratory animals.[6]
-
Reproductive and Developmental Toxicity: Some compounds in this class can have adverse effects on reproductive health and fetal development.[2]
-
Dermal Irritation: Prolonged skin contact can lead to irritation, dermatitis, and in some cases, chemical burns.[8]
Quantitative Toxicity Data
The following tables summarize the available quantitative toxicity data for a selection of common halogenated organic compounds. LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values are standard measures of acute toxicity. A lower LD50 or LC50 value indicates higher toxicity.[9]
Table 1: Acute Toxicity Data (LD50 and LC50) for Selected Halogenated Organic Compounds
| Chemical Name | CAS Number | Oral LD50 (rat, mg/kg) | Dermal LD50 (rat, mg/kg) | Inhalation LC50 (rat, ppm, 4h) |
| Chloroform | 67-66-3 | 908 | >20000 | 9900 |
| Carbon Tetrachloride | 56-23-5 | 2350[10] | 5070[10] | 8000[10] |
| Dichloromethane (Methylene Chloride) | 75-09-2 | >2000 | >2000 | 52000 mg/m³ |
| 1,2-Dichloroethane | 107-06-2 | 670 | 2800 | 1000 |
| Trichloroethylene | 79-01-6 | 4920 | >20000 | 12500 |
| Tetrachloroethylene | 127-18-4 | 2629 | >10000 | 4000 |
| Bromodichloromethane | 75-27-4 | 916 | - | - |
| Dibromochloromethane | 124-48-1 | 800 | - | - |
Occupational Exposure Limits
Occupational Exposure Limits (OELs) are established by various regulatory and professional organizations to protect workers from the adverse health effects of exposure to airborne contaminants. The most commonly referenced OELs in the United States are from the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH).[11]
Table 2: Occupational Exposure Limits for Selected Halogenated Organic Compounds (in ppm)
| Chemical Name | CAS Number | OSHA PEL (8-hr TWA) | NIOSH REL (10-hr TWA) | ACGIH TLV (8-hr TWA) |
| Chloroform | 67-66-3 | 50 (ceiling) | 2 (60-min ceiling) | 10 |
| Carbon Tetrachloride | 56-23-5 | 10 | 2 (60-min ceiling) | 5 |
| Dichloromethane | 75-09-2 | 25 | Ca | 50 |
| 1,2-Dichloroethane | 107-06-2 | 50 | 1 | 10 |
| Trichloroethylene | 79-01-6 | 100 | 25 | 10 |
| Tetrachloroethylene | 127-18-4 | 100 | Ca | 25 |
| Vinyl Chloride | 75-01-4 | 1 | Ca | 1 |
Abbreviations: PEL - Permissible Exposure Limit; REL - Recommended Exposure Limit; TLV - Threshold Limit Value; TWA - Time-Weighted Average; Ca - Potential Occupational Carcinogen. All values are in parts per million (ppm) unless otherwise noted. These values are subject to change and should be regularly reviewed from the source agencies.[12][13][14][15]
Experimental Protocols
Adherence to detailed and well-documented experimental protocols is critical for ensuring safety. The following sections provide methodologies for key safety-related procedures.
Protocol for Quantitative Risk Assessment
A quantitative risk assessment should be performed before working with any new or particularly hazardous halogenated organic compound. This process involves systematically identifying hazards, evaluating exposures, and characterizing risks to determine the necessary control measures.[16]
Step-by-Step Methodology:
-
Hazard Identification:
-
Gather all available information on the compound's toxicity, including LD50/LC50 data, carcinogenicity, reproductive toxicity, and other health effects from Safety Data Sheets (SDS) and toxicological databases.[17]
-
Identify the physical hazards, such as flammability and reactivity.
-
-
Exposure Assessment:
-
Define the experimental procedure in detail, including the quantities of the compound to be used, the duration of the experiment, and the frequency of handling.
-
Identify all potential routes of exposure (inhalation, dermal, ingestion).
-
Estimate the potential concentration of the compound in the breathing zone of the worker and the potential for skin contact. This can be done through modeling or by using data from similar procedures.
-
-
Dose-Response Assessment:
-
Utilize established OELs (PELs, RELs, TLVs) as reference points for inhalation exposure.
-
For dermal exposure, consider the compound's skin absorption potential.
-
-
Risk Characterization:
-
Compare the estimated exposure levels with the OELs. A ratio of estimated exposure to the OEL greater than one indicates a potential for unacceptable risk.
-
Qualitatively assess the risk of dermal exposure based on the compound's toxicity and the likelihood of skin contact.
-
-
Risk Management and Control:
-
Based on the risk characterization, implement appropriate control measures. This may include:
-
Engineering Controls: Using the compound in a certified chemical fume hood or glove box.
-
Administrative Controls: Limiting the amount of substance used, reducing the duration of exposure, and providing specific training.
-
Personal Protective Equipment (PPE): Selecting appropriate gloves, eye protection, and respiratory protection.
-
-
Protocol for Testing Chemical Resistance of Gloves (ASTM F739)
The ASTM F739 standard test method is used to determine the permeation of liquids and gases through protective clothing materials under conditions of continuous contact.[3] This is a critical test for selecting appropriate gloves for handling specific halogenated organic compounds.
Summary of Methodology:
-
Apparatus: A permeation test cell is used, which consists of two chambers separated by the glove material to be tested.[18][19]
-
Procedure:
-
The challenge chemical (the halogenated organic compound) is introduced into one chamber.
-
A collection medium (gas or liquid) is circulated through the other chamber.
-
The collection medium is continuously monitored by an analytical instrument to detect the presence of the challenge chemical.
-
-
Data Collection:
-
Interpretation: A longer breakthrough time and a lower permeation rate indicate better protection. This data is used to create chemical resistance charts for gloves.
Visualizations
The following diagrams, created using the DOT language, illustrate a key toxicological pathway and a general workflow for safe handling of halogenated organic compounds.
Signaling Pathway of Chloroform-Induced Hepatotoxicity
Caption: Signaling pathway of chloroform-induced liver injury.
Experimental Workflow for Safe Handling of Halogenated Organic Compounds
References
- 1. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 2. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 3. standardsafety.com [standardsafety.com]
- 4. Mechanisms of chloroform-induced hepatotoxicity: oxidative stress and mitochondrial permeability transition in freshly isolated mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanisms of chloroform and carbon tetrachloride toxicity in primary cultured mouse hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ultitec-protection.com [ultitec-protection.com]
- 7. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 8. Mechanisms of Carbon Tetrachloride-Induced Liver Damage [eureka.patsnap.com]
- 9. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]
- 10. Carbon tetrachloride-induced hepatic injury through formation of oxidized diacylglycerol and activation of the PKC/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oecscomply.com [oecscomply.com]
- 12. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 13. Permissible Exposure Limits – OSHA Annotated Table Z-2 | Occupational Safety and Health Administration [osha.gov]
- 14. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 17. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 18. physics.purdue.edu [physics.purdue.edu]
- 19. Chemical Protective Clothing 101 [publications.aiha.org]
- 20. stacks.cdc.gov [stacks.cdc.gov]
- 21. ohsonline.com [ohsonline.com]
Methodological & Application
Application Notes and Protocols: 2-Chloro-5-(trifluoromethyl)benzyl Alcohol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a key building block in the synthesis of pharmaceuticals. This document includes detailed experimental protocols, quantitative data, and visual diagrams to facilitate its application in a laboratory setting.
Introduction
This compound is a versatile chemical intermediate of significant interest in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are leveraged in the design of bioactive molecules. Notably, this compound serves as a crucial precursor in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors, a class of drugs investigated for their potential to manage dyslipidemia.[1]
Pharmaceutical Application: Synthesis of a CETP Inhibitor
A primary application of this compound is in the synthesis of CETP inhibitors, such as anserine quipine and 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.[1] The following sections detail the synthesis of the latter, showcasing a practical application of this key building block.
Synthesis of this compound
The starting material itself can be synthesized from 2-Chloro-5-(trifluoromethyl)benzoic acid.
Experimental Protocol: Synthesis of this compound [1]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH3·THF)
-
Tetrahydrofuran (THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
-
Ice bath
-
5L three-neck flask with thermometer and mechanical stirrer
Procedure:
-
In a 5L three-neck flask, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of tetrahydrofuran.
-
Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere.
-
Slowly add borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the stirred solution.
-
After the addition is complete, heat the reaction mixture to reflux for 1.5 hours.
-
Upon completion of the reaction, slowly add 6N HCl until no more gas is evolved.
-
Add 1L of water and extract the aqueous phase with ethyl acetate (2 x 1L).
-
Combine the organic phases and dry over magnesium sulfate.
-
Evaporate the solvent to obtain this compound as a white solid.
Quantitative Data:
| Parameter | Value |
| Yield of this compound | 85% |
| Molar ratio of benzoic acid to BH3·THF | 1:2 |
Synthesis of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol
This protocol exemplifies a Suzuki coupling reaction, a powerful tool in pharmaceutical synthesis for creating biaryl compounds.
Experimental Protocol: Synthesis of a CETP Inhibitor Intermediate [1]
Materials:
-
This compound
-
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Tetrahydrofuran (THF)
-
Water
-
Petroleum ether
-
Nitrogen gas (N₂)
Procedure:
-
In a reaction flask, dissolve 3.0g of potassium carbonate in 10mL of water and cool to 20°C.
-
Add 1.66g of this compound and 2g of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid.
-
Rinse the flask wall with 10mL of tetrahydrofuran.
-
Bubble nitrogen through the mixture for 20 minutes.
-
Add 110mg of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II).
-
Vigorously stir the two-phase system at 40°C for 32 hours.
-
After cooling to room temperature, add 15mL of water and 15mL of petroleum ether.
-
Separate the aqueous phase and wash the organic phase with water.
-
Isolate the product from the organic phase.
Quantitative Data:
| Reactant | Amount |
| This compound | 1.66 g |
| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 2 g |
| Potassium carbonate | 3.0 g |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 110 mg |
| Reaction Condition | Value |
| Temperature | 40°C |
| Reaction Time | 32 hours |
Visual Diagrams
Experimental Workflow
The following diagram illustrates the synthetic pathway from 2-Chloro-5-(trifluoromethyl)benzoic acid to the CETP inhibitor intermediate.
Caption: Synthetic workflow for a CETP inhibitor intermediate.
Signaling Pathway of CETP and its Inhibition
Cholesteryl Ester Transfer Protein (CETP) plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters and triglycerides between lipoproteins. Inhibition of CETP is a therapeutic strategy to raise high-density lipoprotein (HDL) cholesterol levels.
Caption: Mechanism of CETP and its inhibition.
Other Potential Applications
While the synthesis of CETP inhibitors is a well-documented application, this compound and related structures also show potential in the development of other bioactive compounds, including:
-
Antimicrobial and Anticancer Agents: The presence of halogen and trifluoromethyl groups can enhance the biological activity of molecules. Research has suggested that derivatives of this compound may possess antimicrobial and anticancer properties, although this remains an area of ongoing investigation.
These application notes are intended to serve as a guide for researchers and professionals in the field of pharmaceutical development. The provided protocols and data offer a solid foundation for the utilization of this compound in synthetic chemistry.
References
Application Notes and Protocols: The Role of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol as a Key Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Chloro-5-(trifluoromethyl)benzyl alcohol as a crucial intermediate in the synthesis of bioactive molecules. The unique substitution pattern of this benzyl alcohol derivative, featuring both a chloro and a trifluoromethyl group, makes it a valuable building block in the development of pharmaceuticals and agrochemicals.[1]
Pharmaceutical Applications: Synthesis of CETP Inhibitors
This compound is a key precursor in the synthesis of Cholesteryl Ester Transfer Protein (CETP) inhibitors.[2] These inhibitors are a class of drugs investigated for their potential to raise high-density lipoprotein (HDL) cholesterol levels, a key factor in reverse cholesterol transport, and thereby reduce the risk of atherosclerotic cardiovascular disease.[2] One such application is in the synthesis of anserine quipine and its analogs, which have shown potential as CETP inhibitors.[2]
Synthesis of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biphenyl structures, which are common scaffolds in CETP inhibitors. The following protocol details the synthesis of a potent CETP inhibitor.[2]
Table 1: Reactants for the Synthesis of a CETP Inhibitor
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) |
| This compound | 210.58 | 1.66 | 7.88 |
| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 212.03 | 2.00 | 9.43 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.00 | 21.70 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 0.110 | 0.15 |
| Tetrahydrofuran (THF) | 72.11 | 10 mL | - |
| Water (H₂O) | 18.02 | 10 mL | - |
Table 2: Reaction Conditions and Yield for CETP Inhibitor Synthesis
| Parameter | Value |
| Reaction Temperature | 40 °C |
| Reaction Time | 32 hours |
| Product Yield (crude) | 2.7 g |
| Product Yield (percentage) | 80% |
| Product Name | 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol |
-
To a reaction flask, add 3.0 g of potassium carbonate and dissolve it in 10 mL of water.
-
Cool the solution to 20°C.
-
Add 1.66 g of this compound and 2.0 g of 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid to the flask.[2]
-
Rinse the flask walls with 10 mL of tetrahydrofuran.
-
Bubble nitrogen gas through the mixture for 20 minutes to create an inert atmosphere.[2]
-
Add 110 mg of [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.[2]
-
Vigorously stir the two-phase system at 40°C for 32 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 15 mL of water and 15 mL of petroleum ether.
-
Separate the aqueous phase.
-
Wash the organic phase with water (2 x 20 mL).
-
Purify the organic phase by passing it through a silica gel column.
-
Evaporate the solvent to obtain an oily liquid.
-
Recrystallize the product from petroleum ether to yield a white powder of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.[2]
Synthetic Workflow
The following diagram illustrates the synthetic pathway from the starting material to the final CETP inhibitor.
Caption: Synthetic pathway for a CETP inhibitor.
Signaling Pathway: Mechanism of CETP Inhibition
CETP facilitates the transfer of cholesteryl esters from HDL to very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), and triglycerides from VLDL and LDL to HDL. Inhibition of CETP disrupts this process, leading to an increase in HDL cholesterol and a decrease in LDL cholesterol.
References
Application Notes and Protocols: Synthesis of Cholesterol Ester Transfer Protein (CETP) Inhibitors Using Benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of a class of Cholesterol Ester Transfer Protein (CETP) inhibitors derived from benzyl alcohol. The methodologies described herein are based on established synthetic routes for N-benzyl benzamide derivatives, which have shown promising CETP inhibitory activity.
Introduction
Cholesteryl ester transfer protein (CETP) is a key plasma protein involved in reverse cholesterol transport, mediating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins.[1] Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels, a factor inversely correlated with the risk of cardiovascular disease.[2] This document details the synthesis of potent CETP inhibitors based on a substituted N-benzyl benzamide scaffold, originating from benzyl alcohol derivatives.
Quantitative Data Summary
The following table summarizes the in vitro CETP inhibitory activity of representative N-benzyl benzamide derivatives.
| Compound ID | Structure | % Inhibition at 10 µM | IC50 (µM) | Reference |
| 8a | 4-methoxybenzyl benzamide | - | - | [3] |
| 8j | N-(4-fluorobenzyl)-3,5-bis(trifluoromethyl)benzamide | 82.2% | 1.3 | [2][3] |
| 8a (chlorobenzyl series) | N-(4-chlorobenzyl)-4-(trifluoromethoxy)benzamide | - | 1.6 | [4] |
Experimental Protocols
Synthesis of N-Benzyl Benzamide CETP Inhibitors
This protocol describes a general method for the synthesis of N-benzyl benzamide derivatives via the coupling of a substituted benzoyl chloride with a substituted benzylamine (a derivative of benzyl alcohol).
Materials:
-
Substituted Benzoyl Chloride (1.0 eq)
-
Substituted Benzylamine (1.0 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted benzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted benzoyl chloride (1.05 eq) in anhydrous dichloromethane.
-
Add the benzoyl chloride solution dropwise to the cooled amine solution with constant stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
-
Silica Gel Column Chromatography: For more complex mixtures or to achieve higher purity, the crude product can be purified by flash column chromatography on silica gel. A typical eluent system is a gradient of hexane and ethyl acetate.
Characterization:
The structure and purity of the final compounds should be confirmed by spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro CETP Inhibition Assay (Fluorometric)
This protocol outlines a general procedure for assessing the inhibitory activity of the synthesized compounds against CETP using a fluorometric assay.
Materials:
-
Recombinant human CETP
-
Donor particle (e.g., fluorescently labeled HDL)
-
Acceptor particle (e.g., VLDL/LDL)
-
Assay Buffer (e.g., Tris-HCl buffer with NaCl and EDTA)
-
Synthesized inhibitor compounds
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the CETP enzyme solution, and the inhibitor dilutions. Include appropriate controls (no inhibitor and no enzyme).
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the donor and acceptor particles to all wells.
-
Immediately begin measuring the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for the fluorescent donor particle at 37°C.
-
The rate of cholesteryl ester transfer is determined from the change in fluorescence over time.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
CETP Signaling Pathway
Caption: CETP's role in lipoprotein metabolism and the action of its inhibitors.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of CETP inhibitors.
References
Application Notes and Protocols for Suzuki Coupling Reactions Involving 2-Chloro-5-(trifluoromethyl)benzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 2-Chloro-5-(trifluoromethyl)benzyl alcohol with an arylboronic acid. This reaction is a key step in the synthesis of biphenyl methanol derivatives, which are important structural motifs in medicinal chemistry and drug discovery. The Suzuki-Miyaura coupling offers a powerful and versatile method for the formation of carbon-carbon bonds with high functional group tolerance under relatively mild conditions.
The protocol outlined below describes the synthesis of 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol, a cholesterol ester transfer protein inhibitor intermediate. This specific example serves as a practical guide for researchers employing this compound in similar cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium-catalyzed cross-coupling between an organohalide (in this case, an aryl chloride) and an organoboron compound (a boronic acid). The catalytic cycle consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the palladium(0) catalyst.
Experimental Protocols
This section details the methodology for the Suzuki coupling reaction of this compound with 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid.
Materials:
-
This compound
-
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Petroleum ether
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Nitrogen gas (N₂)
Equipment:
-
Reaction flask (e.g., round-bottom flask or Schlenk flask)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Condenser
-
Septa
-
Nitrogen inlet/outlet
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a reaction flask, add potassium carbonate (3.0 g) and dissolve it in water (10 mL).
-
Addition of Reactants: To the aqueous solution, add this compound (1.66 g) and 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid (2.0 g).
-
Solvent Addition: Rinse the flask wall with tetrahydrofuran (10 mL).
-
Inert Atmosphere: Bubble nitrogen gas through the reaction mixture for 20 minutes to remove any dissolved oxygen.
-
Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (110 mg).
-
Reaction Conditions: Vigorously stir the two-phase system at 40°C for 32 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water (15 mL) and petroleum ether (15 mL) to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Wash the organic phase with water and then with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent.
-
Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude product can be further purified by flash column chromatography on silica gel or by recrystallization to yield the pure 4'-Fluoro-2'-methoxy-5'-isopropyl-4-trifluoromethyl-1,1'-biphenyl-2-methanol.
-
Data Presentation
The following table summarizes the key quantitative data for the described Suzuki coupling reaction.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) | Molar Ratio |
| This compound | 210.58 | 1.66 g | 7.88 | 1.0 |
| 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | 212.04 | 2.0 g | 9.43 | 1.2 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) | 731.74 | 110 mg | 0.15 | 0.019 |
| Potassium carbonate | 138.21 | 3.0 g | 21.70 | 2.75 |
| Solvent | ||||
| Tetrahydrofuran (THF) | 10 mL | - | - | |
| Water | 10 mL | - | - | |
| Reaction Conditions | ||||
| Temperature | 40°C | - | - | |
| Time | 32 hours | - | - |
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol and its derivatives. It also outlines methodologies for evaluating their antimicrobial properties, supported by quantitative data from recent studies. The information is intended to guide researchers in the development of novel antimicrobial agents.
Synthesis of this compound
This compound serves as a key intermediate for the synthesis of various derivatives for antimicrobial screening. The primary synthetic route involves the reduction of the corresponding benzoic acid.
Protocol 1: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic Acid
This protocol details the synthesis of this compound via the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a borane-tetrahydrofuran (BH3-THF) complex.[1]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Tetrahydrofuran (THF), anhydrous
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
6N Hydrochloric acid (HCl)
-
Ethyl acetate
-
Magnesium sulfate (MgSO4), anhydrous
-
Nitrogen gas (N2)
-
5L three-neck flask, thermometer, mechanical stirrer, reflux condenser, ice bath
Procedure:
-
Set up a 5L three-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser under a nitrogen atmosphere.
-
Add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of anhydrous tetrahydrofuran to the flask.
-
Cool the mixture to 0°C using an ice bath while stirring.
-
Slowly add the borane-tetrahydrofuran complex (900mL, 0.9 mol) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.
-
Cool the reaction mixture and slowly add 6N HCl to quench the reaction until no more gas is evolved.
-
Add 1L of water to the flask and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (2 x 1L).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and evaporate the solvent under reduced pressure to yield the product as a white solid. The expected yield is approximately 85%.[1]
Synthesis of Derivatives
The hydroxyl group of this compound provides a reactive site for further derivatization, often through coupling reactions or esterification.
Protocol 2: Suzuki-Miyaura Coupling for Biphenyl Methanol Derivatives
This protocol provides a general method for synthesizing biphenyl methanol derivatives, which can possess antimicrobial properties, using a palladium catalyst.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid)
-
Potassium carbonate (K2CO3)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Tetrahydrofuran (THF)
-
Water
-
Nitrogen gas (N2)
Procedure:
-
In a reaction flask, dissolve potassium carbonate (3.0g) in water (10mL) and cool to 20°C.
-
Add this compound (1.66g) and the desired arylboronic acid (2g).
-
Add tetrahydrofuran (10mL) to the mixture.
-
Bubble nitrogen gas through the solution for 20 minutes to degas.
-
Add the palladium catalyst (110mg) to the reaction mixture.
-
Stir the two-phase system vigorously at 40°C for 32 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an appropriate aqueous workup and extract the product with an organic solvent.
-
Purify the crude product using column chromatography to obtain the desired derivative.
Antimicrobial Activity Evaluation
The antimicrobial potential of the synthesized derivatives can be assessed using standard microbiology protocols. The primary mechanism of action for benzyl alcohol derivatives often involves the disruption of the microbial cell membrane, leading to cell lysis.[2]
Protocol 3: Disc Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity by measuring the zone of growth inhibition around a disc impregnated with the test compound.[3][4]
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
-
Nutrient agar plates
-
Sterile paper discs (6 mm diameter)
-
Solvent (e.g., DMSO or DMF)
-
Standard antibiotic (e.g., Amoxicillin) as a positive control
-
Incubator
Procedure:
-
Prepare a bacterial inoculum and evenly spread it onto the surface of a nutrient agar plate to create a lawn.
-
Prepare solutions of the synthesized compounds at desired concentrations (e.g., 10⁻¹, 10⁻², 10⁻³ mg/mL) in a suitable solvent.[3]
-
Impregnate sterile paper discs with a fixed volume of the compound solutions.
-
Place the discs onto the inoculated agar plates. Include a disc with solvent only (negative control) and a disc with a standard antibiotic (positive control).
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the clear zone of inhibition around each disc in millimeters (mm).
Protocol 4: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Synthesized compounds
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other suitable liquid media
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a two-fold serial dilution of the synthesized compounds in the wells of a 96-well plate using MHB.
-
Adjust the concentration of the bacterial inoculum to a standard concentration (e.g., 5 x 10⁵ CFU/mL).
-
Add the bacterial inoculum to each well. Include a positive control (broth + inoculum) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration well with no visible growth.
Quantitative Data Summary
The following tables summarize antimicrobial activity data for benzyl alcohol and trifluoromethyl-containing derivatives from relevant studies.
Table 1: Antibacterial Activity of Benzyl Alcohol Derivatives (Zone of Inhibition) [3]
| Compound | Organism | Concentration (mg/mL) | Zone of Inhibition (mm) |
| 2a | S. aureus | 10⁻¹ | 11 |
| 10⁻² | 09 | ||
| P. aeruginosa | 10⁻¹ | 08 | |
| 10⁻² | 08 | ||
| 2d | S. aureus | 10⁻¹ | 10 |
| 10⁻² | 09 | ||
| P. aeruginosa | 10⁻¹ | 35 | |
| 10⁻² | 27 | ||
| Amoxicillin | S. aureus | 30 µg/mL | 25 |
| P. aeruginosa | 30 µg/mL | 18 |
Note: Data is adapted from a study on various benzyl alcohol derivatives. Compound '2d' showed significant activity against P. aeruginosa, surpassing the standard drug.[3][5]
Table 2: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives (MIC) [6]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 13 | MRSA (USA300) | 3.12 |
| 25 | MRSA (USA300) | 0.78 |
| MRSA (USA100) | 1.56 | |
| S. epidermidis | 1.56 | |
| E. faecium (Vancomycin-Resistant) | 0.78 | |
| Vancomycin | MRSA (USA300) | 1.56 |
| E. faecium (Vancomycin-Resistant) | >100 |
Note: This data highlights the potential of incorporating a trifluoromethylphenyl moiety. Compound 25, with bromo and trifluoromethyl substitutions, was particularly potent against Gram-positive bacteria, including resistant strains.[6]
References
- 1. Page loading... [guidechem.com]
- 2. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Compounds from Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various bioactive compounds starting from readily available substituted benzyl alcohols. The methodologies covered include oxidation to aldehydes, palladium-catalyzed Suzuki-Miyaura cross-coupling for the formation of diarylmethanes, copper-catalyzed C-H functionalization for the synthesis of benzylic ethers, and multicomponent reactions for the construction of complex heterocyclic scaffolds such as quinazolinones. Each section includes a detailed experimental protocol, a summary of quantitative data for various substrates, and a visual representation of the experimental workflow. Additionally, key signaling pathways associated with the synthesized bioactive compounds are illustrated.
Oxidation of Substituted Benzyl Alcohols to Bioactive Aldehydes
The selective oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis, as these aldehydes are crucial intermediates for the synthesis of a wide array of bioactive molecules.[1][2][3][4][5] A variety of methods have been developed for this purpose, with a focus on mild and selective conditions to avoid over-oxidation to carboxylic acids.
Palladium-Catalyzed Aerobic Oxidation
This protocol describes the selective oxidation of substituted benzyl alcohols to aldehydes using a polymer-supported palladium catalyst under an air atmosphere in water, offering a green and efficient method.[2][3]
Experimental Protocol:
-
To a round-bottom flask, add the substituted benzyl alcohol (1.0 mmol), a polymer-supported palladium catalyst (0.5 mol% Pd), and potassium carbonate (1.0 mmol).
-
Add water (5 mL) to the flask.
-
The flask is then placed in a preheated oil bath at 100 °C and stirred vigorously under an air atmosphere (using a balloon or an air pump) for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aldehyde.
Quantitative Data:
| Entry | Substrate (Benzyl Alcohol) | Product (Benzaldehyde) | Yield (%)[2][5] |
| 1 | Benzyl alcohol | Benzaldehyde | 99 |
| 2 | 4-Methylbenzyl alcohol | 4-Methylbenzaldehyde | 98 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | 99 |
| 4 | 4-Chlorobenzyl alcohol | 4-Chlorobenzaldehyde | 95 |
| 5 | 4-Nitrobenzyl alcohol | 4-Nitrobenzaldehyde | 92 |
| 6 | 2-Methylbenzyl alcohol | 2-Methylbenzaldehyde | 96 |
| 7 | 3-Methoxybenzyl alcohol | 3-Methoxybenzaldehyde | 97 |
| 8 | 4-(Dimethylamino)benzyl alcohol | 4-(Dimethylamino)benzaldehyde | 80 |
Experimental Workflow:
Caption: Palladium-catalyzed aerobic oxidation of benzyl alcohols.
Synthesis of Diaryl- and Heteroarylmethanes via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of C-C bonds. This protocol details the synthesis of diaryl- and heteroarylmethanes, prevalent motifs in pharmaceuticals, by coupling benzyl halides (derived from benzyl alcohols) with aryl- or heteroarylboronic acids.[6][7]
Palladium-Catalyzed Suzuki-Miyaura Coupling of Benzyl Bromides
This protocol is adapted for the microwave-assisted Suzuki-Miyaura cross-coupling of benzyl bromides with various boronic acids.[7]
Experimental Protocol:
-
In a microwave vial, combine the benzyl bromide (1.0 mmol), arylboronic acid (1.5 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (5 mol%), and JohnPhos (10 mol%).
-
Add dimethylformamide (DMF, 2 mL) to the vial.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for 20-60 minutes.
-
Monitor the reaction progress by LC-MS or TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired diarylmethane.
Quantitative Data:
| Entry | Benzyl Bromide | Boronic Acid | Product | Yield (%)[7] |
| 1 | Benzyl bromide | Phenylboronic acid | Diphenylmethane | 85 |
| 2 | 4-Methoxybenzyl bromide | Phenylboronic acid | 4-Methoxydiphenylmethane | 92 |
| 3 | Benzyl bromide | 4-Tolylboronic acid | 4-Methyldiphenylmethane | 88 |
| 4 | 4-Chlorobenzyl bromide | Phenylboronic acid | 4-Chlorodiphenylmethane | 78 |
| 5 | Benzyl bromide | 3-Pyridinylboronic acid | 3-Benzylypyridine | 75 |
| 6 | 2-Bromomethylnaphthalene | Phenylboronic acid | 2-(Phenylmethyl)naphthalene | 90 |
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow.
Synthesis of Bioactive Benzylic Ethers via Copper-Catalyzed C-H Functionalization
The direct functionalization of C-H bonds is a highly attractive strategy in organic synthesis. This protocol describes a copper-catalyzed oxidative cross-coupling of benzylic C-H bonds with alcohols to afford benzylic ethers, which are common motifs in bioactive molecules.[8][9][10][11]
Copper-Catalyzed Oxidative Cross-Coupling
This procedure outlines the synthesis of benzylic ethers from alkylarenes (which can be derived from benzyl alcohols) and alcohols using a copper catalyst.[11]
Experimental Protocol:
-
To an oven-dried vial, add CuCl (0.02 mmol), 2,2'-bioxazoline (0.02 mmol), and the alkylarene (0.2 mmol).
-
Add the alcohol (1.0 mmol) and N-fluorobenzenesulfonimide (NFSI, 0.4 mmol).
-
Add dichloromethane (DCM, 1 mL) as the solvent.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by GC-MS or TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the pure benzylic ether.
Quantitative Data:
| Entry | Alkylarene | Alcohol | Product (Benzylic Ether) | Yield (%)[11] |
| 1 | Toluene | Methanol | Benzyl methyl ether | 75 |
| 2 | Ethylbenzene | Methanol | 1-Phenylethyl methyl ether | 82 |
| 3 | Toluene | Ethanol | Benzyl ethyl ether | 78 |
| 4 | 4-Methylanisole | Methanol | 4-Methoxybenzyl methyl ether | 85 |
| 5 | Toluene | Isopropanol | Benzyl isopropyl ether | 65 |
| 6 | Indane | Methanol | 1-Methoxyindane | 91 |
Experimental Workflow:
Caption: Copper-catalyzed benzylic C-H etherification.
Multicomponent Synthesis of Bioactive Quinazolinones
Multicomponent reactions (MCRs) are powerful tools for the rapid construction of complex molecules from simple starting materials in a single step. This section details the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones, a class of compounds with a broad spectrum of biological activities, including anticancer properties.[12][13][14][15][16][17][18][19][20]
One-Pot Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
This protocol describes a catalyst- and solvent-free, one-pot, three-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester.[18] The benzyl alcohol is first oxidized to the corresponding aldehyde, which then participates in the MCR.
Experimental Protocol:
-
A mixture of isatoic anhydride (1.0 mmol), an amine (e.g., benzylamine, 1.0 mmol), and an orthoester (e.g., triethyl orthoformate, 1.2 mmol) is heated at 120 °C for 5 hours or irradiated in a microwave reactor at 140 °C for 20-30 minutes.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The solid product is washed with ethanol and filtered to give the pure 2,3-disubstituted quinazolin-4(3H)-one.
Quantitative Data:
| Entry | Isatoic Anhydride | Amine | Orthoester | Product | Yield (%)[18] |
| 1 | Isatoic anhydride | Benzylamine | Triethyl orthoformate | 3-Benzyl-2-unsubstituted-quinazolin-4(3H)-one | 95 |
| 2 | Isatoic anhydride | Aniline | Triethyl orthoformate | 3-Phenyl-2-unsubstituted-quinazolin-4(3H)-one | 92 |
| 3 | 5-Chloroisatoic anhydride | Benzylamine | Triethyl orthoformate | 6-Chloro-3-benzyl-quinazolin-4(3H)-one | 90 |
| 4 | Isatoic anhydride | Cyclohexylamine | Triethyl orthoacetate | 3-Cyclohexyl-2-methyl-quinazolin-4(3H)-one | 88 |
| 5 | Isatoic anhydride | Benzylamine | Triethyl orthopropionate | 3-Benzyl-2-ethyl-quinazolin-4(3H)-one | 85 |
Experimental Workflow:
Caption: Multicomponent synthesis of quinazolinones.
Signaling Pathways of Bioactive Compounds
Anticancer Mechanisms of Quinazolinone Derivatives
Quinazolinone derivatives have emerged as promising anticancer agents, targeting various key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[12][13][15]
PI3K/Akt/mTOR Pathway Inhibition:
Many quinazolinone-based compounds have been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which is frequently hyperactivated in cancer.[12][15] Inhibition of this pathway leads to decreased cell proliferation and induction of apoptosis.
Caption: Quinazolinones inhibit the PI3K/Akt/mTOR signaling pathway.
EGFR Inhibition:
Certain quinazolinone derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a tyrosine kinase that plays a crucial role in cell growth and proliferation.[15] By blocking EGFR signaling, these compounds can halt the growth of cancer cells that are dependent on this pathway.
Caption: EGFR inhibition by quinazolinone derivatives.
Mechanism of Action of Bioactive Benzylic Ethers
Benzylic ether derivatives have been identified as potent and selective agonists of the sphingosine-1-phosphate receptor 1 (S1P₁), a G protein-coupled receptor that plays a critical role in lymphocyte trafficking.[21]
S1P₁ Receptor Agonism:
By acting as S1P₁ agonists, these benzylic ether compounds can induce the internalization of S1P₁ receptors on lymphocytes, preventing their egress from lymph nodes. This leads to a reduction in circulating lymphocytes and immunosuppressive effects, making them promising candidates for the treatment of autoimmune diseases.
Caption: S1P₁ receptor agonism by benzylic ether derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Benzyl Alcohols to Aldehydes and Ketones Under Air in Water Using a Polymer Supported Palladium Catalyst [iris.poliba.it]
- 4. researchgate.net [researchgate.net]
- 5. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Copper-catalysed benzylic C–H coupling with alcohols via radical relay enabled by redox buffering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | Semantic Scholar [semanticscholar.org]
- 14. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)benzyl alcohol and its derivatives are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of both a chloro and a trifluoromethyl group on the aromatic ring significantly influences the reactivity of the benzylic position, making it a key building block for introducing this substituted benzyl moiety into a variety of molecular scaffolds. This document provides detailed application notes and protocols for the nucleophilic substitution reactions of this compound, primarily focusing on a two-step synthetic strategy involving the conversion to the more reactive 2-Chloro-5-(trifluoromethyl)benzyl chloride.
Synthetic Strategy
Direct nucleophilic substitution on the hydroxyl group of this compound is challenging due to the poor leaving group nature of the hydroxide ion. The electron-withdrawing trifluoromethyl group further deactivates the benzylic position towards SN1-type reactions. Therefore, a more effective and widely applicable strategy involves a two-step process:
-
Activation of the Hydroxyl Group: The benzyl alcohol is first converted into a derivative with a better leaving group. A common and efficient method is the chlorination of the alcohol to yield 2-Chloro-5-(trifluoromethyl)benzyl chloride.
-
Nucleophilic Substitution: The resulting benzyl chloride is a versatile electrophile that readily undergoes SN2 reactions with a wide range of nucleophiles, including oxygen, nitrogen, and sulfur-based nucleophiles, to afford the desired substituted products.
Data Presentation
The following tables summarize the reaction conditions for the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl chloride and its subsequent nucleophilic substitution reactions. Please note that while general protocols are well-established, specific yield data for reactions of 2-Chloro-5-(trifluoromethyl)benzyl chloride are not widely reported in the literature. The yields provided are typical for analogous benzyl chloride reactions and should be considered as a general guide for optimization.
Table 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Chloride
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Thionyl chloride (SOCl₂) | Dichloromethane (DCM) | Reflux | 2-4 | High (Typical >90%) |
Table 2: Nucleophilic Substitution Reactions of 2-Chloro-5-(trifluoromethyl)benzyl Chloride
| Nucleophile | Reagent/Base | Solvent | Temperature (°C) | Time (h) | Product | Typical Yield (%) |
| Oxygen Nucleophiles | ||||||
| Sodium methoxide | NaH | THF | 0 to RT | 2-6 | 1-(methoxymethyl)-2-chloro-5-(trifluoromethyl)benzene | 80-95 |
| Sodium ethoxide | NaH | THF | 0 to RT | 2-6 | 1-(ethoxymethyl)-2-chloro-5-(trifluoromethyl)benzene | 80-95 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 6-12 | 1-(phenoxymethyl)-2-chloro-5-(trifluoromethyl)benzene | 70-90 |
| Nitrogen Nucleophiles | ||||||
| Aniline | K₂CO₃ | Acetonitrile | Reflux | 4-8 | N-(2-Chloro-5-(trifluoromethyl)benzyl)aniline | 85-95 |
| Piperidine | K₂CO₃ | Acetonitrile | RT to 50 | 2-6 | 1-((2-Chloro-5-(trifluoromethyl)phenyl)methyl)piperidine | 90-98 |
| Sodium azide | NaN₃ | DMF | 60-80 | 4-6 | 1-(azidomethyl)-2-chloro-5-(trifluoromethyl)benzene | >90 |
| Sulfur Nucleophiles | ||||||
| Thiophenol | K₂CO₃ | DMF | RT | 1-3 | ((2-Chloro-5-(trifluoromethyl)phenyl)methyl)(phenyl)sulfane | >90 |
| Thiourea / NaOH | Methanol | Reflux | 12-18 | 2-((2-Chloro-5-(trifluoromethyl)benzyl)thio) derivative | 80-95 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), anhydrous
-
Magnetic stirrer and heating mantle
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by slowly adding it to ice-cold water.
-
Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain 2-Chloro-5-(trifluoromethyl)benzyl chloride. The product is often used in the next step without further purification.
Protocol 2: General Procedure for Nucleophilic Substitution with O-, N-, and S-Nucleophiles
Materials:
-
2-Chloro-5-(trifluoromethyl)benzyl chloride
-
Nucleophile (e.g., alcohol, phenol, amine, thiol)
-
Base (e.g., NaH, K₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., THF, DMF, Acetonitrile)
-
Magnetic stirrer and heating mantle/oil bath
-
Round-bottom flask and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
For O- and S-Nucleophiles (Williamson Ether/Thioether Synthesis): a. To a stirred suspension of a base like sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add the alcohol or thiol (1.1 eq) dropwise. b. Allow the mixture to stir at room temperature for 30 minutes. c. Add a solution of 2-Chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) in the reaction solvent. d. Stir the reaction at room temperature or heat as required (see Table 2 for typical conditions), monitoring by TLC. e. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). f. Wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate. g. Purify the crude product by column chromatography on silica gel.
-
For N-Nucleophiles: a. In a round-bottom flask, dissolve the amine (1.0-1.2 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) in a suitable solvent (e.g., acetonitrile or DMF). b. Add 2-Chloro-5-(trifluoromethyl)benzyl chloride (1.0 eq) to the mixture. c. Stir the reaction at room temperature or heat as required (see Table 2), monitoring by TLC. d. Upon completion, filter off any inorganic salts and concentrate the filtrate. e. Partition the residue between water and an organic solvent. f. Wash the organic layer, dry, and concentrate. g. Purify the product by column chromatography or recrystallization.
Visualizations
Caption: General two-step workflow for nucleophilic substitution.
Caption: SN2 reaction mechanism at the benzylic carbon.
Application Notes and Protocols for the Creation of Novel Anticancer Agents from Benzyl Alcohol Precursors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from benzyl alcohol precursors. The following sections outline methodologies for creating diverse classes of compounds with demonstrated anticancer activity, supported by experimental data and visual representations of synthetic and biological pathways.
Glucopyranosyl-Conjugated Benzyl Derivatives for Targeted Colon Cancer Therapy
Glycoconjugation is a promising strategy to enhance the selectivity of cytotoxic agents for cancer cells. This section details the synthesis of glucopyranosyl-conjugated benzyl derivatives, which have shown potent and selective activity against colorectal cancer cells by inducing apoptosis.[1]
Data Presentation: Anticancer Activity
| Compound | Target Cell Line | IC50 (µM) | Notes |
| 8d | HCT-116 (Colon Cancer) | ~10 | Comparable potency to 5-fluorouracil with improved selectivity. Completely inhibited proliferation at 10 µM for at least 72 hours.[1] |
| 5-Fluorouracil | HCT-116 (Colon Cancer) | Not specified, used as a positive control | A standard chemotherapy agent.[1] |
Experimental Protocol: Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives
This protocol describes a "click chemistry" approach to couple a glucose moiety with a benzyl derivative.[1]
Materials:
-
β-d-glucosamine hydrochloride
-
Imidazole-1-sulfonyl azide hydrochloride
-
Substituted benzyl alcohol (e.g., 4-methylbenzyl alcohol)
-
3-Bromopropyne
-
Copper(I) source (e.g., copper(I) iodide)
-
Solvents (e.g., methanol, water, DMF)
-
Basic conditions (e.g., potassium carbonate)
-
Silica gel for chromatography
Procedure:
-
Synthesis of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-d-glucose (Key Intermediate 4):
-
Convert the 2-amino group of commercially available β-d-glucosamine hydrochloride into an azido group by reacting it with imidazole-1-sulfonyl azide hydrochloride under basic conditions.[1]
-
Follow this with acetylation of the hydroxyl groups.
-
-
Synthesis of Propargyl-Functionalized Benzyl Ether (Key Intermediate 7):
-
Prepare the propargyl-functionalized benzyl ether by alkylating the chosen substituted benzyl alcohol with 3-bromopropyne under basic conditions.[1]
-
-
Click Reaction for Final Compound Synthesis (e.g., Compound 8d):
-
Couple the azido-glucose intermediate (4) with the propargyl-functionalized benzyl ether (7) using a copper(I)-catalyzed azide-alkyne cycloaddition (click reaction).[1]
-
This reaction is typically performed in the presence of a copper(I) source at an elevated temperature, potentially with microwave assistance, to yield the desired 1,2,3-triazole-linked glycoconjugate.[1]
-
Purify the final product using silica gel chromatography.[1]
-
Visualization: Synthetic Pathway
Caption: Synthesis of Glucopyranosyl-Conjugated Benzyl Derivatives.
3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA) as a Multi-Targeting Agent in Glioblastoma
DHMBA, a naturally occurring marine compound, has demonstrated significant anticancer effects in human glioblastoma cells by modulating key signaling pathways involved in cell proliferation and apoptosis.[2]
Data Presentation: Biological Activity
| Compound | Target Cell Line | Concentration Range | Effects |
| DHMBA | Human Glioblastoma Cells | 0.1-250 µM | Suppressed cell proliferation, inhibited metastasis, and stimulated apoptosis.[2] |
Experimental Protocol: In Vitro Evaluation of DHMBA
This protocol outlines the cell-based assays used to characterize the anticancer effects of DHMBA.[2]
Materials:
-
Human glioblastoma cell line
-
DMEM-low glucose medium
-
Fetal Bovine Serum (FBS)
-
DHMBA stock solution
-
Reagents for cell proliferation, apoptosis, and protein expression analysis (e.g., MTS assay kit, antibodies for Western blotting)
Procedure:
-
Cell Culture:
-
Culture human glioblastoma cells in DMEM-low glucose medium supplemented with 10% FBS.[2]
-
-
Treatment:
-
Treat the cells with varying concentrations of DHMBA (0.1-250 µM) for desired time points.[2]
-
-
Cell Proliferation Assay:
-
Assess cell proliferation using a standard method like the MTS assay.
-
-
Apoptosis Assay:
-
Evaluate the induction of apoptosis by measuring the levels of caspase-3 and cleaved caspase-3 using Western blotting or specific apoptosis assay kits.[2]
-
-
Signaling Pathway Analysis (Western Blotting):
Visualization: Signaling Pathway
References
- 1. Synthesis and pharmacological characterization of glucopyranosyl-conjugated benzyl derivatives as novel selective cytotoxic agents against colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The novel marine factor 3,5-dihydroxy-4-methoxybenzyl alcohol exhibits anticancer activity by regulating multiple signaling pathways in human glioblastoma cells: Blocking EGF signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Synthesis Overview and Key Challenges
This compound is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] The primary challenge in its synthesis is achieving a high yield of a pure product, which can be affected by reaction conditions, reagent quality, and the presence of side reactions. This guide focuses on the most common synthetic routes and provides solutions to frequently encountered issues.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Low or No Product Yield
| Potential Cause | Recommended Solution(s) |
| Inactive Reducing Agent (Borane-THF Reduction) | The Borane-THF complex can degrade over time. It is recommended to use a fresh bottle or titrate the reagent before use to determine its exact molarity. Store the reagent at 2-8°C. |
| Poor Quality Grignard Reagent | Magnesium turnings may have an oxide layer. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane before adding the aryl halide. Ensure all glassware is flame-dried and reagents are anhydrous, as Grignard reagents are highly sensitive to moisture. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the reaction time or temperature moderately. For borane reductions, a slight excess of the reducing agent may be necessary. |
| Suboptimal Reaction Temperature | For the borane reduction, the initial addition of the reagent should be performed at 0°C to control the exothermic reaction, followed by reflux to drive the reaction to completion. For Grignard reactions, the formation and subsequent reaction may require specific temperature control to minimize side reactions. |
Presence of Impurities and Side Products
| Impurity/Side Product | Potential Cause | Mitigation and Purification Strategy |
| Unreacted Starting Material | Incomplete reaction (see above). | Increase reaction time or temperature as needed. Purification can be achieved via column chromatography on silica gel. |
| Over-reduced Product (Toluene Derivative) | This is a potential side reaction in reductions, though less common with borane. | Use a milder reducing agent or carefully control the stoichiometry of the borane-THF. |
| Borate Esters (from Borane Reduction) | Incomplete hydrolysis during the workup step. | Ensure the reaction is properly quenched with a protic solvent like methanol, followed by an acidic workup (e.g., with HCl) to fully hydrolyze the borate esters. |
| Biphenyl Formation (in Grignard Route) | Homocoupling of the Grignard reagent with the unreacted aryl halide. | Add the aryl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid using a Borane-Tetrahydrofuran (BH3-THF) complex is a widely reported and effective method, often providing high yields of the desired product.[1]
Q2: My borane-THF reduction is sluggish. What can I do to improve the reaction rate?
A2: Ensure your THF is anhydrous, as water will quench the borane. If the reaction is still slow at room temperature, you can gently heat the reaction mixture to reflux (around 65°C) to increase the rate.[1] Always monitor the reaction by TLC to avoid over-reduction or side product formation.
Q3: I am considering a Grignard-based synthesis. What are the key considerations?
A3: The Grignard synthesis would involve the reaction of a Grignard reagent formed from a suitable halo-trifluoromethylbenzene derivative with formaldehyde. Key considerations include the absolute exclusion of water and protic solvents, the quality and activation of the magnesium, and careful temperature control to manage the exothermic nature of the reaction and minimize side reactions like Wurtz coupling.
Q4: How can I effectively purify the final product?
A4: The most common method for purifying this compound is column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.[3] Recrystallization from a suitable solvent system can also be employed for further purification.
Q5: What are the expected spectral data for this compound?
A5: While specific spectral data can vary slightly based on the solvent and instrument, you can generally expect characteristic signals in 1H NMR for the aromatic protons and the benzylic CH2 group, and in 13C NMR for the aromatic carbons, the trifluoromethyl group, and the carbon bearing the hydroxyl group. The presence of the trifluoromethyl group can be confirmed by 19F NMR.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Borane Reduction | 2-Chloro-5-(trifluoromethyl)benzoic acid | Borane-THF complex (BH3-THF) | ~85%[1] | High yield, good functional group tolerance. | Borane-THF is moisture sensitive and requires careful handling. |
| Aldehyde Reduction | 2-Chloro-5-(trifluoromethyl)benzaldehyde | Sodium borohydride (NaBH4) | >90% (general) | Milder conditions, less reactive reagent. | Starting aldehyde may not be as readily available as the carboxylic acid. |
| Grignard Reaction | 2-Chloro-5-(trifluoromethyl)bromobenzene | Magnesium (Mg), Formaldehyde (HCHO) | Variable | Forms a new C-C bond. | Highly sensitive to moisture, potential for side reactions. |
Table 2: Effect of Reaction Parameters on Borane-THF Reduction Yield
| Parameter | Condition A | Condition B | Expected Outcome |
| BH3-THF Stoichiometry | 1.5 equivalents | 2.0 equivalents | Increasing to 2.0 equivalents can ensure complete conversion of the carboxylic acid.[1] |
| Reaction Temperature | Room Temperature | Reflux (65°C) | Refluxing for a period after initial addition can increase the reaction rate and drive it to completion.[1] |
| Reaction Time | 2 hours | 4 hours | Longer reaction times may be necessary for complete conversion, as monitored by TLC. |
Experimental Protocols
Protocol 1: Synthesis via Borane-THF Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid[1]
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Reaction Setup: In a 5L three-necked flask equipped with a thermometer, mechanical stirrer, and a nitrogen inlet, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45 mol) and 1L of anhydrous tetrahydrofuran (THF).
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Reagent Addition: Stir the mixture in an ice bath at 0°C under a nitrogen atmosphere. Slowly add the borane-tetrahydrofuran complex (900mL of 1.0 M solution, 0.9 mol) dropwise, maintaining the temperature below 10°C.
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Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 1.5 hours.
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Workup: Cool the reaction mixture to 0°C in an ice bath. Slowly and carefully add 6N HCl until no more gas is evolved. Add 1L of water and extract the product with ethyl acetate (2 x 1L).
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Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or recrystallization to yield a white solid.
Protocol 2: Synthesis via Sodium Borohydride Reduction of 2-Chloro-5-(trifluoromethyl)benzaldehyde
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Reaction Setup: To a solution of 2-Chloro-5-(trifluoromethyl)benzaldehyde (1.0 equiv.) in methanol or ethanol (10 volumes), add sodium borohydride (1.1 equiv.) portion-wise at 0°C.
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Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.
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Workup: Quench the reaction by the slow addition of water. Remove the bulk of the organic solvent under reduced pressure.
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Extraction: Extract the aqueous residue with ethyl acetate or dichloromethane (3 x 10 volumes).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel if necessary.
Mandatory Visualizations
References
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the purification of 2-Chloro-5-(trifluoromethyl)benzyl alcohol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Recrystallization Issues
Q1: My this compound is "oiling out" during recrystallization instead of forming crystals. What should I do?
A1: "Oiling out," where the compound separates as a liquid instead of a solid, can occur if the solution is supersaturated at a temperature above the compound's melting point (57-60 °C). Here are several troubleshooting steps:
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Increase the solvent volume: Add more of the hot recrystallization solvent (e.g., petroleum ether) to decrease the saturation of the solution.
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Lower the cooling rate: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes promote oiling.
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Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Add a seed crystal: If you have a small amount of pure solid, adding a tiny crystal to the cooled solution can initiate crystallization.
Q2: Very few or no crystals are forming upon cooling. What is the problem?
A2: This issue typically indicates that the solution is not sufficiently saturated.
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Reduce the solvent volume: Reheat the solution and boil off some of the solvent to increase the concentration of the compound. Then, allow it to cool again.
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Use a co-solvent system: If a single solvent is not providing the desired solubility profile, a co-solvent system (e.g., hexane/ethyl acetate) can be effective. Dissolve the compound in a minimal amount of the more soluble solvent and then slowly add the less soluble solvent until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
Column Chromatography Issues
Q3: The separation of this compound from an impurity is poor on my silica gel column. How can I improve the resolution?
A3: Poor resolution in column chromatography can be addressed by optimizing the mobile phase and other parameters.
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Adjust the eluent polarity: If the spots are too close together on the TLC plate, try a solvent system with a lower overall polarity. For benzyl alcohols, a common eluent is a mixture of hexanes and ethyl acetate. Decreasing the proportion of the more polar ethyl acetate will generally lead to better separation.
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Use a shallower gradient: If you are using a gradient elution, a slower, more gradual increase in polarity can improve the separation of closely eluting compounds.
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Check for column overloading: Loading too much crude material onto the column can lead to broad bands and poor separation. As a general rule, the amount of crude material should be about 1-2% of the weight of the silica gel.
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Ensure proper column packing: An improperly packed column with air bubbles or channels will result in poor separation. Ensure the silica gel is packed uniformly.
Q4: I can't see the spot for this compound on my TLC plate. How can I visualize it?
A4: While this compound has a UV-active aromatic ring, at low concentrations, the spot may be faint.
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UV Visualization: Ensure you are using a TLC plate with a fluorescent indicator (e.g., F254) and a UV lamp at 254 nm.
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Staining: If UV visualization is insufficient, various staining solutions can be used to visualize alcohols. A potassium permanganate (KMnO₄) stain is effective for oxidizing functional groups like alcohols, appearing as a yellow or white spot on a purple background. A p-anisaldehyde stain can also be used, which often gives colored spots with various functional groups upon heating.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the starting materials or side reactions. If synthesized by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid, the unreacted starting material is a likely impurity. Over-oxidation of the product can also lead to the formation of 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Q2: What is a good starting point for a recrystallization solvent?
A2: Petroleum ether has been reported as a suitable solvent for the recrystallization of this compound, yielding a white powder.[1] You can also explore other non-polar to moderately polar solvents or co-solvent mixtures like hexanes/ethyl acetate.
Q3: What is a recommended eluent system for column chromatography?
A3: For aromatic alcohols like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate is a good starting point. You can begin with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity based on TLC analysis.
Q4: Is vacuum distillation a suitable purification method?
A4: While vacuum distillation can be used for some benzyl alcohols, its suitability for this compound is not well-documented in readily available literature. Given its solid nature at room temperature (m.p. 57-60 °C), recrystallization and column chromatography are generally the preferred methods.[2] Distillation of a related compound, 2-chloro-5-(trifluoromethylthio)benzyl alcohol, has been reported at 140-150 °C under 2 kPa, which suggests that the target compound might require high temperatures that could risk decomposition.
Data Presentation
The following table summarizes typical purity levels that can be targeted with different purification techniques. Please note that actual results will vary depending on the initial purity of the crude material and the optimization of the experimental conditions.
| Purification Technique | Starting Purity (Typical) | Purity After 1st Pass (Target) | Purity After 2nd Pass (Target) | Typical Recovery |
| Recrystallization | 85-95% | >98% | >99.5% | 70-90% |
| Column Chromatography | 80-95% | >99% | N/A | 60-85% |
Experimental Protocols
Protocol 1: Recrystallization from Petroleum Ether
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Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of petroleum ether and gently heat the mixture on a hot plate with stirring until the solid completely dissolves.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a pre-warmed clean flask.
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Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Crystal formation should begin.
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Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
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TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product a retention factor (Rf) of approximately 0.2-0.3.
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Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate) and pack a chromatography column.
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Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with the low-polarity solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compound down the column.
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Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
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Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Troubleshooting logic for when a compound "oils out" during recrystallization.
References
challenges in the scale-up of 2-Chloro-5-(trifluoromethyl)benzyl alcohol production
Technical Support Center: Production of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for a safe and efficient production process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid. This is typically achieved using a borane-tetrahydrofuran (BH3·THF) complex in an appropriate solvent like THF.[1] The reaction is generally performed under an inert atmosphere, and the product is isolated after an acidic workup.[1]
Q2: What are the primary safety concerns when working with borane-THF complex?
A2: Borane-THF is a reactive and flammable reagent. Key safety considerations include:
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Moisture Sensitivity: It reacts exothermically with water and alcohols to produce flammable hydrogen gas.[2]
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Air Sensitivity: While less of a concern than for pyrophoric reagents, it should be handled under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.
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Quenching: The quenching of excess borane with acid is highly exothermic and releases hydrogen gas. This must be done slowly and with adequate cooling and ventilation.[2][3]
Q3: Are there alternative synthesis routes to consider for scale-up?
A3: Yes, an alternative route is the Grignard reaction. This would involve reacting a Grignard reagent derived from a suitable starting material (e.g., 2-chloro-5-(trifluoromethyl)benzyl halide) with formaldehyde. However, Grignard reactions have their own scale-up challenges, such as the formation of Wurtz coupling by-products and the highly exothermic nature of the reaction.[4][5][6]
Q4: What are the critical parameters to monitor during the reaction?
A4: For the borane reduction, critical parameters include:
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Temperature: Due to the exothermic nature of the reaction, strict temperature control is crucial to prevent runaway reactions.
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Reagent Addition Rate: The slow, controlled addition of the borane complex is necessary to manage the heat generated.
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Reaction Completion: Monitoring the disappearance of the starting material (benzoic acid) via techniques like TLC, GC, or HPLC is essential to determine the reaction endpoint.
Q5: How is the product typically purified at a laboratory scale versus an industrial scale?
A5: At the lab scale, purification is often achieved through column chromatography followed by recrystallization.[1] For industrial-scale production, column chromatography is often not economically viable. Therefore, the focus shifts to developing a robust crystallization process that can effectively remove impurities. This may involve screening different solvents and optimizing cooling profiles. Distillation is another potential purification method for the final product or intermediates.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of the product during workup. 3. Inefficient extraction. 4. Loss of product during purification. | 1. Monitor the reaction to completion. Consider extending the reaction time or increasing the amount of reducing agent. 2. Ensure the quenching and workup steps are performed at a controlled temperature. Avoid overly acidic or basic conditions if the product is sensitive. 3. Perform multiple extractions with an appropriate solvent. Check the pH of the aqueous layer to ensure the product is in the organic phase. 4. For crystallization, optimize the solvent system and cooling rate to maximize recovery. |
| Inconsistent Purity | 1. Impurities in starting materials. 2. Formation of side products due to poor temperature control. 3. Inefficient purification. | 1. Analyze the purity of the 2-Chloro-5-(trifluoromethyl)benzoic acid before starting the reaction. 2. Maintain a consistent and controlled temperature throughout the reaction. 3. Re-evaluate the purification method. For crystallization, consider a multi-solvent system or a reslurry of the isolated solid. |
| Difficult Workup (e.g., Emulsion Formation) | 1. Agitation speed during extraction is too high. 2. Presence of fine solid particles. 3. High concentration of dissolved salts. | 1. Reduce the agitation speed during liquid-liquid extraction. 2. Filter the reaction mixture before extraction if solids are present. 3. Add a brine wash to break up emulsions. |
| Runaway Reaction During Quenching | 1. Quenching agent added too quickly. 2. Inadequate cooling. 3. High concentration of unreacted borane. | 1. Add the quenching agent (e.g., HCl) slowly and subsurface if possible. 2. Ensure the reactor's cooling system is functioning efficiently and is set to a low temperature before starting the quench. 3. Use a slight excess of the reducing agent to ensure the reaction goes to completion without leaving a large, unreacted amount. |
Scale-Up Challenges and Data
Scaling up the production of this compound introduces several challenges that are not always apparent at the laboratory scale. The following table summarizes these challenges and provides a comparison of parameters at different scales.
| Parameter | Lab Scale (e.g., 100 g) | Pilot/Industrial Scale (e.g., 10 kg) | Key Scale-Up Challenges |
| Heat Transfer | High surface area to volume ratio allows for efficient heat dissipation. | Lower surface area to volume ratio can lead to localized "hot spots" and difficulty in controlling exotherms. | Requires a reactor with a highly efficient cooling jacket and potentially internal cooling coils. Careful control of reagent addition rate is critical. |
| Mixing | Efficient mixing is easily achieved with a magnetic stir bar or overhead stirrer. | Inefficient mixing can lead to localized high concentrations of reagents, increasing the risk of side reactions and runaway conditions. | Requires a well-designed agitation system (e.g., impeller type and speed) to ensure homogeneity. |
| Reagent Addition | Typically done manually via a dropping funnel. | Requires a calibrated pumping system for controlled, consistent addition. | The addition rate must be carefully calculated and controlled to manage the exothermic reaction. |
| Quenching | Slow manual addition of acid. Hydrogen gas evolution is manageable in a fume hood. | Requires a robust system for controlled acid addition and a vent system with a scrubber to safely handle the large volume of hydrogen gas produced.[2] | The risk of over-pressurization and creating a flammable atmosphere is significantly higher. |
| Workup/Extraction | Performed in separatory funnels. Emulsions are relatively easy to manage. | Performed in large, agitated vessels. Emulsion formation can be a major issue, leading to significant product loss and long processing times.[7] | Requires careful selection of solvents, agitation speed, and settling times. Phase-separation can be more challenging. |
| Purification | Column chromatography is feasible. | Crystallization is the preferred method. Distillation may also be an option. | Developing a scalable and reproducible crystallization process that yields the desired purity and crystal form can be challenging. |
| Yield (Illustrative) | 85-95% | 75-85% | Yield losses at scale can occur due to less efficient mixing, side reactions, and more complex workup and isolation procedures. |
| Purity (Illustrative) | >99% (after chromatography) | 98-99.5% (after crystallization) | Achieving very high purity at scale without chromatography requires a highly optimized process. |
Experimental Protocols
Protocol 1: Laboratory-Scale Synthesis (100 g)
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Reaction Setup: In a 5 L three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel under a nitrogen atmosphere, add 2-Chloro-5-(trifluoromethyl)benzoic acid (100 g, 0.45 mol) and 1 L of anhydrous tetrahydrofuran (THF).[1]
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Cooling: Cool the mixture to 0°C in an ice bath.[1]
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Reagent Addition: Slowly add borane-tetrahydrofuran complex (900 mL of 1.0 M solution, 0.9 mol) dropwise over 1.5-2 hours, maintaining the internal temperature below 5°C.[1]
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Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1.5 hours.[1]
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Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
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Quenching: Cool the reaction mixture back to 0°C. Slowly and carefully add 6N HCl dropwise until the vigorous gas evolution ceases.
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Workup: Add 1 L of water and extract with ethyl acetate (2 x 1 L).[1]
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Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]
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Purification: Purify the crude solid by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization from a suitable solvent (e.g., petroleum ether).[1]
Visualizations
Experimental Workflow
References
identifying and minimizing side reactions in benzyl alcohol synthesis
Welcome to the technical support center for benzyl alcohol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify and minimize side reactions, and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My starting benzaldehyde has a yellowish tint and contains a white precipitate. Can I still use it for my synthesis?
A1: It is not recommended. A yellowish color and precipitate in benzaldehyde indicate oxidation to benzoic acid.[1][2] Using impure benzaldehyde will negatively impact the purity and yield of your final product.[3] It is crucial to purify the benzaldehyde before use, for instance, by washing it with a sodium bicarbonate solution to remove the acidic impurities.[1]
Q2: I am having trouble separating the benzyl alcohol from the aqueous layer during workup. What could be the cause?
A2: Benzyl alcohol has moderate solubility in water (about 4g/L), which can complicate extraction, especially if large volumes of water are used.[4][5] Additionally, if the reaction mixture is emulsified, separation can be difficult. To improve separation, ensure the pH is appropriately adjusted and consider using a brine wash (saturated NaCl solution) to decrease the solubility of benzyl alcohol in the aqueous phase.
Q3: My final product is degrading or changing color over time. What is happening?
A3: Benzyl alcohol is susceptible to air oxidation, slowly converting to benzaldehyde and subsequently to benzoic acid, which can cause discoloration.[2][6] To ensure stability, store purified benzyl alcohol under an inert atmosphere (like nitrogen or argon) and away from light.
Synthesis-Specific Troubleshooting Guides
Method 1: Hydrolysis of Benzyl Chloride
This method involves the reaction of benzyl chloride with an aqueous base, such as sodium or potassium carbonate.[7][8]
Q&A and Troubleshooting
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Issue: My reaction is incomplete, and I have significant amounts of unreacted benzyl chloride.
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Possible Cause & Solution: The hydrolysis of benzyl chloride can be slow. The reaction often requires prolonged heating (e.g., boiling for several hours) under reflux to proceed to completion.[7] Ensure adequate reaction time and vigorous stirring to maximize the interaction between the organic and aqueous phases. Incomplete conversion is sometimes a strategy to maximize yield, followed by separation of the unreacted starting material.[9]
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Issue: I'm observing a significant side product with a higher boiling point than benzyl alcohol.
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Possible Cause & Solution: The most common side product in this synthesis is dibenzyl ether , formed by the reaction of benzyl alcohol with unreacted benzyl chloride.[9][10] This reaction is promoted by the acidic conditions that can develop from HCl formation.[9] To minimize this, use a sufficient excess of the aqueous base (e.g., 10% potassium carbonate solution) to neutralize any generated acid promptly.[7]
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Issue: My product is contaminated with chlorinated impurities.
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Possible Cause & Solution: The starting benzyl chloride may contain impurities like dichlorotoluene or chlorotoluene.[11][12] These can lead to chlorinated analogs in the final product. It is crucial to use high-purity benzyl chloride or analyze the starting material for such impurities using methods like HPLC or GC.[12]
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Data Presentation: Purity Enhancement
Purification via specialized rectification can significantly reduce common impurities found in technical-grade benzyl chloride.
| Impurity | Content in Technical Grade (Typical) | Content After Purification (Example) |
| Benzaldehyde | ≤ 0.5% | ≤ 0.001%[12] |
| Dibenzyl Ether | ≤ 0.5% | ≤ 0.001%[12] |
| Benzyl Chloride | ≤ 0.1% | ≤ 0.0001%[12] |
| Water | Variable | ≤ 0.05%[12] |
Method 2: Cannizzaro Reaction from Benzaldehyde
This reaction involves the base-induced disproportionation of two molecules of benzaldehyde to yield one molecule of benzyl alcohol and one molecule of benzoic acid (as its salt).[13][14]
Q&A and Troubleshooting
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Issue: The yield of benzyl alcohol is significantly lower than the theoretical 50%.
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Possible Cause & Solution: The Cannizzaro reaction produces equimolar amounts of benzyl alcohol and benzoic acid, so the maximum theoretical yield for the alcohol is 50% based on the aldehyde.[1][14] Low yields can result from incomplete reaction or losses during workup. Ensure a high concentration of a strong base (e.g., KOH or NaOH) is used.[2][14] The reaction is often exothermic; controlling the temperature and allowing the mixture to react overnight can improve conversion.[1] Losses during solvent extraction are also common due to benzyl alcohol's water solubility.[1][5]
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Issue: How do I effectively separate benzyl alcohol from the benzoate salt and unreacted benzaldehyde?
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Possible Cause & Solution: After the reaction, the mixture contains benzyl alcohol, sodium or potassium benzoate, and potentially unreacted benzaldehyde. Add water to dissolve the benzoate salt.[1] Benzyl alcohol can then be extracted with an organic solvent like diethyl ether.[1][2] The aqueous layer can be acidified (e.g., with HCl) to precipitate the benzoic acid, which can then be filtered off.[1]
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Issue: Can I improve the yield of benzyl alcohol beyond 50%?
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Possible Cause & Solution: Yes, by using a "crossed" Cannizzaro reaction. In this variation, a more valuable aldehyde (like benzaldehyde) is reacted with a less expensive, highly reactive aldehyde, typically formaldehyde.[14][15] Formaldehyde is preferentially oxidized to formate, while the benzaldehyde is reduced to benzyl alcohol, significantly increasing the yield of the desired product.[14][16]
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Method 3: Grignard Synthesis
This route typically involves the reaction of a phenylmagnesium bromide (a Grignard reagent) with formaldehyde.[8][17]
Q&A and Troubleshooting
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Issue: My Grignard reaction is not initiating.
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Possible Cause & Solution: Grignard reactions require strictly anhydrous (dry) conditions. Any moisture will quench the Grignard reagent. Ensure all glassware is oven-dried and solvents (like diethyl ether or THF) are anhydrous. The surface of the magnesium turnings may also be coated with an oxide layer; crushing them or adding a small crystal of iodine can help initiate the reaction.
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Issue: My primary side product is biphenyl. What is causing this?
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Possible Cause & Solution: This is likely due to a Wurtz coupling reaction , where the Grignard reagent reacts with unreacted aryl halide. This side reaction can be significant. Using a less reactive starting material (e.g., benzyl chloride instead of benzyl bromide) and choosing an appropriate solvent like 2-Methyltetrahydrofuran (2-MeTHF) over THF can help suppress the formation of this byproduct.[18]
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Issue: I am getting benzene as a significant byproduct.
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Possible Cause & Solution: This indicates that the Grignard reagent is being protonated (quenched) by a proton source. The most common culprit is water.[19] However, any protic substance, including residual alcohol in the starting materials, can cause this. Re-check the dryness of all reagents and apparatus.
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Visual Guides and Workflows
Caption: General experimental workflow for benzyl alcohol synthesis.
Caption: A troubleshooting flowchart for diagnosing low yield issues.
Key Experimental & Analytical Protocols
Protocol 1: Synthesis of Benzyl Alcohol via Cannizzaro Reaction
This protocol describes the synthesis of benzyl alcohol and benzoic acid from benzaldehyde.[1][2][15]
Materials:
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Benzaldehyde (purified)
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Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
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Deionized water
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Diethyl ether
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10% Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a flask, dissolve potassium hydroxide in an equal weight of water and cool the solution in an ice bath to approximately 20°C.[15]
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Add purified benzaldehyde to the cold KOH solution. Stopper the flask and shake vigorously until a thick emulsion is formed.[15]
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Allow the mixture to stand at room temperature overnight or for at least 24 hours to ensure the reaction goes to completion.[1]
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After the reaction period, add enough water to dissolve the potassium benzoate precipitate.
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Transfer the mixture to a separatory funnel and extract the benzyl alcohol with diethyl ether (perform at least three extractions).
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Combine the ether extracts and wash successively with saturated sodium bicarbonate solution and then with brine.
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Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the ether using a rotary evaporator.
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The crude benzyl alcohol can be purified by vacuum distillation.[1]
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To recover the benzoic acid, take the aqueous layer from step 5 and slowly acidify it with 10% HCl until no more precipitate forms.
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Cool the mixture in an ice bath and collect the benzoic acid crystals by vacuum filtration.[1]
Protocol 2: HPLC Method for Impurity Profiling
This protocol is suitable for identifying and quantifying common impurities in benzyl alcohol or its precursors like benzyl chloride.[12]
Instrumentation & Conditions:
-
System: High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. A starting condition could be 55% acetonitrile / 45% water.[12]
-
Flow Rate: 1.0 mL/min.[12]
-
Detection Wavelength: 210 nm is suitable for detecting multiple aromatic compounds simultaneously.[12]
-
Injection Volume: 20 µL.[12]
Procedure:
-
Standard Preparation: Prepare a standard mixture containing known concentrations of potential impurities (e.g., benzaldehyde, dibenzyl ether, toluene, benzyl chloride) in the mobile phase.
-
Sample Preparation: Accurately dilute the benzyl alcohol sample to a known concentration (e.g., 1-3 mg/mL) in the mobile phase.
-
Analysis:
-
Inject the standard mixture to determine the retention time for each potential impurity.
-
Inject the prepared sample.
-
Identify impurities in the sample by matching retention times with the standards. Quantify by comparing peak areas to a calibration curve generated from the standards.
-
References
- 1. youtube.com [youtube.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Preparation of Benzyl Alcohol and Precautions-Chemwin [en.888chem.com]
- 4. SATHEE: Chemistry Benzyl Alcohol [satheejee.iitk.ac.in]
- 5. youtube.com [youtube.com]
- 6. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Benzyl alcohol - Wikipedia [en.wikipedia.org]
- 9. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
- 13. Benzyl alcohol is obtained from benzaldehyde by [allen.in]
- 14. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 15. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 16. SATHEE: Cannizzaro Reaction Mechanism [satheeneet.iitk.ac.in]
- 17. collegedunia.com [collegedunia.com]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. youtube.com [youtube.com]
Technical Support Center: Managing Positional Isomers in the Synthesis of Substituted Benzyl Alcohols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing positional isomers during the synthesis of substituted benzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation is producing a mixture of ortho, para, and meta isomers. How can I improve the regioselectivity?
A1: Controlling regioselectivity in Friedel-Crafts acylation is primarily dictated by the electronic and steric nature of the substituents already present on the aromatic ring.[1]
-
Electronic Effects: Activating groups (electron-donating groups like -OCH₃, -CH₃) direct the incoming acyl group to the ortho and para positions.[1] Deactivating groups (electron-withdrawing groups like -NO₂, -CN, -COOH) direct the incoming group to the meta position.[2]
-
Steric Hindrance: Bulky activating groups will favor the formation of the para isomer over the ortho isomer due to steric hindrance.[1]
-
Troubleshooting:
-
Verify Directing Group Effects: Ensure the directing group on your substrate is appropriate for the desired isomer.
-
Catalyst Choice: While the Lewis acid catalyst (e.g., AlCl₃) primarily facilitates the reaction, its bulkiness can sometimes influence the ortho/para ratio. Experimenting with different Lewis acids (e.g., FeCl₃, ZnCl₂) might offer marginal improvements.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity for the para isomer as it is often the thermodynamically more stable product.
-
Q2: I am observing significant amounts of dialkylation and rearrangement byproducts in my Friedel-Crafts alkylation. What can I do to minimize these?
A2: Friedel-Crafts alkylation is prone to side reactions due to the generation of carbocation intermediates which can rearrange to more stable forms. The alkylated product is also more reactive than the starting material, leading to polyalkylation.
-
To avoid rearrangements , a common strategy is to perform a Friedel-Crafts acylation followed by reduction of the ketone to the desired alkyl group.[3] Acyl cations do not undergo rearrangement.[3]
-
To minimize polyalkylation , use a stoichiometric excess of the aromatic substrate relative to the alkylating agent.
Workflow for Synthesizing Primary Alkyl-Substituted Benzyl Alcohols via Acylation-Reduction:
Caption: Acylation-Reduction Workflow to Avoid Rearrangements.
Q3: My Grignard reaction with a substituted benzaldehyde is giving low yields and significant side products. What are the common pitfalls?
A3: Grignard reactions require careful control of conditions to avoid side reactions.
-
Wurtz Coupling: A major side product can be the homocoupling of the Grignard reagent, especially with reactive halides like benzyl bromide.[4][5] Using 2-Methyltetrahydrofuran (2-MeTHF) as a solvent can suppress this side reaction compared to THF or Et₂O.[4]
-
Water Contamination: Grignard reagents are strong bases and will be quenched by water.[6] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Oxygen Sensitivity: Grignard reagents react with oxygen, which can lead to the formation of the corresponding alcohol as a byproduct after hydrolysis.[4] Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Starting Material Quality: Old benzyl bromide can contain benzyl alcohol, which will quench the Grignard reagent.[5]
Troubleshooting Grignard Reactions:
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Desired Alcohol | Water or oxygen contamination. | Use anhydrous solvents and glassware; maintain an inert atmosphere. |
| Wurtz coupling byproduct formation. | Consider using 2-MeTHF as the solvent.[4] Add the electrophile to the reaction mixture along with the halide before adding magnesium.[5] | |
| Incomplete reaction. | Use an initiator like iodine to activate the magnesium.[4] | |
| Solidification of Reaction Mixture | Precipitation of the Grignard reagent at low temperatures.[5] | Add more dry solvent (e.g., THF) to dissolve the precipitate.[5] |
| Formation of magnesium hydroxide/oxide from water contamination.[5] | Ensure strictly anhydrous conditions. |
Troubleshooting Guides
Guide 1: Separating Ortho, Meta, and Para Isomers
Problem: A synthesized substituted benzyl alcohol is a mixture of positional isomers that are difficult to separate by standard column chromatography due to very similar polarities.
Solutions:
-
Fractional Distillation (for volatile compounds): If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be effective.
-
Fractional Crystallization: This technique can be employed if the isomers are solid and have different solubilities in a particular solvent system. Cooling a saturated solution may cause one isomer to crystallize preferentially.[7]
-
Preparative High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and is excellent for both analytical quantification and preparative separation of isomers.[8]
-
Chemical Derivatization: Convert the alcohol mixture into derivatives (e.g., acetals) that may have more distinct physical properties, facilitating separation. The separated derivatives can then be hydrolyzed back to the pure alcohol isomers.[8]
Workflow for Isomer Separation via Derivatization:
Caption: Isomer Separation via Chemical Derivatization.
Guide 2: Differentiating and Quantifying Positional Isomers
Problem: Confirmation of the isomeric ratio and purity of the synthesized substituted benzyl alcohol is required.
Analytical Techniques:
| Technique | Application | Key Differentiators |
| ¹H NMR Spectroscopy | Structural elucidation and isomer ratio determination. | The splitting patterns and chemical shifts of the aromatic protons are distinct for ortho, meta, and para substitution.[9] |
| ¹³C NMR Spectroscopy | Confirmation of isomer structure. | The number of unique signals in the aromatic region corresponds to the symmetry of the isomer. |
| Infrared (IR) Spectroscopy | Functional group identification and isomer differentiation. | The C-H out-of-plane bending vibrations in the 700-1000 cm⁻¹ region are characteristic for the substitution pattern.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile isomers. | Provides distinct retention times for each isomer and their mass spectra for confirmation. |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of non-volatile isomers.[10] | Offers excellent separation with distinct retention times for accurate quantification.[8][11] |
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler with mineral oil). Maintain an inert atmosphere (nitrogen or argon).
-
Reagents: To the flask, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 equivalents) and a dry, inert solvent (e.g., dichloromethane or nitrobenzene). Cool the mixture in an ice bath.
-
Addition: Add the acyl halide (1.0 equivalent) dropwise to the stirred suspension of the Lewis acid.
-
Reaction: Add the aromatic substrate (1.0 equivalent) dropwise via the dropping funnel, maintaining the low temperature. After the addition is complete, allow the reaction to stir at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum complex.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.
Protocol 2: General Procedure for Grignard Reaction to Synthesize a Substituted Benzyl Alcohol
-
Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.
-
Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine. In the dropping funnel, place a solution of the aryl or alkyl halide (1.1 equivalents) in an anhydrous ether solvent (e.g., THF, diethyl ether, or 2-MeTHF). Add a small portion of the halide solution to the magnesium and wait for the reaction to initiate (disappearance of iodine color, bubbling). Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.[12]
-
Reaction with Electrophile: After the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of the substituted benzaldehyde (1.0 equivalent) in the same anhydrous solvent dropwise.
-
Quenching: After the reaction is complete (monitored by TLC), carefully quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extraction: Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. Purify the resulting substituted benzyl alcohol by column chromatography.
References
- 1. alexandonian.com [alexandonian.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. The Alkylation of Benzene by Acylation-Reduction - Chemistry Steps [chemistrysteps.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US1940065A - Separatrion and purification of ortho, meta and para xylene - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Optimizing Suzuki Coupling Reactions with Halogenated Benzyl Alcohols
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges and improve reaction conditions for the Suzuki-Miyaura cross-coupling of halogenated benzyl alcohols.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with a halogenated benzyl alcohol is giving low to no yield. What are the most common causes?
Low yields in Suzuki couplings with halogenated benzyl alcohols can stem from several factors. The primary challenges often involve the dual reactivity of the substrate, which contains both a reactive benzylic halide and a potentially interfering hydroxyl group. Key issues include:
-
Catalyst Inactivation: The hydroxyl group, particularly if phenolic (directly attached to the aromatic ring), can coordinate to the palladium catalyst and inhibit its activity.
-
Side Reactions: The presence of a base can lead to several side reactions. Strong bases can deprotonate the alcohol, altering the electronic properties of the substrate or leading to undesired reactions. Common side reactions include dehalogenation (replacement of the halogen with a hydrogen) and homocoupling of the boronic acid.[1][2]
-
Poor Solubility: Halogenated benzyl alcohols can have different solubility profiles compared to simple benzyl halides, potentially leading to poor reaction kinetics in certain solvent systems.
-
Slow Oxidative Addition: The electronic nature of the benzyl halide, influenced by the hydroxyl group, might slow down the initial oxidative addition step of the catalytic cycle.[3]
Q2: What is the role of the base in the Suzuki coupling of halogenated benzyl alcohols, and how do I choose the right one?
The base is critical for the transmetalation step in the Suzuki-Miyaura catalytic cycle, where it activates the boronic acid.[4] However, with a hydroxyl group present in the substrate, the choice of base is a delicate balance.
-
For Non-Phenolic Benzyl Alcohols (e.g., (4-(bromomethyl)phenyl)methanol): Milder inorganic bases are generally preferred to minimize side reactions. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are often effective.[4][5] Stronger bases like hydroxides (NaOH, KOH) should be used with caution as they can promote side reactions.
-
For Phenolic Benzyl Alcohols (e.g., 4-(bromomethyl)phenol): The acidic phenolic proton can be deprotonated by stronger bases, which can complicate the reaction. Using weaker bases like sodium bicarbonate (NaHCO₃) or potassium fluoride (KF) can be advantageous.[6] In some cases, anhydrous conditions with bases like K₃PO₄ are beneficial to suppress protodeboronation of the boronic acid.[6]
Q3: Should I protect the hydroxyl group on my benzyl alcohol before performing the Suzuki coupling?
Whether to use a protecting group for the hydroxyl function depends on the specific substrate and reaction conditions.
-
When to Consider Protection:
-
If you are using strongly basic conditions that could lead to deprotonation and subsequent side reactions.
-
If the hydroxyl group is phenolic and you observe significant catalyst inhibition or low yields.
-
To improve the solubility of the substrate in the desired reaction solvent.
-
-
Common Protecting Groups for Alcohols: Silyl ethers (e.g., TBDMS, TIPS) and benzyl ethers (Bn) are common choices as they are stable under many Suzuki coupling conditions and can be deprotected selectively.
-
Protecting-Group-Free Approaches: Optimizing the reaction conditions (catalyst, ligand, base, solvent) can often allow for a successful coupling without the need for protection, which is more step-economical.[7]
Q4: What are the most common side reactions observed in the Suzuki coupling of halogenated benzyl alcohols and how can I minimize them?
The most prevalent side reactions include:
-
Dehalogenation: The benzylic halide is reduced to a methyl group. This can be promoted by certain palladium-hydride species which can form from the solvent (e.g., alcohols) or amine bases.[1]
-
Mitigation: Use a well-degassed solvent and avoid amine bases if dehalogenation is a significant issue.
-
-
Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen and Pd(II) species.[2][8]
-
Mitigation: Thoroughly degas the reaction mixture and use a Pd(0) precatalyst or ensure efficient in situ reduction of a Pd(II) source.
-
-
Protodeboronation: The boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom.
-
Mitigation: Use anhydrous solvents, more stable boronic esters (e.g., pinacol esters), or potassium trifluoroborate salts.[4]
-
Troubleshooting Guides
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivation | Screen different palladium sources and ligands. For electron-rich benzyl alcohols, a more electron-rich ligand might be beneficial to promote oxidative addition.[3] Consider palladacycle precatalysts which can be more robust. |
| Inefficient Oxidative Addition | For benzyl chlorides, which are less reactive than bromides, a more active catalyst system with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may be required.[6] |
| Poor Base Selection | Screen a panel of bases, starting with milder options like K₂CO₃ or K₃PO₄. For phenolic substrates, try NaHCO₃ or KF.[6] |
| Solvent Issues | Ensure your substrate is soluble in the chosen solvent at the reaction temperature. A mixture of a non-polar solvent (e.g., toluene, dioxane) with a polar co-solvent (e.g., water, ethanol) can be beneficial.[9] |
| Boronic Acid Instability | Switch to a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[4] |
Problem 2: Significant Side Product Formation
| Side Product | Troubleshooting Step |
| Dehalogenation | Thoroughly degas all solvents and reagents. Avoid using alcohol as a solvent if possible, or use a tertiary alcohol which is less prone to oxidation. Consider using a non-protic solvent system. |
| Homocoupling of Boronic Acid | Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use a high-quality Pd(0) precatalyst or add a reducing agent if using a Pd(II) source. |
| Protodeboronation | Use anhydrous solvents and reagents. Consider switching from a boronic acid to a more stable pinacol ester or trifluoroborate salt.[4] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions from the literature for Suzuki couplings of benzyl halides, which can serve as a starting point for optimizing reactions with halogenated benzyl alcohols.
Table 1: Optimization of Reaction Conditions for the Suzuki Coupling of Benzyl Bromide with Potassium Phenyltrifluoroborate [4]
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (3 equiv) | Solvent (10:1 with H₂O) | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | THF | 77 | 65 |
| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | THF | 77 | 95 |
| 3 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF | 77 | 88 |
| 4 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ | CPME | 90 | 96 |
Table 2: Effect of Base and Solvent on Suzuki Coupling of a Halogenated Substrate [5]
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | K₃PO₄ | Toluene | 80 | 40 |
| 2 | K₃PO₄ | Acetonitrile | 80 | 36 |
| 3 | K₃PO₄ | 1,4-Dioxane | 80 | 60 |
| 4 | Na₂CO₃ | 1,4-Dioxane | 80 | 55 |
| 5 | Cs₂CO₃ | 1,4-Dioxane | 80 | 65 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of a Halogenated Benzyl Alcohol (Unprotected)
This protocol is a general starting point and may require optimization for your specific substrate.
Materials:
-
Halogenated benzyl alcohol (1.0 equiv)
-
Arylboronic acid or boronic acid pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2 mol%)
-
Base (e.g., Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., 10:1 mixture of THF/H₂O or Dioxane/H₂O)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reagent Preparation: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the halogenated benzyl alcohol (1.0 equiv), arylboronic acid (or ester, 1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (2 mol%). Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 70-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aerobic homocoupling of arylboronic acids using Cu-doped amorphous zirconia: impact of catalyst amorphousness on reaction efficiency - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purifying Fluorinated Organic Compounds via Column Chromatography
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the column chromatography purification of fluorinated organic compounds.
Troubleshooting Guide
My fluorinated compound is exhibiting poor peak shape (tailing or fronting). What can I do?
Poor peak shape is a common issue that can compromise separation and quantification. Here are the likely causes and solutions:
-
Secondary Interactions: Strong interactions can occur between polar fluorinated analytes and residual silanols on silica-based stationary phases.
-
Solution: Use a deactivated, end-capped column to minimize these silanol interactions.[1]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of your compound, it can exist in multiple ionic forms, leading to peak distortion.
-
Column Overload: Injecting too much sample can saturate the column, causing peak distortion.[1][2]
-
Solution: Reduce the sample concentration or the injection volume.[1]
-
-
Physical Issues: Problems with the column, such as a void at the inlet or a blocked frit, can disrupt the flow path and cause tailing for all peaks.[2][3]
I am experiencing low or no recovery of my fluorinated compound. What is happening?
Low recovery can be due to several factors related to the strong interactions of fluorinated compounds:
-
Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase.[1]
-
Solution: Switch to a different stationary phase. For flash chromatography, alumina or Florisil can be alternatives to silica gel. For HPLC, consider Hydrophilic Interaction Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC).[1]
-
-
Compound Instability: The compound might be degrading on the column.
-
Solution: Perform a stability test of your compound with the chosen stationary and mobile phases before attempting a preparative separation.[1]
-
-
Inappropriate Solvent System: The mobile phase may be too weak to elute the compound.
-
Solution: Increase the elution strength of your mobile phase. For reversed-phase, this means increasing the organic solvent concentration. For normal-phase, increase the polar solvent concentration.
-
My fluorinated compound is co-eluting with impurities. How can I improve the separation?
Co-elution occurs when the chosen chromatographic conditions do not provide adequate resolution between your target compound and impurities.
-
Optimize Selectivity:
-
Change Stationary Phase: Switching to a column with a different chemistry can significantly alter selectivity. For example, moving from a standard C18 column to a phenyl-hexyl or a dedicated fluorinated phase can resolve co-eluting peaks.[1] Fluorinated stationary phases, in particular, can offer unique selectivity for fluorinated analytes.[1][4]
-
Modify the Mobile Phase: Adding modifiers like trifluoroethanol (TFE) to the mobile phase can induce unique selectivity, especially when paired with a standard C8 or C18 column.[5]
-
Orthogonal Chromatography: Employ a two-step purification strategy using different chromatography modes. For instance, an initial purification with normal-phase chromatography followed by a second purification using reversed-phase chromatography can effectively remove stubborn impurities.[6]
-
My highly polar fluorinated compound elutes in the void volume in reversed-phase chromatography. How can I increase its retention?
Highly polar compounds often have insufficient interaction with non-polar stationary phases, leading to poor retention.
-
Use a More Retentive Column: Consider a reversed-phase column with a higher carbon load or one with embedded polar groups.[1]
-
Switch to HILIC: Hydrophilic Interaction Chromatography (HILIC) is specifically designed for the retention and separation of highly polar compounds.[1]
-
Use 100% Aqueous Mobile Phase: If your column is compatible, starting with a 100% aqueous mobile phase can increase the retention of very polar analytes.[1]
-
Add Ion-Pairing Reagents: For ionizable compounds, adding an ion-pairing reagent to the mobile phase can enhance retention.[1]
Frequently Asked Questions (FAQs)
What is the best starting point for developing a purification method for a new fluorinated compound?
A good starting point is to assess the compound's polarity and solubility.[1]
-
For moderately polar compounds soluble in organic solvents: Reversed-phase HPLC is a versatile first choice. Begin with a C18 column and a simple mobile phase gradient of water and acetonitrile, both containing 0.1% formic acid or TFA.[1]
-
For highly polar, water-soluble compounds: HILIC is often more suitable. A column with a polar stationary phase (e.g., amide or silica) and a mobile phase gradient from a high organic content (e.g., 95% acetonitrile) to a higher aqueous content is a good starting point.[1]
-
For thermally labile or complex mixtures: Supercritical Fluid Chromatography (SFC) can be a powerful alternative, offering high efficiency and faster separations.[1]
How do fluorinated stationary phases work, and when should I use them?
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, offer unique retention mechanisms beyond simple hydrophobicity.[4] They can engage in dipole-dipole, π-π, and charge-transfer interactions, which can be particularly effective for separating halogenated compounds, isomers, and aromatic molecules.[7] The retention of a compound on a fluorinated phase generally increases with its fluorine content and hydrophobicity.[4] Consider using a fluorinated phase when you have difficulty achieving separation on a standard C18 or other alkyl phases.
What is Fluorous Solid-Phase Extraction (F-SPE), and how is it used?
Fluorous Solid-Phase Extraction (F-SPE) is a specialized purification technique that utilizes the strong affinity between fluorinated molecules ("fluorous-fluorous" interactions).[4][8] In a typical F-SPE protocol, a crude reaction mixture is loaded onto a fluorous silica gel cartridge.[9]
-
Fluorophobic Wash: A "fluorophobic" solvent mixture (e.g., 80:20 methanol/water) is used to elute non-fluorinated compounds.[9][10]
-
Fluorophilic Elution: A "fluorophilic" solvent (e.g., methanol or THF) is then used to elute the retained fluorous compounds.[4][9]
This technique is highly effective for separating fluorous-tagged molecules, catalysts, or reagents from non-fluorous reaction components.[9][10]
What is "reverse" F-SPE?
In reverse F-SPE, the roles of the stationary and mobile phases are swapped. A mixture of organic and fluorous-tagged compounds is loaded onto a standard polar stationary phase like silica gel. A fluorous solvent is then used to elute the fluorous components first, while the non-fluorinated organic compounds are retained on the silica.[11] This method is particularly useful when the fluorous-tagged compound is the desired product.[11]
Data Presentation
Table 1: Starting HPLC Gradient Conditions for Different Compound Polarities.
| Compound Type | Chromatographic Mode | Stationary Phase | Mobile Phase A | Mobile Phase B | Typical Gradient | Flow Rate (mL/min) | Column Temp. (°C) |
| Moderately Polar | Reversed-Phase | C18, 250 x 4.6 mm, 5 µm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5% to 95% B over 20 min | 1.0 | 30 |
| Highly Polar | HILIC | Amide, 150 x 4.6 mm, 3.5 µm | 10 mM Ammonium Acetate in Water | Acetonitrile | 95% to 50% B over 13 min | 1.0 | 40 |
Table 2: Fluorous Solid-Phase Extraction (F-SPE) Solvent Guide.
| Step | Purpose | "Fluorophobic" Solvents (for eluting non-fluorous compounds) | "Fluorophilic" Solvents (for eluting fluorous compounds) |
| Equilibration | Prepare the cartridge | 80:20 Methanol/Water | N/A |
| Washing | Elute non-fluorous impurities | 80:20 Methanol/Water | N/A |
| Elution | Elute target fluorous compound | N/A | Methanol, Acetonitrile, THF, Acetone |
| Regeneration | Clean the cartridge | N/A | THF, Acetone |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method for a Novel Fluorinated Compound
This protocol provides a starting point for method development.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[1]
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-35 min: 95% to 5% B
-
35-40 min: 5% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.[1]
Protocol 2: HILIC Method for a Highly Polar Fluorinated Compound
This protocol is suitable for compounds with poor retention in reversed-phase chromatography.
-
Column: Amide or Zwitterionic HILIC column, 150 mm x 4.6 mm, 3.5 µm particle size.[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
0-2 min: 95% B
-
2-15 min: 95% to 50% B
-
15-20 min: 50% B
-
20-22 min: 50% to 95% B
-
22-30 min: 95% B (re-equilibration)[1]
-
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 40 °C.[1]
-
Detection: Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD).[1]
-
Sample Preparation: Dissolve the sample in 90% acetonitrile/10% water at approximately 1 mg/mL.[1]
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE)
This protocol outlines a general procedure for separating a fluorous-tagged compound from non-fluorous impurities.
-
Conditioning: Wash the fluorous SPE cartridge with a fluorophilic solvent (e.g., 3 mL of Methanol).[10]
-
Equilibration: Equilibrate the cartridge with a "fluorophobic" solvent (e.g., 2 x 3 mL of 80:20 Methanol/Water).[10]
-
Sample Loading: Dissolve the crude sample in a minimal amount of a suitable solvent (e.g., DMF, THF) and load it onto the cartridge.[9][10] Ensure the loading solvent volume is minimized to prevent premature elution of the fluorous compound.[10]
-
Washing (Elution of Non-fluorous Impurities): Wash the cartridge with 2-3 column volumes of a "fluorophobic" solvent (e.g., 80:20 Methanol/Water) to elute the non-fluorous compounds.[4][10]
-
Elution (Elution of Fluorous Compound): Elute the retained fluorous compound with 2-3 column volumes of a "fluorophilic" solvent (e.g., Methanol).[4][10]
Visualizations
Caption: Troubleshooting workflow for common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. bia.si [bia.si]
- 5. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biotage.com [biotage.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Storage and Handling of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol during storage.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air.[1][2] For optimal preservation, storage under an inert atmosphere, such as nitrogen or argon, is advised.[3][4]
Q2: What are the primary factors that can cause the degradation of this compound?
A2: The primary factors that can lead to the degradation of this compound are:
-
Exposure to Air (Oxygen): Like many benzyl alcohols, it is susceptible to slow oxidation in the presence of air, which can lead to the formation of the corresponding aldehyde and carboxylic acid.[5][6]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of halogenated aromatic compounds.[7][8]
-
High Temperatures: Elevated temperatures can accelerate the rate of degradation.
-
Moisture: The compound is hygroscopic and can absorb moisture, which may facilitate degradation pathways.[2][5]
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases can cause decomposition.[1]
Q3: What are the likely degradation products of this compound?
A3: Based on the chemistry of benzyl alcohols, the most probable degradation products are:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde: Formed through the oxidation of the alcohol group.[1][2][3][5][9]
-
2-Chloro-5-(trifluoromethyl)benzoic acid: Formed through further oxidation of the aldehyde.[5][6]
-
Dibenzyl ether derivatives: Can form under acidic conditions.[6]
Q4: How can I visually inspect the compound for signs of degradation?
A4: this compound is typically a white to off-white solid or powder.[10] Signs of degradation may include a change in color (e.g., yellowing or browning), a change in physical state (e.g., clumping or melting at a lower temperature), or the development of a noticeable odor, which could indicate the formation of the corresponding aldehyde.
Q5: Is the trifluoromethyl group stable during storage?
A5: Yes, the trifluoromethyl group is generally very stable to chemical, thermal, and photochemical degradation due to the high strength of the carbon-fluorine bond.[11][12] Its presence enhances the metabolic stability of molecules.[11]
Troubleshooting Guide
This guide will help you troubleshoot common issues related to the storage and stability of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Change in color (e.g., yellowing) | Oxidation due to air exposure or photodegradation due to light exposure. | 1. Verify the integrity of the container seal. 2. Store the compound in an amber vial or protect it from light. 3. Consider purging the container with an inert gas (e.g., nitrogen or argon) before sealing. |
| Clumping or change in consistency | Moisture absorption. | 1. Ensure the container is tightly sealed. 2. Store in a desiccator or a controlled low-humidity environment. 3. Handle the compound in a dry environment (e.g., a glove box) if possible. |
| Unexpected peaks in analytical analysis (e.g., HPLC, GC) | Presence of degradation products such as the corresponding aldehyde or acid. | 1. Confirm the identity of the unexpected peaks using a reference standard or mass spectrometry. 2. Review storage conditions and handling procedures. 3. If degradation is confirmed, repurify the material if necessary or use a fresh batch. |
| Inconsistent experimental results | Degradation of the starting material leading to lower purity. | 1. Perform a purity check of the stored this compound before use. 2. Follow the recommended storage and handling procedures strictly. 3. Use a freshly opened or recently purified batch for critical experiments. |
Experimental Protocols
Protocol for Stability Testing
This protocol is based on the ICH Q1A(R2) guidelines for stability testing of new drug substances.[10][13][14][15]
1. Objective: To evaluate the stability of this compound under various environmental conditions.
2. Materials:
-
This compound
-
Appropriate primary packaging (e.g., amber glass vials with inert caps)
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Analytical instruments (e.g., HPLC, GC, MS)
3. Storage Conditions and Testing Frequency:
| Study | Storage Condition | Minimum Time Period | Testing Frequency |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Photostability | ICH Q1B conditions | - | Before and after exposure |
4. Analytical Methods:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Purity: A validated stability-indicating HPLC or GC method should be used to determine the concentration of this compound and to detect and quantify any degradation products.
-
Identification: The identity of the compound should be confirmed at each time point (e.g., by retention time and UV spectrum).
-
Water Content: Karl Fischer titration to determine the moisture content.
5. Acceptance Criteria:
-
No significant change in appearance.
-
Assay value to remain within a specified range (e.g., 98.0% - 102.0%).
-
Individual degradation products not to exceed a specified limit (e.g., 0.2%).
-
Total degradation products not to exceed a specified limit (e.g., 1.0%).
-
Water content to remain within a specified limit.
Visualizations
Caption: Potential oxidative degradation pathway of the compound.
Caption: Workflow for conducting a stability study.
Caption: A decision tree for troubleshooting degradation issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 3. lakeland.edu [lakeland.edu]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Photodegradation mechanism of organic contaminants mediated by chlorinated algal organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Handy and highly efficient oxidation of benzylic alcohols to the benzaldehyde derivatives using heterogeneous Pd/AlO(OH) nanoparticles in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICH Official web site : ICH [ich.org]
- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. japsonline.com [japsonline.com]
- 14. humiditycontrol.com [humiditycontrol.com]
- 15. fda.gov [fda.gov]
troubleshooting common issues in the synthesis of pharmaceutical intermediates
Welcome to the Technical Support Center for the synthesis of pharmaceutical intermediates. This guide is designed for researchers, scientists, and drug development professionals to provide direct, actionable solutions to common challenges encountered in the laboratory. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to support your synthetic chemistry endeavors.
Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation in pharmaceutical synthesis.[1] However, its complexity can lead to various issues. This section addresses common problems and provides systematic solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction is resulting in a low yield. What are the first things I should check?
A1: Low yields can often be traced back to reagent quality or reaction setup. A systematic check is the best approach:
-
Reagent Integrity : Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere, as they can degrade or oxidize over time.[2] The stability of the boronic acid or ester is also crucial; they are susceptible to degradation, particularly protodeboronation (replacement of the boron group with hydrogen).[2]
-
Inert Atmosphere : The palladium(0) catalyst is sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (e.g., argon or nitrogen) and that solvents were adequately degassed.[2]
-
Aryl Halide Reactivity : The reactivity of the aryl halide partner significantly impacts the reaction, with the general trend being I > Br > OTf >> Cl.[2] Couplings involving aryl chlorides are more challenging and often require specialized, highly active catalyst systems.[2]
Q2: I suspect protodeboronation of my boronic acid is the primary issue. How can I minimize this side reaction?
A2: Protodeboronation is a major side reaction, especially with electron-deficient boronic acids.[2] To mitigate it:
-
Choice of Base : The base is critical for the reaction but can also promote protodeboronation. The choice of base should be carefully considered; for example, using anhydrous conditions with a suitable base can help.[2]
-
Use More Stable Boron Reagents : Consider converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate. These reagents often release the active boronic acid species slowly, minimizing its concentration and the rate of protodeboronation.[2][3]
-
Modify Reaction Conditions : Shorter reaction times and lower temperatures can reduce the extent of this side reaction.[2]
Q3: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A3: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, reduces the yield of the desired cross-coupled product.
-
Presence of Oxygen : The primary cause is often the presence of oxygen, which facilitates the palladium-catalyzed oxidative coupling of the boronic acid molecules.[2]
-
Prevention : Rigorous degassing of solvents and maintaining a strictly inert atmosphere are the most effective preventative measures.[2]
Data Presentation: Catalyst and Ligand Screening
The choice of catalyst and ligand is critical for a successful Suzuki coupling, especially with less reactive halides like chlorides.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-dichloropyrimidine
| Catalyst | Ligand | Yield (%) | Notes | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄ | - | 71 | A commonly used and effective catalyst for this substrate. | [4] |
| Pd₂(dba)₃ | - | <5 | Inefficient without a suitable supporting ligand. | [4] |
| Pd₂(dba)₃·CHCl₃ | - | 35 | Shows moderate yield, an improvement over Pd₂(dba)₃ alone. | [4] |
| Pd(OAc)₂ | SPhos | 95+ | Highly effective ligand for coupling with aryl chlorides. |[3] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general method for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
Boronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
Procedure:
-
Vessel Preparation : To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).[5]
-
Solvent Addition : Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.[5]
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).[5]
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[5][6]
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
Troubleshooting Amide Coupling Reactions
Amide bond formation is one of the most frequently used reactions in drug discovery.[7] While numerous coupling reagents exist, challenges such as low yields with difficult substrates and racemization persist.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My EDC/HOBt mediated amide coupling is giving a low yield. What are the common culprits?
A1: Low yields in amide couplings often stem from several key factors:
-
Incomplete Carboxylic Acid Activation : The coupling reagent (e.g., EDC) must be used in sufficient quantity (typically 1.1-1.5 equivalents) to fully activate the carboxylic acid.[8][9]
-
Amine Deactivation : Amines can be protonated by the carboxylic acid in an acid-base reaction, rendering them non-nucleophilic. The addition of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is often required to prevent this.[8][9]
-
Hydrolysis : The activated carboxylic acid intermediate is sensitive to water. Using anhydrous solvents and reagents is crucial to prevent hydrolysis back to the carboxylic acid.[9]
-
Steric Hindrance : Bulky groups on either the carboxylic acid or the amine can slow down or prevent the reaction.[9][10] In such cases, more powerful coupling agents or higher temperatures may be necessary.
Q2: How can I minimize racemization of my chiral carboxylic acid during coupling?
A2: Racemization is a significant concern, especially in peptide synthesis.
-
Use Additives : Additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) are used to suppress racemization. They react with the activated O-acylisourea intermediate to form a more stable active ester, which is less prone to racemization.[8][9]
-
Control Temperature : Running the reaction at a lower temperature (e.g., starting at 0 °C) can significantly reduce the rate of racemization.[9]
Q3: I'm trying to couple an electron-deficient amine (like an aniline derivative), and the reaction is very sluggish. What should I do?
A3: Electron-deficient amines are poor nucleophiles, making them challenging coupling partners.
-
Optimize Reagents : A study showed that using EDC and DMAP (4-dimethylaminopyridine) with a catalytic amount of HOBt can provide excellent yields for electron-deficient amines. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.[7]
-
Alternative Methods : For very difficult couplings, alternative methods like converting the carboxylic acid to an acyl fluoride may be successful where standard methods fail.[10]
Data Presentation: Comparison of Amide Coupling Conditions
The following table illustrates how the choice of reagents can impact the outcome of a challenging amide coupling reaction.
Table 2: Coupling of Boc-Valine with an Electron-Deficient Amine
| Coupling Reagent(s) | Base | Solvent | Yield (%) | Notes | Source |
|---|---|---|---|---|---|
| EDC/HOBt | DIPEA | CH₂Cl₂ | 45 | Standard conditions give moderate yield. | [7] |
| HATU | DIPEA | CH₂Cl₂ | 75 | Aminium-based reagents are highly efficient. | [7] |
| EDC/DMAP/HOBt (cat.) | DIPEA | CH₃CN | 92 | DMAP as an acyl transfer catalyst significantly improves yield. |[7] |
Experimental Protocol: General Procedure for EDC/HOBt Amide Coupling
This protocol is a standard procedure for solution-phase amide bond formation.
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
EDC·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.5 equiv)
-
Anhydrous DMF or DCM
Procedure:
-
Preparation : In a round-bottom flask, combine the carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv).[8]
-
Dissolution : Dissolve the mixture in anhydrous DMF or DCM.
-
Cooling : Cool the solution to 0 °C in an ice bath with stirring.
-
Activation : Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture. Then, add DIPEA (2.5 equiv) dropwise.[8]
-
Reaction : Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitoring : Monitor the reaction progress by TLC or LC-MS.
-
Work-up : Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with aqueous acid (e.g., 1N HCl), aqueous base (e.g., sat. NaHCO₃), and brine.[8]
-
Purification : Dry the organic layer, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.[8]
Visualizations
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.[8]
Caption: Troubleshooting workflow for common issues in amide coupling.
Troubleshooting Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many conditions and its facile removal under acidic conditions.[11][12]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Boc deprotection reaction is incomplete, with starting material remaining. What should I do?
A1: Incomplete Boc deprotection can be caused by several factors:
-
Insufficient Acid Strength/Concentration : Standard conditions (e.g., 25-50% TFA in DCM) may not be sufficient for sterically hindered or electron-deficient amines.[13][14] Increasing the acid concentration or reaction time may be necessary.
-
Poor Solubility : If the Boc-protected starting material has poor solubility in the reaction solvent, the acid cannot access the Boc group efficiently.[13]
-
Steric Hindrance : The bulky nature of the Boc group, combined with a sterically congested substrate, can physically hinder the approach of the acid.[13] Longer reaction times or elevated temperatures might be required.
Q2: During Boc deprotection with TFA, I'm getting side products. What are they and how can I prevent them?
A2: The primary side reaction during acidic Boc deprotection is alkylation by the reactive tert-butyl cation (tBu⁺) that is formed.[15][16] Nucleophilic residues are particularly susceptible.
-
Commonly Alkylated Residues : Tryptophan, Methionine, Cysteine, and Tyrosine.[13]
-
Prevention with Scavengers : To prevent these side reactions, "scavengers" are added to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include anisole, thioanisole, or water.[13][15]
Q3: My Boc protection reaction is not going to completion. What could be the issue?
A3: Issues with Boc protection are less common but can occur.
-
Insufficient Reagents : Ensure you are using a slight excess of Boc anhydride ((Boc)₂O), typically 1.1 - 1.5 equivalents.[12]
-
Base Selection : A base (e.g., TEA, DIPEA, or NaOH) is typically required to neutralize the acid formed during the reaction and to deprotonate the amine starting material if it is a salt.[11] Ensure the base is appropriate and used in sufficient quantity.
-
Poorly Nucleophilic Amine : For weakly nucleophilic amines (e.g., anilines), a catalyst like DMAP may be required.
Data Presentation: Boc Deprotection Conditions
The choice of acid and solvent can be tailored for selective deprotection.
Table 3: Common Conditions for Boc Deprotection
| Reagent/Acid | Solvent | Temperature | Notes | Source |
|---|---|---|---|---|
| Trifluoroacetic Acid (TFA) (25-50%) | Dichloromethane (DCM) | Room Temp | Standard, highly effective conditions. Volatile for easy removal. | [11][12] |
| Hydrochloric Acid (HCl) (4M) | 1,4-Dioxane or Methanol | Room Temp | Common alternative to TFA. Product is isolated as the HCl salt. | [15] |
| Montmorillonite K10 Clay | Dichloroethane | Reflux | Selectively cleaves aromatic N-Boc groups, leaving aliphatic N-Boc groups intact. | [11] |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp | Selectively cleaves secondary N-Boc groups, leaving primary N-Boc groups untouched. |[11] |
Experimental Protocols
Protocol for Boc Protection of an Amine
Materials:
-
Amine (1.0 equiv)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)
-
Triethylamine (TEA) (1.5 equiv)
-
Solvent (e.g., THF, DCM)
Procedure:
-
Dissolve the amine (1.0 equiv) in the solvent.
-
Add the base (e.g., TEA, 1.5 equiv) and stir.
-
Slowly add (Boc)₂O (1.1 equiv) to the stirring solution.[12]
-
Stir at room temperature and monitor by TLC. The reaction is often complete within a few hours.
-
Perform an aqueous work-up to remove excess reagents and salts. Purify by chromatography if necessary.
Protocol for Boc Deprotection of an Amine
Materials:
-
Boc-protected amine (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole), optional
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (concentration 0.1 to 0.5 M).[12]
-
Add any required scavenger.
-
Add TFA to the solution to achieve the desired concentration (e.g., 25-50% v/v).[12]
-
Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor by TLC.
-
Upon completion, remove the solvent and excess TFA in vacuo. The product is often obtained as a TFA salt and can be used directly or neutralized.[12]
Visualizations
Caption: General mechanism for Boc protection and acid-catalyzed deprotection.[11][17]
Caption: A troubleshooting guide for incomplete Boc deprotection.[13]
General Issues in Scale-Up and Purification
Transitioning a synthetic route from the lab bench to a larger scale introduces a new set of challenges that can significantly impact yield, purity, and safety.
Frequently Asked Questions (FAQs)
Q1: We successfully developed a reaction at the gram scale, but upon scaling to 100g, the yield dropped and new impurities appeared. Why does this happen?
A1: Scale-up is not a linear process, and issues that are negligible at a small scale can become significant in larger vessels.[18][19]
-
Heat Transfer : Industrial reactors have a much lower surface-area-to-volume ratio, which impedes heat dissipation. For exothermic reactions, this can lead to localized "hot spots," causing thermal degradation of products and the formation of new impurities.[18][19]
-
Mixing Efficiency : Stirring that is effective in a small flask may be inadequate in a large reactor, leading to poor mass transfer, concentration gradients, and incomplete reactions.[19][20]
-
Impurity Amplification : Minor side reactions that produce trace impurities at the lab scale can accumulate to problematic levels in large batches.[19][21]
Q2: What are the primary methods for purifying pharmaceutical intermediates, and how do I choose the right one?
A2: The choice of purification method depends on the physical properties of the compound and the nature of the impurities.
-
Crystallization : This is a highly effective and economical method for purifying solid compounds. It involves dissolving the crude material in a suitable solvent at high temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities in the mother liquor.[22]
-
Chromatography : Flash chromatography and High-Performance Liquid Chromatography (HPLC) are powerful techniques for separating complex mixtures based on differential partitioning between a stationary and mobile phase.[23][24] While highly effective, chromatography can be expensive and time-consuming to scale up.
-
Distillation : For volatile liquid intermediates, distillation is used to separate components based on differences in boiling points.[25][26]
-
Extraction : Liquid-liquid extraction is a work-up technique used to separate compounds based on their relative solubilities in two different immiscible liquids (e.g., organic and aqueous phases).[27]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 11. jk-sci.com [jk-sci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. total-synthesis.com [total-synthesis.com]
- 18. tianmingpharm.com [tianmingpharm.com]
- 19. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 20. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 21. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 22. Picking the best purification method for your API can be a tricky challenge - Tayana Solutions [tayanasolutions.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. Purification of APIs | ZEOCHEM [zeochem.com]
- 25. arborpharmchem.com [arborpharmchem.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Purification of 2-Chloro-5-(trifluoromethyl)benzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 2-Chloro-5-(trifluoromethyl)benzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized by the reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid?
The primary impurity is likely the unreacted starting material, 2-Chloro-5-(trifluoromethyl)benzoic acid. Depending on the reducing agent and reaction conditions, side products from over-reduction or incomplete reaction may also be present. Benzaldehyde derivatives can also be common impurities in benzyl alcohol syntheses.
Q2: What are the recommended methods for purifying crude this compound?
The most common and effective purification methods for this compound, which is a solid at room temperature, are recrystallization and column chromatography.[1] For thermally stable analogs, vacuum distillation can also be a viable option.[2]
Q3: What is the expected appearance and melting point of pure this compound?
Pure this compound is a white to off-white solid.[3][4] Its melting point is reported to be in the range of 57-60°C.[5]
Troubleshooting Guides
Recrystallization
Issue: Low recovery of purified product after recrystallization.
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent choice. | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For compounds similar to this compound, petroleum ether has been used.[1] Experiment with other non-polar or moderately polar solvents like hexanes, heptane, or mixtures of ethyl acetate and hexanes. |
| Using too much solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Excess solvent will keep more of the product dissolved at low temperatures, reducing the yield. |
| Cooling the solution too quickly. | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Premature crystallization. | If the product crystallizes in the funnel during hot filtration, pre-heat the funnel and filter paper. Also, ensure all the crude material is fully dissolved before filtration. |
Issue: The product "oils out" instead of crystallizing.
| Possible Cause | Troubleshooting Steps |
| Solution is supersaturated. | Try adding a seed crystal of the pure compound to induce crystallization. Alternatively, scratch the inside of the flask with a glass rod at the solvent line. |
| Melting point of the compound is lower than the boiling point of the solvent. | If the compound melts in the hot solvent, it may not crystallize upon cooling. Choose a lower-boiling point solvent or a solvent mixture. |
| Presence of significant impurities. | High levels of impurities can inhibit crystal formation. Consider a preliminary purification step like column chromatography before recrystallization. |
Column Chromatography
Issue: Poor separation of the desired product from impurities.
| Possible Cause | Troubleshooting Steps |
| Incorrect eluent system. | The polarity of the eluent is critical for good separation. For benzyl alcohol derivatives, a common starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether.[2] A typical starting ratio is 9:1 or 4:1 hexanes:ethyl acetate. Use thin-layer chromatography (TLC) to determine the optimal solvent system that gives a good separation between the product and impurities (Rf of the product around 0.3-0.4). |
| Column overloading. | Using too much crude material for the column size will result in broad, overlapping bands. As a general rule, use about 1g of crude material per 10-20g of silica gel. |
| Column was not packed properly. | An improperly packed column with air bubbles or cracks will lead to channeling and poor separation. Pack the column as a slurry of silica gel in the initial eluent. |
| Sample was not loaded correctly. | For best results, dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column in a narrow band. "Dry loading" by adsorbing the crude product onto a small amount of silica gel before adding it to the column can also improve resolution. |
Issue: The product does not elute from the column.
| Possible Cause | Troubleshooting Steps |
| Eluent is not polar enough. | Gradually increase the polarity of the eluent system. For example, increase the percentage of ethyl acetate in the hexanes:ethyl acetate mixture. |
| Compound is adsorbing too strongly to the silica gel. | If the compound is particularly polar or acidic, it may bind strongly to the acidic silica gel. Consider adding a small amount (e.g., 1%) of a modifier like triethylamine to the eluent to neutralize the silica gel. |
Vacuum Distillation
Issue: The compound decomposes during distillation.
| Possible Cause | Troubleshooting Steps |
| Distillation temperature is too high. | Benzyl alcohols can be prone to decomposition at high temperatures. Perform the distillation under a high vacuum to lower the boiling point. For a similar compound, 2-chloro-5-(trifluoromethylthio)benzyl alcohol, a boiling point of 140-150°C at 2 kPa (15 mmHg) has been reported.[2][6] |
| Presence of acidic or basic impurities. | Trace amounts of acid or base can catalyze decomposition at elevated temperatures. Wash the crude product with a dilute solution of sodium bicarbonate and then with water to remove acidic impurities before distillation. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents at room temperature and upon heating. Good candidate solvents will show low solubility at room temperature and high solubility when hot. Based on literature for similar compounds, petroleum ether or a hexane/ethyl acetate mixture are good starting points.[1]
-
Dissolution: In a flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). Spot the crude material on a TLC plate and develop it in various solvent mixtures (e.g., different ratios of hexanes:ethyl acetate). The ideal system will show good separation between the product spot and any impurity spots, with the product having an Rf value of approximately 0.3.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a hand pump or compressed air) to push the solvent through the column. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the composition of the collected fractions by TLC.
-
Product Isolation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Purity and Yield Data for a Related Benzyl Alcohol Derivative
| Purification Method | Initial Purity | Final Purity | Yield | Reference |
| Kugelrohr Distillation | Not specified | 86% | Not specified | Organic Syntheses Procedure |
| Column Chromatography | 86% | >95% (assumed) | 78% | Organic Syntheses Procedure |
Note: This data is for a different benzyl alcohol derivative and should be used as a general guideline.
Visualizations
Caption: General purification workflow for this compound.
References
Validation & Comparative
The Efficacy of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol as a Pharmaceutical Building Block: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive comparison of 2-Chloro-5-(trifluoromethyl)benzyl alcohol, a key intermediate in the synthesis of the cholesteryl ester transfer protein (CETP) inhibitor anacetrapib, with alternative substituted benzyl alcohols. The comparison is based on available experimental data for key synthetic transformations, primarily focusing on the widely used Suzuki-Miyaura cross-coupling reaction to form diarylmethane structures common in many pharmaceutical compounds.
Introduction to this compound
This compound is a substituted benzyl alcohol that has gained prominence as a crucial building block in the synthesis of anacetrapib, a drug developed to modify cholesterol levels by inhibiting CETP. The chloro and trifluoromethyl substituents on the aromatic ring play a significant role in the electronic properties and reactivity of the molecule, influencing reaction outcomes and the biological activity of the final product.
Comparison of Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of synthesizing CETP inhibitors and other diarylmethane-containing pharmaceuticals, this reaction is pivotal for coupling the benzyl moiety with another aromatic or heteroaromatic ring system.
The efficacy of this compound in this key reaction can be compared with other substituted benzyl alcohols. The following table summarizes representative data gleaned from synthetic studies on CETP inhibitors and related diarylmethane compounds. It is important to note that direct, side-by-side comparative studies are limited in the literature; therefore, this data is compiled from different sources and should be interpreted with consideration of the varying reaction conditions.
| Building Block | Coupling Partner (Representative) | Catalyst System (Representative) | Solvent (Representative) | Reaction Time (h) | Yield (%) | Reference |
| This compound | Arylboronic acid | PdCl₂(dppf) | Toluene/Water | 23 | ~85 | [1] |
| 4-Methoxybenzyl alcohol | Arylboronic acid | Pd(PPh₃)₄ | Toluene | 12 | 95 | |
| 4-Chlorobenzyl alcohol | Arylboronic acid | Pd(OAc)₂/SPhos | Toluene/Water | 16 | 88 | |
| 3,5-Bis(trifluoromethyl)benzyl alcohol | Arylboronic acid | Pd(OAc)₂/RuPhos | Toluene/Water | 24 | 77 | [2] |
Note: The yields and reaction conditions are representative examples and can vary significantly based on the specific substrates, catalyst, ligand, base, and solvent system used.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction, based on literature procedures.
Synthesis of this compound
This protocol describes the reduction of 2-chloro-5-(trifluoromethyl)benzoic acid to the corresponding benzyl alcohol.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate
-
Deionized water
Procedure:
-
To a solution of 2-chloro-5-(trifluoromethyl)benzoic acid (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 0 °C, add BH₃·THF (2.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Suzuki-Miyaura Cross-Coupling of this compound
This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound (after conversion to the corresponding benzyl bromide or chloride) with an arylboronic acid.
Materials:
-
2-Chloro-5-(trifluoromethyl)benzyl bromide (or chloride) (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Water mixture)
Procedure:
-
In a reaction vessel, combine 2-Chloro-5-(trifluoromethyl)benzyl bromide (or chloride), the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the vessel.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
The resulting crude product can be purified by flash column chromatography to yield the desired diarylmethane.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CETP inhibitors and a typical experimental workflow for their synthesis and evaluation.
References
comparing the reactivity of different halogenated benzyl alcohols in synthesis
For Researchers, Scientists, and Drug Development Professionals
The introduction of halogen atoms onto the aromatic ring of benzyl alcohol provides a powerful tool for modulating its chemical reactivity. This guide offers an objective comparison of the performance of different halogenated benzyl alcohols (fluoro-, chloro-, bromo-, and iodo-substituted) in key synthetic transformations. By presenting supporting experimental data and detailed methodologies, this document aims to inform substrate selection and reaction optimization in research and development.
Impact of Halogen Substitution on Reactivity: An Overview
The nature and position of the halogen substituent significantly influence the reactivity of the benzyl alcohol moiety through a combination of inductive and resonance effects. Generally, halogens are electron-withdrawing through induction and electron-donating through resonance. The net effect on the electron density of the aromatic ring and the benzylic carbon dictates the substrate's susceptibility to various reaction types.
Comparative Reactivity in Etherification Reactions
The acid-catalyzed etherification of benzyl alcohols is a common transformation where the reactivity is sensitive to electronic effects. Electron-withdrawing groups on the aromatic ring tend to decrease the rate of reaction by destabilizing the carbocation intermediate formed during the reaction.
Table 1: Symmetrical Etherification of Halogenated Benzyl Alcohols Catalyzed by Iron(III) Chloride
| Substituent | Yield (%) | Reaction Time (h) | Temperature (°C) |
| 4-Fluoro | 78 | 24 | 100 |
| 4-Chloro | 72 | 24 | 100 |
| 4-Bromo | 65 | 30 | 100 |
| 2-Bromo | 58 | 48 | 120 |
*Data sourced from a study on the etherification of substituted benzylic alcohols using an iron(III) catalyst. The lower yields and longer reaction times for bromo-substituted benzyl alcohols, particularly the ortho-isomer, are indicative of their lower reactivity in this specific acid-catalyzed reaction, likely due to the strong electron-withdrawing inductive effect of bromine.
Comparative Reactivity in Oxidation Reactions
The oxidation of benzyl alcohols to the corresponding benzaldehydes is a fundamental transformation in organic synthesis. The electronic nature of the substituent on the aromatic ring plays a crucial role in determining the reaction rate.
Table 2: Second-Order Rate Constants for the Oxidation of para-Substituted Benzyl Alcohols by Imidazolium Fluorochromate (IFC)
| Substituent (para-) | 10⁴ k₂ (dm³ mol⁻¹ s⁻¹) at 298 K |
| Fluoro | 7.85 |
| Chloro | 8.32 |
| Bromo | 8.71 |
| Iodo | 9.33 |
*This data reveals a clear trend in reactivity: I > Br > Cl > F. This order can be attributed to the decreasing electron-withdrawing inductive effect down the group, which leads to a more electron-rich benzylic carbon that is more susceptible to oxidation.
Qualitative Comparison in Nucleophilic Substitution Reactions
While direct comparative kinetic data for the nucleophilic substitution of a full series of halogenated benzyl alcohols is less common, the reactivity can be inferred from the well-established principles governing the corresponding benzyl halides. The conversion of the alcohol to a better leaving group (e.g., a halide or tosylate) is the first step. The subsequent nucleophilic substitution can proceed via an Sₙ1 or Sₙ2 mechanism.
For an Sₙ1 reaction , which proceeds through a benzylic carbocation intermediate, the stability of this intermediate is key. Halogens, being electron-withdrawing, generally destabilize the carbocation. However, the trend in electronegativity (F > Cl > Br > I) suggests that the destabilizing effect will be most pronounced for fluorine and least for iodine. Furthermore, the rate-determining step in many Sₙ1 reactions of benzyl derivatives is the cleavage of the carbon-leaving group bond. In the case of converting the alcohol to the corresponding benzyl halide, the carbon-halogen bond strength (C-F > C-Cl > C-Br > C-I) becomes a dominant factor. A weaker carbon-halogen bond leads to a faster reaction. Therefore, the expected order of reactivity for the corresponding benzyl halides in Sₙ1 reactions is I > Br > Cl > F .
For an Sₙ2 reaction , the reaction rate is influenced by both electronic and steric factors. The electron-withdrawing nature of halogens can make the benzylic carbon more electrophilic and thus more susceptible to nucleophilic attack. However, the steric hindrance of the halogen atom, especially at the ortho position, can impede the backside attack of the nucleophile.
Experimental Protocols
General Procedure for Iron(III) Chloride Catalyzed Symmetrical Etherification of Benzyl Alcohols
A solution of the substituted benzyl alcohol (2 mmol) in propylene carbonate (1 mL) is treated with FeCl₃·6H₂O (5 mol %). The reaction mixture is then stirred at the specified temperature (see Table 1) for the indicated time. Upon completion, the reaction mixture is cooled to room temperature, and the product is extracted with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated under reduced pressure to afford the crude ether, which can be further purified by column chromatography.
General Procedure for the Oxidation of Benzyl Alcohols with Imidazolium Fluorochromate (IFC)
The oxidation is carried out under pseudo-first-order conditions by maintaining a large excess of the benzyl alcohol over IFC. The reaction is initiated by mixing a solution of IFC in a suitable solvent with a solution of the substituted benzyl alcohol. The progress of the reaction is monitored spectrophotometrically by following the decrease in the concentration of IFC at its absorption maximum. The pseudo-first-order rate constant (k_obs) is calculated from the slope of the linear plot of log[IFC] versus time. The second-order rate constant (k₂) is then obtained by dividing k_obs by the concentration of the benzyl alcohol.
Visualizing Reaction Pathways and Logical Relationships
Caption: Factors influencing the reactivity of halogenated benzyl alcohols.
Caption: Experimental workflow for etherification.
The Trifluoromethyl Group's Impact on Benzyl Alcohol Reactivity: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the nuanced effects of substituent groups on molecular reactivity is paramount. The trifluoromethyl (CF3) group, a common moiety in pharmaceuticals, exerts a profound influence on the chemical behavior of benzyl alcohol. This guide provides an objective comparison of the reactivity of trifluoromethyl-substituted benzyl alcohol against its unsubstituted counterpart and other alternatives, supported by experimental data.
The electron-withdrawing nature of the trifluoromethyl group significantly alters the electron density of the aromatic ring and the benzylic carbon, thereby affecting the rates and outcomes of various reactions. This guide will delve into three key reaction types: glycosylation, oxidation, and nucleophilic substitution, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles.
Glycosylation: Enhancing Stereoselectivity
In the realm of carbohydrate chemistry, the strategic use of protecting groups on glycosyl donors is crucial for controlling the stereochemical outcome of glycosylation reactions. Studies have demonstrated that incorporating trifluoromethyl groups onto benzyl ethers of glucosyl imidate donors leads to a substantial increase in 1,2-cis-selectivity.
The electron-withdrawing trifluoromethyl groups are believed to disfavor the formation of a dissociative oxocarbenium ion intermediate, thereby promoting a more concerted SN2-like pathway that leads to the desired 1,2-cis product. This effect is correlated with the number of trifluoromethyl groups on the benzyl protecting group.
Comparative Data: Glycosylation Stereoselectivity
| Donor Protecting Group | Acceptor | Product α/β Ratio (1,2-cis/1,2-trans) | Reaction Time (h) |
| Benzyl (Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 13:1 | 24 |
| 4-Trifluoromethylbenzyl (CF3Bn) | N-carbobenzyloxy-3-aminopropan-1-ol | 23:1 | 24 |
| Benzyl (Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 11:1 | 24 |
| 4-Trifluoromethylbenzyl (CF3Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 16:1 | 24 |
| 3,5-bis-Trifluoromethylbenzyl ((CF3)2Bn) | N-benzyl-N-carbobenzyloxy-5-aminopentan-1-ol | 31:1 | 72 |
| 4-Trifluoromethylbenzyl (CF3Bn) | 3-azidopropan-1-ol | 22:1 | 24 |
| 3,5-bis-Trifluoromethylbenzyl ((CF3)2Bn) | 3-azidopropan-1-ol | 34:1 | 72 |
Data compiled from studies on glycosylation reactions using glucosyl trichloroacetimidate (TCAI) and N-phenyltrifluoroacetimidate (PTFAI) donors activated with TMS-I in the presence of triphenylphosphine oxide.
Experimental Protocol: 1,2-cis-Selective Glucosylation
A representative procedure for the glycosylation reaction is as follows: To a solution of the glucosyl donor (1.0 equiv) and a reactive alcohol acceptor (1.5 equiv) in dichloromethane (0.1 M) is added triphenylphosphine oxide (TPPO, 2.0 equiv). The mixture is stirred at room temperature, and iodotrimethylsilane (TMS-I, 1.2 equiv) is added. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired glycoside.
Oxidation: Deactivation by Electron Withdrawal
The oxidation of benzyl alcohols to the corresponding aldehydes is a fundamental transformation in organic synthesis. The reactivity of the benzyl alcohol is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as the trifluoromethyl group, deactivate the ring and the benzylic position towards oxidation.
This deactivating effect is evident in kinetic studies, which consistently show that benzyl alcohols with electron-donating groups react faster than those with electron-withdrawing groups. Hammett plots for the oxidation of substituted benzyl alcohols typically show a negative rho (ρ) value, indicating that the reaction is favored by electron-donating substituents that can stabilize a positive charge buildup in the transition state.
Comparative Data: Relative Oxidation Rates
-OCH3 > -CH3 > -H > -Cl > -NO2
Given that the Hammett sigma value (σp) for the -CF3 group is +0.54, which is comparable to that of the -NO2 group (+0.78), it is expected that 4-(trifluoromethyl)benzyl alcohol would be significantly less reactive than unsubstituted benzyl alcohol.
Experimental Protocol: Oxidation of Benzyl Alcohol with KMnO4
A general procedure for the oxidation of a benzyl alcohol is as follows: To a solution of the benzyl alcohol (1.0 mmol) in a suitable solvent (e.g., acetone or a mixture of t-butanol and water) is added potassium permanganate (KMnO4, 2.0 mmol) portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by TLC. Once the starting material is consumed, the reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite. The mixture is filtered through a pad of celite, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the corresponding benzaldehyde.
Nucleophilic Substitution: Impact on Carbocation Stability
The reactivity of benzyl derivatives in nucleophilic substitution reactions is highly sensitive to the stability of the benzylic carbocation intermediate in an SN1 pathway, or the electrophilicity of the benzylic carbon in an SN2 pathway. The strongly electron-withdrawing trifluoromethyl group destabilizes the formation of a positive charge at the benzylic position.
Consequently, trifluoromethyl-substituted benzyl derivatives are significantly less reactive in SN1 reactions compared to their unsubstituted or electron-donating group-substituted counterparts. In cases where an SN2 mechanism is operative, the electron-withdrawing nature of the CF3 group can increase the electrophilicity of the benzylic carbon, but this effect is often outweighed by the destabilization of the transition state.
Comparative Data: Solvolysis Rates
Solvolysis is a type of nucleophilic substitution where the solvent acts as the nucleophile. The rates of solvolysis of substituted benzyl chlorides provide a good measure of their relative reactivity in SN1 reactions.
| Substrate | Relative Rate of Solvolysis |
| 4-Methoxybenzyl chloride | ~10,000 |
| 4-Methylbenzyl chloride | 30 |
| Benzyl chloride | 1 |
| 4-Chlorobenzyl chloride | 0.2 |
| 4-(Trifluoromethyl)benzyl chloride | ~0.01 |
Approximate relative rates compiled from various solvolysis studies.
Experimental Protocol: Nucleophilic Substitution (Tosylation and Azide Substitution)
A two-step procedure for a nucleophilic substitution on benzyl alcohol is as follows:
Step 1: Tosylation of Benzyl Alcohol To a solution of benzyl alcohol (1.0 equiv) and pyridine (1.5 equiv) in dichloromethane at 0 °C is added p-toluenesulfonyl chloride (1.2 equiv) portion-wise. The reaction is stirred for several hours at 0 °C to room temperature. After completion, the reaction is worked up by washing with dilute HCl and saturated aqueous sodium bicarbonate to yield the benzyl tosylate.
Step 2: Substitution with Azide The benzyl tosylate (1.0 equiv) is dissolved in a polar aprotic solvent like DMF, and sodium azide (1.5 equiv) is added. The mixture is heated to facilitate the substitution reaction. After cooling, the reaction mixture is poured into water and extracted with an ether. The organic extracts are washed, dried, and concentrated to give the benzyl azide.
A Comparative Guide to the Performance of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol in Multi-Step Synthesis
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a multi-step synthesis. 2-Chloro-5-(trifluoromethyl)benzyl alcohol is a versatile reagent characterized by its unique substitution pattern, offering a combination of steric and electronic properties that can influence reactivity and selectivity. This guide provides an objective comparison of its performance in key synthetic transformations against common alternatives, supported by available experimental data.
Performance in Key Synthetic Transformations
The chloro and trifluoromethyl substituents on the aromatic ring of this compound significantly impact its reactivity. The electron-withdrawing nature of these groups can deactivate the benzene ring towards electrophilic aromatic substitution while influencing the reactivity of the benzylic alcohol moiety.
Oxidation to Benzaldehyde
The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental transformation in organic synthesis. The performance of this compound in this reaction is compared with other substituted benzyl alcohols in the table below.
Table 1: Comparative Performance in the Oxidation of Substituted Benzyl Alcohols
| Benzyl Alcohol Derivative | Oxidizing Agent/Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | PhI(OOCCF3)2/catalytic DDQ | DCM | 48 h | >95% | [1] |
| 4-Chlorobenzyl alcohol | Pd-pol catalyst, Air | Water | 6 h | >99% | [2] |
| 4-(Trifluoromethyl)benzyl alcohol | Pt@CHs catalyst, O2 | Toluene | 3 h | >99% | [3] |
| Benzyl alcohol | Pt@CHs catalyst, O2 | Toluene | 3 h | 99% | [3] |
Note: Reaction conditions vary between studies, which can significantly impact yields.
The data suggests that benzyl alcohols with electron-withdrawing groups, including this compound, can be oxidized to the corresponding aldehydes in high yields.[1][2][3] The choice of oxidant and reaction conditions is crucial for achieving optimal results.
Etherification Reactions
The formation of benzyl ethers is another common transformation. The electronic properties of the substituents on the benzyl alcohol can affect the rate and efficiency of etherification. Generally, electron-withdrawing groups tend to decrease the reactivity of the benzyl alcohol in SN2-type etherification reactions.
Table 2: Comparative Performance in Symmetrical Etherification of Substituted Benzyl Alcohols
| Benzyl Alcohol Derivative | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-(Trifluoromethyl)benzyl alcohol | FeCl3·6H2O | Propylene Carbonate | 120 | 56 | [4] |
| Benzyl alcohol | FeCl3·6H2O | Propylene Carbonate | 100 | 90 | [5] |
| 4-Methoxybenzyl alcohol | FeCl3·6H2O | Propylene Carbonate | 70 | 85 | [4] |
As indicated in the literature, benzyl alcohols bearing electron-withdrawing groups are generally less reactive in etherification reactions.[4][6] This is reflected in the lower yield and harsher reaction conditions required for the etherification of 2-(trifluoromethyl)benzyl alcohol compared to benzyl alcohol and 4-methoxybenzyl alcohol. While specific data for this compound in a comparable symmetrical etherification was not found, its reactivity is expected to be similar to or slightly lower than that of 2-(trifluoromethyl)benzyl alcohol due to the additional electron-withdrawing chloro group.
Chlorination of the Benzylic Alcohol
The conversion of the benzylic alcohol to a benzyl chloride is a key step for subsequent nucleophilic substitution reactions. Several methods are available for this transformation, with varying yields depending on the substrate.
Table 3: Performance in the Chlorination of Benzyl Alcohols
| Benzyl Alcohol Derivative | Reagent | Solvent | Reaction Time | Yield (%) | Reference |
| Benzyl alcohol | 10M Hydrochloric acid | - | 1.5 h | 90 | [7] |
| Substituted Benzyl Alcohols (General) | 2,4,6-trichloro-1,3,5-triazine (TCT), DMSO | Anhydrous DMSO | 10-40 min | Nearly quantitative | [8] |
While specific comparative data for this compound was not available, a general method using 2,4,6-trichloro-1,3,5-triazine (TCT) and DMSO has been reported to be highly effective for a rapid and high-yielding chlorination of a wide range of benzylic alcohols under neutral conditions.[8] Another accessible method involves the use of concentrated hydrochloric acid.[7]
Suzuki Coupling Reactions
This compound can be a precursor to other valuable intermediates. For instance, it has been successfully employed in a Suzuki coupling reaction to synthesize a biphenyl methanol derivative, which is an intermediate for cholesterol ester transfer protein inhibitors.[9]
Table 4: Performance of this compound in a Suzuki Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| This compound | 4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium | K2CO3 | Tetrahydrofuran/Water | 80 | [9] |
This high-yielding transformation demonstrates the utility of this compound in constructing complex molecular architectures.
Experimental Protocols
Synthesis of this compound[9]
In a 5L three-neck flask equipped with a thermometer and mechanical stirrer, 2-Chloro-5-(trifluoromethyl)benzoic acid (100g, 0.45mol) is dissolved in 1L of tetrahydrofuran. The solution is cooled to 0°C in an ice bath under a nitrogen atmosphere. Borane-tetrahydrofuran complex (900mL, 0.9mol) is added dropwise. After the addition is complete, the reaction mixture is heated to reflux for 1.5 hours. Upon completion, the reaction is quenched by the slow addition of 6N HCl until no further gas is evolved. 1L of water is then added, and the product is extracted with ethyl acetate (2 x 1L). The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure to yield this compound as a white solid (85% yield).
General Procedure for Oxidation of Benzyl Alcohols using PhI(OOCCF3)2/catalytic DDQ[1]
To a solution of the benzyl alcohol (0.2 mmol) in dichloromethane (2 mL) is added 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 0.02 mmol) and bis(trifluoroacetoxy)iodobenzene (0.24 mmol). The reaction mixture is stirred at room temperature for the specified time (e.g., 48 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3 and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated. The crude product is purified by column chromatography on silica gel.
General Procedure for Symmetrical Etherification of Benzyl Alcohols[4]
A mixture of the benzyl alcohol (2 mmol) and FeCl3·6H2O (5 mol %) in propylene carbonate (1 mL) is stirred in a pressure tube at the specified temperature (e.g., 120°C) for the required time. After completion of the reaction, the mixture is cooled to room temperature, and petroleum ether is added. The organic layer is separated, and the aqueous layer is extracted with petroleum ether. The combined organic layers are dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue is purified by column chromatography.
General Procedure for Chlorination of Benzyl Alcohols using TCT/DMSO[8]
To a solution of the benzyl alcohol (1 mmol) in anhydrous DMSO (2 mL) is added 2,4,6-trichloro-1,3,5-triazine (TCT, 1.1 mmol) at room temperature. The reaction is stirred for 10-40 minutes and monitored by TLC. Upon completion, the reaction mixture is poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure to afford the corresponding benzyl chloride.
Visualizing Synthetic Pathways
The following diagrams illustrate key transformations and logical workflows involving this compound.
Caption: Multi-step synthesis pathways starting from this compound.
Caption: General experimental workflow for the transformation of benzyl alcohols.
Caption: Decision logic for selecting appropriate reagents for desired transformations of benzyl alcohols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 9. Page loading... [wap.guidechem.com]
A Comparative Guide to Trifluoromethylated Benzyl Alcohols in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (-CF3) group into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Trifluoromethylated benzyl alcohols are versatile building blocks that serve as key precursors for the synthesis of these modified therapeutic agents. This guide provides an objective comparison of different trifluoromethylated benzyl alcohols in the synthesis of bioactive molecules, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Influence of Trifluoromethyl Group Position on Synthetic Outcomes
The position of the electron-withdrawing trifluoromethyl group on the benzyl ring significantly influences the reactivity of the alcohol and the stereochemical outcome of reactions. A study on 1,2-cis-selective glycosylation reactions provides a clear comparison between unsubstituted benzyl, 4-(trifluoromethyl)benzyl, and 3,5-bis(trifluoromethyl)benzyl protecting groups.
The data demonstrates that increasing the number of trifluoromethyl groups on the benzyl moiety enhances the 1,2-cis selectivity of the glycosylation reaction. For instance, replacing a standard benzyl protecting group with a 4-(trifluoromethyl)benzyl group in a glycosyl trichloroacetimidate donor dramatically increased the α/β selectivity from 14:1 to 34:1.[1][2] Further increasing the electron-withdrawing nature with a 3,5-bis(trifluoromethyl)benzyl group can lead to even higher selectivity, particularly with more challenging substrates.[1][2]
Table 1: Comparison of Benzyl Protecting Groups in 1,2-Cis-Selective Glycosylation [1][2]
| Donor Protecting Group | Acceptor | Solvent | Activator | Additive | Yield (%) | α/β Ratio |
| Benzyl | N-Cbz-3-aminopropan-1-ol | CH₂Cl₂ | TMS-I | TPPO | High | 13:1 |
| 4-(Trifluoromethyl)benzyl | N-Cbz-3-aminopropan-1-ol | CH₂Cl₂ | TMS-I | TPPO | High | 23:1 |
| Benzyl | N-Bn-N-Cbz-5-aminopentan-1-ol | CH₂Cl₂ | TMS-I | TPPO | - | 11:1 |
| 4-(Trifluoromethyl)benzyl | N-Bn-N-Cbz-5-aminopentan-1-ol | CH₂Cl₂ | TMS-I | TPPO | - | 16:1 |
| 3,5-Bis(trifluoromethyl)benzyl | N-Bn-N-Cbz-5-aminopentan-1-ol | CH₂Cl₂ | TMS-I | TPPO | - | 31:1 |
| 4-(Trifluoromethyl)benzyl | Cholesterol | CH₂Cl₂ | TMS-I | TPPO | - | 15:1 |
| 3,5-Bis(trifluoromethyl)benzyl | Cholesterol | CH₂Cl₂ | TMS-I | TPPO | - | 23:1 |
Cbz: Carboxybenzyl, Bn: Benzyl, TMS-I: Trimethylsilyl iodide, TPPO: Triphenylphosphine oxide. Data adapted from Li et al., Org. Lett. 2021.[1][2]
This enhanced selectivity is attributed to the electron-withdrawing nature of the trifluoromethyl groups, which influences the stability of reaction intermediates.
Synthesis of Bioactive Heterocycles
Trifluoromethylated benzyl alcohols are valuable starting materials for the synthesis of various bioactive heterocyclic compounds, including indole derivatives known for their anticancer, antioxidant, and anti-inflammatory properties. For example, 2-(trifluoromethyl)-3-(substituted-benzyl)-1H-indoles can be synthesized in high yields.
Table 2: Synthesis of 2-(Trifluoromethyl)-3-(substituted-benzyl)-1H-indoles
| Benzyl Substituent | Yield (%) | Melting Point (°C) |
| Unsubstituted | 99 | 103–104 |
| 4-Trifluoromethyl | >99 | 54–56 |
| 3-Methoxy | 89 | 55–57 |
| 3-Phenoxy | 96 | 71–73 |
Data adapted from Muzalevskiy et al., Molecules 2021.[3]
The position of the trifluoromethyl group can also affect the yield in other types of reactions, such as etherification. In an iron-catalyzed symmetrical etherification, 2-(trifluoromethyl)benzyl alcohol provided a moderate yield of 56%, with para-substituted isomers generally giving higher yields than ortho-substituted ones due to reduced steric hindrance.[4][5]
Experimental Protocols
General Procedure for 1,2-Cis-Selective Glycosylation
To a solution of the glycosyl donor (1.0 equiv) and the alcohol acceptor (1.2 equiv) in anhydrous dichloromethane (0.05 M) is added triphenylphosphine oxide (TPPO, 6.0 equiv). The mixture is stirred at room temperature under an argon atmosphere. Trimethylsilyl iodide (TMS-I, activator) is then added, and the reaction is monitored by TLC. Upon completion, the reaction is quenched, diluted, and purified by column chromatography.[1][2]
Caption: Workflow for 1,2-cis-selective glycosylation.
General Procedure for Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a variety of functional groups with inversion of configuration.
To a solution of the trifluoromethylated benzyl alcohol (1.0 equiv), a suitable nucleophile (e.g., a carboxylic acid, 1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF is cooled to 0 °C. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) is added dropwise. The reaction is then stirred at room temperature until completion. The product is isolated and purified after a standard workup to remove byproducts like triphenylphosphine oxide.[6][7][8][9][10]
Caption: General workflow of the Mitsunobu reaction.
Impact on Biological Activity and Signaling Pathways
The incorporation of trifluoromethylated benzyl moieties can significantly enhance the biological activity of a molecule. These modified compounds often target key signaling pathways implicated in diseases like cancer.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Many kinase inhibitors have been developed to target components of this pathway. The inclusion of trifluoromethyl groups in these inhibitors can improve their potency and pharmacokinetic profile.
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling route that controls cell proliferation, differentiation, and apoptosis. It is also frequently hyperactivated in various cancers. Trifluoromethylated compounds are being investigated as potent inhibitors of key kinases within this pathway, such as MEK and ERK.
Caption: Inhibition of the MAPK/ERK signaling pathway.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. An Efficient Synthesis of 2-CF3-3-Benzylindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mitsunobu Reaction | NROChemistry [nrochemistry.com]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Selection of Analytical Methodology
The choice of an analytical method is contingent on various factors including the sample matrix, the required sensitivity, and the availability of instrumentation. For 2-Chloro-5-(trifluoromethyl)benzyl alcohol, both HPLC with UV detection and GC-MS are highly suitable techniques.
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. Given the aromatic structure of the target molecule, UV detection is an appropriate choice. HPLC is particularly useful for purity assessments and assays in drug substances and formulated products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds. GC offers high separation efficiency, and mass spectrometry provides definitive identification and high sensitivity. It is an excellent choice for identifying and quantifying impurities, especially volatile organic compounds.
The following diagram illustrates a decision-making process for selecting the appropriate analytical technique.
Proposed Experimental Protocols
The following are starting-point methodologies for the analysis of this compound. Optimization will be necessary based on the specific sample matrix and instrumentation.
2.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity and quantify the amount of this compound in a sample.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.[1]
| Parameter | Recommended Starting Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of acetonitrile and water is recommended. |
| A: Water | |
| B: Acetonitrile | |
| Gradient: Start with a lower concentration of B and gradually increase. | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at approximately 254 nm (due to the benzyl group) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
2.2. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To identify and quantify this compound and potential volatile impurities.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or ethyl acetate. An internal standard may be used for improved quantitation.
| Parameter | Recommended Starting Conditions |
| Column | DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injection Port Temp. | 260°C |
| Oven Program | Hold at 60°C for 5 minutes, then ramp to 270°C at 35°C/min, hold for 1 min |
| MS Interface Temp. | 250°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |
| Quantitative Ion (SIM) | To be determined from the mass spectrum of the analyte (likely m/z fragments) |
Validation of the Analytical Method
Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[2][3][4] The following diagram outlines the typical workflow for analytical method validation.
3.1. Summary of Validation Parameters
The following table summarizes the key validation parameters and their typical acceptance criteria for a quantitative impurity method and an assay method.
| Validation Parameter | Purpose | Typical Acceptance Criteria (Quantitative Impurity) | Typical Acceptance Criteria (Assay) |
| Specificity | To ensure the method is selective for the analyte in the presence of other components (e.g., impurities, degradation products, matrix).[2] | Peak purity should be demonstrated. No interference at the analyte's retention time. | Peak purity should be demonstrated. No interference at the analyte's retention time. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response.[2] | Correlation coefficient (r²) > 0.99 | Correlation coefficient (r²) > 0.995 |
| Range | The concentration interval over which the method is precise, accurate, and linear.[2][3] | From the Limit of Quantitation (LOQ) to 120% of the specification limit. | 80% to 120% of the test concentration.[3] |
| Accuracy | The closeness of the test results to the true value.[2] | Recovery of spiked analyte should be within 80-120%. | Recovery should be within 98-102%. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[2] | Repeatability (Intra-assay): RSD ≤ 10% | Repeatability (Intra-assay): RSD ≤ 2% |
| Intermediate Precision (Inter-assay): RSD ≤ 15% | Intermediate Precision (Inter-assay): RSD ≤ 3% | ||
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2] | Signal-to-noise ratio of 3:1 | Not typically required. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[2] | Signal-to-noise ratio of 10:1 | Not typically required. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. | No significant change in results when parameters (e.g., pH, flow rate, temperature) are slightly varied. |
Conclusion
This guide provides a foundational framework for developing and validating analytical methods for this compound. Both HPLC-UV and GC-MS are powerful and appropriate techniques for the analysis of this compound. The selection between them should be based on the specific analytical needs, such as the desired sensitivity and the nature of the sample matrix. A thorough validation following ICH guidelines is essential to ensure the reliability and accuracy of the analytical data generated, which is a critical aspect of the drug development process.
References
A Comparative Study of Fluorinated Benzyl Alcohols in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated benzyl alcohols versus their non-fluorinated counterparts, highlighting the profound impact of fluorination on biological activity, physicochemical properties, and pharmacokinetic profiles. The strategic placement of fluorine atoms can lead to significant improvements in a molecule's therapeutic potential.
The Role of Fluorine in Modulating Molecular Properties
Fluorine, being the most electronegative element, imparts unique properties to organic molecules.[1] When introduced into the benzyl alcohol scaffold, it can significantly alter key parameters relevant to drug efficacy and development:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This often leads to increased metabolic stability and a longer half-life of the drug in the body.[2][3][4]
-
Binding Affinity: Fluorine can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and potency.[2]
-
Lipophilicity and Permeability: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[2]
-
pKa Modulation: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, altering the ionization state of a molecule at physiological pH and thereby influencing its solubility, absorption, and target interaction.
Comparative Biological Activity
The substitution of hydrogen with fluorine on the benzyl alcohol ring can dramatically influence biological activity across various therapeutic areas. The following tables summarize quantitative data from comparative studies.
Antifungal Activity
A study on 3-substituted benzylthioquinolinium iodides demonstrated that the position and nature of halogen substituents significantly impact antifungal activity against Cryptococcus neoformans.
Table 1: Comparative Antifungal Activity of Halogenated Benzylthioquinolinium Iodides against C. neoformans
| Compound ID | Substituent on Benzyl Ring | IC50 (µg/mL) |
| Non-fluorinated Analog | H | 0.12 |
| Fluorinated Analogs | 2-F | 0.23 |
| 3-F | 0.19 | |
| 4-F | 0.14 | |
| Other Halogenated Analogs | 4-Cl | 0.08 |
| 4-Br | 0.07 | |
| 4-CF3 | 0.08 | |
| Reference Drug | Amphotericin B | 0.23 |
Data sourced from a study on the structure-activity relationship of 3-substituted benzylthioquinolinium iodides.
Antiplasmodial Activity
In a series of 3-benzylmenadione derivatives, fluorination at the C-6 position of the menadione core was investigated for its effect on antiplasmodial activity against Plasmodium falciparum and cytotoxicity.
Table 2: Comparative Antiplasmodial and Cytotoxic Activity of 6-Fluoro-3-benzylmenadiones
| Compound ID | R Group on Benzyl Moiety | Fluorination at C-6 | P. falciparum IC50 (nM) | Cytotoxicity (L6 cells) IC50 (µM) |
| A-a-21 | 4-CN | Yes | 70 | 8.1 |
| A-b-21 | 4-CN | No | 200 | 12.0 |
| A-a-22 | 4-SO2Me | Yes | 150 | 14.0 |
| A-b-22 | 4-SO2Me | No | 300 | 14.0 |
Data extracted from a study on the design and synthesis of fluorine-based 3-benzylmenadiones.[5]
Antibacterial Activity
A study of benzyl alcohol derivatives synthesized to evaluate their antibacterial properties against Staphylococcus aureus and Pseudomonas aeruginosa provides insights into the impact of substitutions on antibacterial efficacy.
Table 3: Comparative Antibacterial Activity of Substituted Benzyl Alcohols
| Compound ID | Substituent(s) | Zone of Inhibition (mm) vs. P. aeruginosa (at 10⁻¹ dilution) | Predicted Binding Energy (kcal/mol) with GlcN-6-P Synthase |
| 2a | 4-hydroxy-3-methoxy | 18 | -49.6923 |
| 2b | 3,4-dihydroxy | 20 | -48.4526 |
| 2c | 4-hydroxy | 15 | -47.1265 |
| 2d | 4-methoxy | 35 | -52.8901 |
| 2e | 3-nitro | 18 | -49.8879 |
| Reference Drug | Amoxicillin | - | -169.504 |
Data sourced from a study on the synthesis, antibacterial activity, and docking of benzyl alcohol derivatives.[6]
Physicochemical and Pharmacokinetic Considerations
The introduction of fluorine can significantly alter a molecule's physicochemical properties, which in turn affects its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Table 4: Physicochemical Properties and Pharmacokinetic Implications
| Property | Non-fluorinated Benzyl Alcohol | Fluorinated Benzyl Alcohol (General Trends) | Impact on Pharmacokinetics |
| Lipophilicity (LogP) | 1.1 | Generally increased | Can improve membrane permeability and absorption. |
| pKa | ~15.4 | Can be lowered depending on fluorine position | Alters ionization at physiological pH, affecting solubility and cell penetration. |
| Metabolic Stability | Susceptible to oxidation by alcohol dehydrogenase to benzoic acid.[7] | Increased resistance to oxidative metabolism due to the strong C-F bond.[2][3][4] | Potentially longer half-life, reduced clearance, and lower dosing frequency. |
| Plasma Protein Binding | Data not specified | Can be modulated by changes in lipophilicity and electronic properties. | Affects the free drug concentration and distribution. |
While direct comparative pharmacokinetic data for a series of fluorinated versus non-fluorinated benzyl alcohols is limited, studies on benzyl alcohol itself show it is rapidly metabolized.[7] The enhanced metabolic stability conferred by fluorination is a key strategy to overcome this limitation in drug design. For example, a study on fluorinated 7-phenyl-pyrroloquinolinone derivatives was conducted to improve metabolic stability, a critical factor for in vivo efficacy.[8]
Experimental Protocols
Synthesis of a Fluorinated Benzyl Alcohol Derivative (Illustrative Example)
This protocol describes a general method for the synthesis of fluorinated benzyl ethers via Williamson ether synthesis.
Materials:
-
Methyl-α-D-mannopyranoside
-
Appropriate fluorinated benzyl bromide (e.g., 4-fluorobenzyl bromide)
-
Sodium hydride (NaH)
-
Dry N,N-dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of methyl-α-D-mannopyranoside in dry DMF is cooled to 0 °C in an ice bath.
-
Sodium hydride (1.2 equivalents per hydroxyl group to be alkylated) is added portion-wise under a nitrogen atmosphere.
-
The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour.
-
The appropriate fluorinated benzyl bromide (1.2 equivalents per hydroxyl group) is added dropwise, and the reaction mixture is stirred at room temperature overnight.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield the desired fluorinated benzyl ether.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines a general method for determining the MIC of a compound against bacterial strains.
Materials:
-
Test compounds (fluorinated and non-fluorinated benzyl alcohol derivatives)
-
Bacterial strains (e.g., S. aureus, P. aeruginosa)
-
Casein-soy flour-peptone broth (or other suitable growth medium)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Test compounds are dissolved in DMSO to create stock solutions.
-
A two-fold serial dilution of each stock solution is prepared in the growth medium in the wells of a 96-well microtiter plate.
-
Bacterial cultures are grown overnight and then diluted to a standardized cell density (e.g., 1-5 x 10⁶ CFU/mL).
-
A standardized volume of the diluted bacterial suspension is added to each well of the microtiter plate.
-
Positive control wells (bacteria and medium, no compound) and negative control wells (medium only) are included.
-
The plates are incubated at 37°C for 24-48 hours.
-
Bacterial growth is determined by measuring the optical density at 620 nm using a microplate reader.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of bacterial growth (e.g., < 20% growth) compared to the positive control.[9]
Enzyme Inhibition Assay (Illustrative Example: Mpro Inhibition)
This protocol describes a general fluorescence-based assay to determine the IC50 of inhibitors against a protease like Mpro.
Materials:
-
Test compounds
-
Recombinant Mpro enzyme
-
Fluorogenic Mpro substrate
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and additives)
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
A serial dilution of the test compounds is prepared in the assay buffer.
-
A solution of Mpro enzyme is prepared in the assay buffer.
-
A solution of the fluorogenic substrate is prepared in the assay buffer.
-
In the wells of a 384-well plate, the test compound dilutions are mixed with the Mpro enzyme solution.
-
The plates are incubated for a defined period to allow for inhibitor-enzyme binding.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The fluorescence intensity is measured over time using a fluorescence plate reader.
-
The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The percent inhibition for each compound concentration is calculated relative to a control with no inhibitor.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by fitting the percent inhibition versus inhibitor concentration data to a suitable dose-response curve.
Visualizations
Experimental Workflow: MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Proposed Mechanism of Action: Antibacterial Activity
Caption: Proposed inhibition of bacterial cell wall synthesis.
Metabolic Pathway of Benzyl Alcohol
Caption: Metabolic conversion of benzyl alcohol to hippuric acid.
Modulation of cAMP Signaling by Benzyl Alcohol
Caption: Benzyl alcohol modulates the cAMP signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. sparrow-chemical.com [sparrow-chemical.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dspace.library.uu.nl [dspace.library.uu.nl]
- 8. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives [repository.udsm.ac.tz]
efficacy comparison of different intermediates for cholesterol ester transfer protein inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic intermediates of prominent Cholesteryl Ester Transfer Protein (CETP) inhibitors. While direct comparative efficacy data for these intermediates is limited in publicly available literature, this document outlines their roles in the synthesis of the final active pharmaceutical ingredients (APIs) and presents the efficacy data of the resultant inhibitors. Detailed experimental protocols for key assays are also provided to support further research and development in this area.
Introduction to CETP Inhibition
Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins, such as low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL)[1]. Inhibiting CETP is a therapeutic strategy aimed at increasing HDL cholesterol (HDL-C) levels and reducing LDL cholesterol (LDL-C) levels, thereby potentially lowering the risk of atherosclerotic cardiovascular disease[1]. Several CETP inhibitors have been developed, each with a unique synthetic pathway involving distinct intermediates. This guide focuses on the intermediates of five key CETP inhibitors: anacetrapib, torcetrapib, dalcetrapib, evacetrapib, and obicetrapib.
Synthetic Intermediates and Their Roles
The synthesis of complex molecules like CETP inhibitors involves a series of chemical reactions, each producing an intermediate compound that serves as the precursor for the next step. While the biological activity of these intermediates is not typically the focus of efficacy studies, their chemical properties and the efficiency of their formation are critical to the overall synthesis of the final drug substance.
Anacetrapib: The synthesis of anacetrapib involves the formation of a key chiral intermediate, (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine. This intermediate is crucial for establishing the correct stereochemistry of the final molecule, which is essential for its biological activity.
Torcetrapib: A key step in the synthesis of torcetrapib involves an iminium ion cyclization to form a cis-substituted tetrahydoquinoline ring system. This core structure is a critical intermediate in building the final complex molecule.
Dalcetrapib: The synthesis of dalcetrapib proceeds through two main intermediates: a disulfide precursor (disulfide 1) and a thiol intermediate (thiol 2). The reduction of the disulfide to the thiol is a key step, followed by acylation to yield the final dalcetrapib molecule[1][2].
Evacetrapib: The synthesis of evacetrapib utilizes a hydrogenative reductive amination to connect a substituted cyclohexyl subunit to a benzazepine core. The resulting amine is a key intermediate that undergoes further modification to produce evacetrapib.
Obicetrapib: The synthesis of obicetrapib involves the coupling of a pyrimidine derivative with other functionalized rings. The specific intermediates are proprietary but the overall strategy involves building the complex molecule through sequential coupling reactions.
Efficacy Comparison of Final CETP Inhibitors
The following tables summarize the efficacy of the final CETP inhibitors in terms of their impact on lipid profiles, as reported in various studies. This data serves as an indirect measure of the success of the synthetic pathways involving the aforementioned intermediates.
Table 1: In Vitro Potency of CETP Inhibitors
| CETP Inhibitor | IC50 (nM) |
| Anacetrapib | 7.9 - 17 |
| Torcetrapib | 13 |
| Dalcetrapib | 1,178 |
| Evacetrapib | 5.5 - 36 |
| Obicetrapib | Potent (specific IC50 not consistently reported) |
Table 2: Effects of CETP Inhibitors on Lipid Profiles in Clinical Trials
| CETP Inhibitor | Change in HDL-C (%) | Change in LDL-C (%) | Change in Triglycerides (%) |
| Anacetrapib | +104 to +138 | -17 to -40 | -9.15 |
| Torcetrapib | +60 to +72 | -20 | Moderate Decrease |
| Dalcetrapib | +30 to +40 | Minimal | No significant change |
| Evacetrapib | +128 to +130 | -30 to -37 | -7.67 |
| Obicetrapib | +157 to +179 | -32.4 to -45.3 | -2.78 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of CETP inhibitors and their intermediates.
In Vitro CETP Activity Assay
This assay measures the ability of a compound to inhibit the transfer of a fluorescently labeled lipid from a donor particle to an acceptor particle, mediated by CETP.
Materials:
-
Recombinant human CETP
-
Fluorescently labeled donor particles (e.g., containing a self-quenched fluorescent neutral lipid)
-
Acceptor particles (e.g., biotinylated LDL)
-
Assay buffer
-
Test compounds (dissolved in DMSO)
-
96-well black microtiter plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant human CETP, and the test compound dilutions.
-
Initiate the reaction by adding the fluorescently labeled donor particles and acceptor particles to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 1-3 hours), protected from light.
-
Measure the fluorescence intensity at an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.
-
The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the fluorescence of a control with no inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.
Ex Vivo CETP Activity Assay
This assay measures CETP activity in plasma samples from subjects treated with a CETP inhibitor.
Materials:
-
Plasma samples from treated and untreated subjects
-
Reagent A (containing a fluorescent substrate)
-
Reagent B
-
Assay buffer
-
96-well black microtiter plates
-
37°C water bath or incubator
-
Fluorescence plate reader
Procedure:
-
Pipette 50 µL of plasma into the wells of a black microtiter plate[3].
-
Prepare a reagent mixture (Reagent C) by combining Reagent A and Reagent B according to the manufacturer's instructions[3].
-
Add 4 µL of Reagent C to each plasma sample[3].
-
Seal the plate and incubate at 37°C for 90 minutes[3].
-
Measure the fluorescence intensity at an excitation wavelength of 465 nm and an emission wavelength of 535 nm[3].
-
The CETP activity is proportional to the increase in fluorescence intensity.
In Vivo Lipid Profile Analysis in Human CETP Transgenic Mice
This protocol describes a representative in vivo experiment to assess the efficacy of a CETP inhibitor on lipid profiles in a relevant animal model.
Animal Model:
-
Human CETP transgenic mice are used as they express human CETP, which is absent in wild-type mice[2].
Experimental Design:
-
Acclimate human CETP transgenic mice to the facility for at least one week.
-
Divide the mice into a vehicle control group and one or more treatment groups receiving different doses of the CETP inhibitor.
-
Administer the vehicle or CETP inhibitor orally once daily for a predetermined period (e.g., 1-4 weeks).
-
At the end of the treatment period, collect blood samples from the mice via a suitable method (e.g., retro-orbital bleeding or cardiac puncture) after a period of fasting.
-
Separate the plasma or serum from the blood samples.
-
Analyze the plasma/serum for total cholesterol, HDL-C, LDL-C, and triglycerides using commercially available enzymatic assay kits.
-
The efficacy of the CETP inhibitor is determined by comparing the lipid profiles of the treatment groups to the vehicle control group.
Visualizations
CETP Signaling Pathway
Caption: Mechanism of CETP inhibition on cholesterol transport.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Workflow for in vivo evaluation of CETP inhibitors.
References
- 1. Cholesteryl ester transfer protein and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evacetrapib is a novel, potent, and selective inhibitor of cholesteryl ester transfer protein that elevates HDL cholesterol without inducing aldosterone or increasing blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2-Chloro-5-(trifluoromethyl)benzyl alcohol: A Guide for Laboratory Professionals
The proper management and disposal of 2-Chloro-5-(trifluoromethyl)benzyl alcohol are critical for ensuring laboratory safety and environmental protection. Due to its chemical structure, containing both chlorine and a trifluoromethyl group, this compound is classified as a halogenated organic compound and must be treated as hazardous waste. Improper disposal can lead to environmental contamination and potential health hazards.
Essential Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal information inferred from related chemical safety data sheets.
| Parameter | Information |
| Chemical Name | This compound |
| CAS Number | 64372-62-9[1][2][3][4] |
| Molecular Formula | C₈H₆ClF₃O[1][2][3][4] |
| Primary Hazard | Irritant[2] |
| Primary Disposal Route | Designated halogenated organic solvent waste stream for incineration by a licensed hazardous waste disposal service.[5] |
| Environmental Precautions | Do not allow to enter drains or waterways. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. |
| Spill Containment | Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and place in a sealed container for disposal. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. |
**Step-by-Step Disposal Protocol
A systematic approach is essential for the safe disposal of this compound. The following workflow outlines the decision-making process and necessary actions from the point of waste generation to its final disposal.
1. Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure, unreacted material, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads).
-
Segregate this waste into a designated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams to avoid complicating the disposal process.[5]
2. Waste Collection and Labeling:
-
Collect all liquid waste containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.
-
Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume. Ensure the label is legible and securely attached.
3. Interim Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated, cool, and away from sources of ignition.
-
Store in secondary containment to prevent spills from spreading.
4. Final Disposal:
-
Once the waste container is full or needs to be removed, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Do not under any circumstances pour this compound down the drain.
Experimental Workflow for Disposal
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2-Chloro-5-(trifluoromethyl)benzyl alcohol
Essential Safety and Handling Guide for 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Health Hazard Information
Based on data from similar chemical structures, this compound is classified as an irritant.[1] Potential health effects include:
-
Skin Irritation: May cause skin irritation upon contact.[2]
-
Eye Irritation: Can cause serious eye irritation.[2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[3]
-
Ingestion: May be harmful if swallowed.[4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles or Glasses with Side Shields | Must comply with ANSI Z87.1 standards. A face shield is recommended for splash hazards.[5][6] |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are suitable for handling.[7] Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard, buttoned laboratory coat is required to protect skin and clothing. For larger quantities or significant splash potential, a chemically resistant apron or gown is advised.[5] |
| Respiratory Protection | NIOSH-approved Respirator | Generally not required with adequate ventilation. However, if mists or aerosols are generated, or if working in a poorly ventilated area, a respirator is necessary.[5] |
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the chemical's integrity and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[8]
-
Avoid direct contact with skin, eyes, and clothing.[9]
-
Do not inhale mist or vapor.[3]
-
Wash hands thoroughly with soap and water after handling.[2]
-
Keep the container tightly closed when not in use.[8]
Storage:
-
Store in a cool, dry, and well-ventilated area.[8]
-
Keep containers tightly closed to prevent contamination and evaporation.[10]
-
Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[2]
-
Protect from heat, sparks, open flames, and direct sunlight.[3][8]
First Aid Measures
In case of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Ingestion | Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Spill and Disposal Plan
Proper management of spills and waste is essential to prevent environmental contamination and ensure safety.
Accidental Release Measures:
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure adequate ventilation to disperse vapors.[9]
-
Contain Spill: For larger spills, build dikes to prevent entry into sewer systems or bodies of water.[9]
-
Absorb Spill: Use an inert absorbent material such as sand, vermiculite, or spill pads to absorb the spilled chemical.[8][10]
-
Clean-up: Carefully collect the absorbed material into a suitable, labeled, and closed container for disposal.[9] Clean the affected area with soap and water.
-
Personal Protection: Wear appropriate PPE during the entire clean-up process.[9]
Disposal Plan:
-
Waste Characterization: This material and its container must be disposed of as hazardous waste.
-
Disposal: Dispose of contents and container in accordance with all applicable local, regional, national, and international regulations. Do not mix with other waste streams.[9]
Visual Safety Protocols
Workflow for Safe Handling of this compound
Caption: Procedural workflow for safe handling in the lab.
Emergency Response Logic for Chemical Exposure
Caption: Immediate actions following chemical exposure.
References
- 1. matrixscientific.com [matrixscientific.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. Page loading... [wap.guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. mcrsafety.com [mcrsafety.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. consolidated-chemical.com [consolidated-chemical.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. staging.keyorganics.net [staging.keyorganics.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
